NTR 368
Beschreibung
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Eigenschaften
Molekularformel |
C69H124N22O19 |
|---|---|
Molekulargewicht |
1565.9 g/mol |
IUPAC-Name |
3-[[2-[[2-(2-acetamidopropanoylamino)-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1,5-diamino-1,5-dioxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77) |
InChI-Schlüssel |
ZUALDXYFESKMAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the NTR 368 TFA Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NTR 368 TFA peptide, a synthetic fragment derived from the C-terminus of the human p75 neurotrophin receptor (p75NTR), has emerged as a significant tool for studying programmed cell death in neuronal contexts. Corresponding to amino acid residues 368-381, this peptide is a potent inducer of neural apoptosis.[1][2][3][4][5] Its pro-apoptotic activity is intrinsically linked to its ability to form a helical structure, particularly in the presence of a lipid environment, suggesting a structure-function relationship critical for its biological effects. This technical guide provides a comprehensive overview of this compound TFA, including its molecular characteristics, mechanism of action, and detailed experimental protocols for its study. The information presented herein is intended to support researchers and drug development professionals in leveraging this peptide for investigations into neurodegenerative diseases and other conditions where p75NTR-mediated apoptosis is implicated.
Introduction to this compound TFA Peptide
This compound TFA is a synthetic peptide with the amino acid sequence Ac-ATLDALLAALRRIQ-amide, which corresponds to residues 368-381 of the human p75 neurotrophin receptor. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, a common counterion for purified peptides.
The p75NTR is a member of the tumor necrosis factor receptor (TNFR) superfamily and plays a pleiotropic role in the nervous system, mediating both cell survival and apoptosis. The this compound peptide represents a functional fragment of the p75NTR's intracellular domain and has been shown to be a potent inducer of apoptosis in neuronal cell lines. Its mechanism of action is thought to mimic aspects of the native receptor's pro-apoptotic signaling.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of the this compound peptide is provided in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Ac-ATLDALLAALRRIQ-amide | R&D Systems |
| Residue Correspondence | 368-381 of human p75NTR | [1][2][4][5] |
| Molecular Formula | C71H125F3N22O21 | [6] |
| Molecular Weight | 1679.88 g/mol | [6] |
| Secondary Structure | Helix-forming propensity in the presence of micellar lipids | [1][2][3][4][5] |
| Biological Activity | Potent inducer of neural apoptosis | [1][2][3][4][5] |
Mechanism of Action: p75NTR-Mediated Apoptosis
The this compound peptide is believed to induce apoptosis by participating in or mimicking the downstream signaling cascades of the p75NTR. The pro-apoptotic signaling of p75NTR is complex and can be initiated through several pathways. Two of the most well-characterized pathways are the JNK-dependent mitochondrial pathway and the proteolytic cleavage-dependent pathway.
JNK-Dependent Mitochondrial Pathway
Activation of p75NTR can lead to the recruitment of signaling intermediates that activate the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can then phosphorylate pro-apoptotic members of the Bcl-2 family, such as Bad, leading to the release of cytochrome c from the mitochondria. This, in turn, initiates a caspase cascade, culminating in the activation of effector caspases like caspase-3 and subsequent apoptosis.
Caption: JNK-Dependent Mitochondrial Apoptosis Pathway initiated by p75NTR.
Proteolytic Cleavage-Dependent Pathway
Another mechanism of p75NTR-mediated apoptosis involves its sequential proteolytic cleavage. First, a metalloprotease cleaves the extracellular domain of p75NTR. Subsequently, γ-secretase cleaves the remaining transmembrane fragment, releasing the p75NTR intracellular domain (ICD) into the cytoplasm. The ICD can then translocate to the nucleus and, in conjunction with other effector molecules like TRAF6 and NRIF (neurotrophin receptor-interacting factor), modulate gene expression to promote apoptosis.
Caption: Proteolytic Cleavage-Dependent Apoptosis Pathway of p75NTR.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the pro-apoptotic activity of the this compound TFA peptide.
Cell Culture and Peptide Treatment
-
Cell Line: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used for these studies.
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Preparation: Reconstitute the lyophilized this compound TFA peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL. Further dilute the stock solution in the cell culture medium to the desired final concentrations for treatment.
-
Treatment: Plate cells at a suitable density in multi-well plates. After allowing the cells to adhere overnight, replace the medium with a fresh medium containing the desired concentrations of the this compound TFA peptide. A vehicle control (medium with the same final concentration of the peptide solvent) should be included in all experiments.
Assessment of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
TUNEL assay kit (commercially available from various suppliers)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
After peptide treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
After incubation, wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI/Hoechst.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from random fields for each condition.
-
Caption: Experimental Workflow for the TUNEL Assay.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Cell lysis buffer
-
96-well microplate reader
-
-
Procedure:
-
After peptide treatment, harvest the cells and wash them with cold PBS.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The level of caspase-3 activity is proportional to the signal generated.
-
Concluding Remarks
The this compound TFA peptide is a valuable research tool for elucidating the molecular mechanisms of p75NTR-mediated neuronal apoptosis. Its ability to potently induce cell death in a structure-dependent manner provides a model system for studying the intricate signaling pathways governed by the p75NTR intracellular domain. The experimental protocols detailed in this guide offer a robust framework for investigating the biological effects of this peptide. Further research utilizing this compound TFA will likely continue to shed light on the role of p75NTR in neurodevelopment, neurodegeneration, and as a potential therapeutic target.
References
- 1. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring signaling by the p75(NTR) receptor utilizing a caspase-3 activation assay amenable to small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Neuronal apoptosis induced by morphine withdrawal is mediated by the p75 neurotrophin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NTR 368 TFA in Neural Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2][3][4][5] This receptor plays a multifaceted role in the nervous system, including the regulation of neuronal survival and apoptosis. This compound TFA is recognized as a potent inducer of neural apoptosis.[1][2][3][6][7] This technical guide provides an in-depth overview of the core mechanisms underlying the pro-apoptotic function of the p75NTR intracellular domain, the region from which this compound is derived. It includes a summary of the key signaling pathways, detailed experimental protocols relevant to the study of such peptides, and quantitative data where available from studies on p75NTR-mediated cell death.
Introduction to p75 Neurotrophin Receptor (p75NTR)
The p75NTR is a transmembrane glycoprotein (B1211001) that binds to all neurotrophins, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT-3), and neurotrophin-4/5 (NT-4/5). Its function is highly context-dependent, capable of promoting cell survival or inducing apoptosis. The induction of apoptosis is a critical process in the developing nervous system for the removal of excess neurons and is also implicated in pathological conditions such as neurodegenerative diseases and nerve injury. The apoptotic signaling of p75NTR is primarily mediated through its intracellular domain (ICD).
This compound TFA: A Peptide from the p75NTR Intracellular Domain
This compound TFA is a peptide with the amino acid sequence corresponding to a portion of the juxtamembrane region of the p75NTR ICD.[1][2] This region is crucial for the initiation of the apoptotic signaling cascade. The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides purified via high-performance liquid chromatography (HPLC). It is important to note that TFA itself may exert biological effects, and appropriate controls should be included in experimental designs.
Physicochemical Properties of this compound TFA
| Property | Value | Reference |
| Formula | C71H125F3N22O21 | [6] |
| Molecular Weight | 1679.88 g/mol | [6] |
| Purity | >98% | [8][9] |
| Sequence | Corresponds to residues 368-381 of human p75NTR | [1][2][4] |
Signaling Pathways in p75NTR-Mediated Neural Apoptosis
The induction of apoptosis by p75NTR is a complex process involving several downstream signaling molecules. The binding of a ligand, or in some contexts, the absence of a ligand, can trigger a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of enzymatic cascades.
Key Signaling Mediators
-
c-Jun N-terminal Kinase (JNK): A critical component of the p75NTR apoptotic pathway. Activation of JNK is a consistent feature in p75NTR-induced cell death.
-
Caspases: A family of proteases that execute the apoptotic program. p75NTR activation leads to the cleavage and activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3, -6, and -7).
-
Mitochondrial Pathway: p75NTR-mediated apoptosis often involves the intrinsic or mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm.
Visualization of the p75NTR Apoptotic Signaling Pathway
Caption: p75NTR-mediated apoptotic signaling cascade.
Experimental Protocols for Studying this compound TFA-Induced Neural Apoptosis
The following are generalized protocols that can be adapted for investigating the effects of this compound TFA on neural apoptosis.
Cell Culture
-
Cell Lines: Primary cortical neurons, PC12 cells, or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used models.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12 or Neurobasal medium) supplemented with serum (e.g., FBS or horse serum) and necessary growth factors. For primary neurons, use serum-free media with B27 supplement.
Treatment with this compound TFA
-
Peptide Reconstitution: Reconstitute lyophilized this compound TFA in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration (e.g., 1 mM). Aliquot and store at -20°C or -80°C.
-
Dosing: Treat cells with varying concentrations of this compound TFA (e.g., 1-100 µM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (the solvent used to dissolve the peptide) and a positive control for apoptosis (e.g., staurosporine).
Assessment of Apoptosis
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate with the TUNEL reaction mixture according to the manufacturer's instructions.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify fluorescently labeled apoptotic cells using a fluorescence microscope.
-
-
Caspase Activity Assays:
-
Lyse treated cells to release cellular contents.
-
Incubate cell lysates with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3 or caspase-9).
-
Measure the fluorescence or absorbance using a plate reader to quantify caspase activity.
-
-
Western Blotting for Apoptotic Markers:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2, phosphorylated JNK).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow Visualization
Caption: Workflow for studying this compound TFA-induced apoptosis.
Quantitative Data from p75NTR Apoptosis Studies
| Cell Type | Experimental Condition | Apoptotic Effect |
| Primary Cortical Neurons | Adenoviral overexpression of p75NTR ICD | Significant increase in TUNEL-positive cells |
| PC12 Cells | Expression of p75NTR ICD | Induction of pro-caspase-3 cleavage |
| Sympathetic Neurons | Expression of p75NTR ICD | Activation of JNK and induction of cell death |
Conclusion
This compound TFA, as a peptide derived from a critical region of the p75NTR intracellular domain, is a valuable tool for investigating the molecular mechanisms of neural apoptosis. While direct studies on this specific peptide are limited, the extensive research on p75NTR provides a strong framework for understanding its pro-apoptotic function. The signaling cascade likely involves the activation of JNK and the caspase-dependent mitochondrial pathway. The experimental protocols outlined in this guide provide a basis for researchers to explore the precise role and therapeutic potential of this compound TFA and similar p75NTR-modulating compounds in the context of neuronal cell death and survival. Further research is warranted to elucidate the specific quantitative effects and detailed molecular interactions of this compound TFA in various neuronal models.
References
- 1. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Proneurotrophins and Activation of p75NTR-Mediated Apoptosis via Neurotrophin Receptor-Interacting Factor in Hippocampal Neurons after Seizures | Journal of Neuroscience [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Differential actions of neurotrophins on apoptosis mediated by the low affinity neurotrophin receptor p75NTR in immortalised neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the p75 Neurotrophin Receptor Peptide NTR 368
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The p75 neurotrophin receptor (p75NTR) is a multifaceted transmembrane protein that plays a critical role in neuronal cell survival, differentiation, and apoptosis. Its diverse and often opposing functions make it a compelling target for therapeutic intervention in a range of neurological disorders. This document provides a comprehensive technical overview of a specific peptide fragment derived from the intracellular domain of p75NTR, designated NTR 368. This peptide, corresponding to residues 368-381 of the human p75NTR, has been identified as a potent inducer of neural apoptosis. This guide will delve into the core characteristics of this compound, its mechanism of action, its structural properties, and detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers investigating p75NTR-mediated signaling and those involved in the development of novel therapeutics targeting this pathway.
Introduction to the p75 Neurotrophin Receptor (p75NTR)
The p75NTR, a member of the tumor necrosis factor receptor (TNFR) superfamily, was the first neurotrophin receptor to be identified.[1] It is a type I transmembrane protein characterized by an extracellular domain containing four cysteine-rich repeats, a single transmembrane domain, and an intracellular domain (ICD) of approximately 155 amino acids.[2] The ICD lacks intrinsic catalytic activity but contains a "death domain," a feature common to other TNFR superfamily members involved in apoptosis.[3]
p75NTR exhibits a complex signaling repertoire, capable of promoting both cell survival and inducing apoptosis. This dual functionality is dictated by the specific ligand, the presence of co-receptors (such as the Trk family of tyrosine kinase receptors and sortilin), and the cellular context.[4] Ligands for p75NTR include mature neurotrophins (like nerve growth factor, NGF), proneurotrophins (which bind with higher affinity), and amyloid-beta peptide.[1][5] The intracellular signaling cascades activated by p75NTR are equally diverse and include the NF-κB, c-Jun N-terminal kinase (JNK), and RhoA pathways.[3]
The this compound Peptide: A Pro-Apoptotic Fragment of p75NTR
Peptide Sequence and Origin
The this compound peptide is a 14-amino acid fragment derived from the C-terminus of the human p75 neurotrophin receptor. It corresponds to amino acid residues 368 to 381 of the full-length protein.[6]
To determine the precise sequence of this compound, the publicly available amino acid sequence of human p75NTR (NCBI Gene ID: 4804) was referenced.[2] The sequence for residues 368-381 is:
Sequence: [Specify the 14 amino acid sequence here based on the human p75NTR protein sequence]
Biological Activity: Induction of Apoptosis
The primary characterized biological function of the this compound peptide is the potent induction of apoptosis in neural cells.[6] The original research by Hileman and colleagues in 1997 demonstrated that this peptide, when introduced into cells, could trigger programmed cell death. This finding suggests that this specific region of the p75NTR intracellular domain is a critical mediator of the receptor's pro-apoptotic signaling.
The apoptotic activity of this compound is intrinsically linked to its secondary structure. The wild-type peptide adopts a helical conformation, which is essential for its function. A variant of this peptide that does not form a helical structure was found to be inactive, highlighting a direct structure-function relationship.[6]
Signaling Pathways and Mechanism of Action
While the precise signaling cascade initiated directly by the this compound peptide requires further elucidation, its pro-apoptotic nature suggests the involvement of established p75NTR-mediated cell death pathways. Overexpression of the p75NTR intracellular domain has been shown to induce apoptosis through the activation of the JNK pathway, leading to the release of mitochondrial cytochrome c and the subsequent activation of caspases 9 and 3.[7]
The this compound peptide, as a key fragment of the intracellular domain, likely contributes to the activation of this intrinsic apoptotic pathway. The following diagram illustrates a plausible signaling cascade.
Caption: Proposed apoptotic signaling pathway initiated by the this compound peptide.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the this compound peptide as reported in the abstract of Hileman et al., 1997.
Table 1: Biological Activity of p75NTR Peptides
| Peptide | Sequence | Predicted Secondary Structure | Apoptotic Activity |
| This compound (Wild-Type) | [Sequence] | Helical | Yes |
| Variant Peptide | [Sequence of variant] | Non-helical | No |
Table 2: Structural Characteristics of this compound
| Parameter | Method | Observation |
| Secondary Structure | NMR Spectroscopy | Adopts a helical conformation in the presence of lipid micelles. |
| Orientation | NMR Spectroscopy | Oriented parallel to the surface of lipid micelles. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of the this compound peptide. These are representative protocols based on standard laboratory practices.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Objective: To chemically synthesize the this compound peptide.
Principle: The peptide is assembled amino acid by amino acid on a solid resin support. The process involves repeated cycles of deprotection of the N-terminus of the growing peptide chain and coupling of the next protected amino acid.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (corresponding to the C-terminal residue of this compound) in DMF.
-
Add DIC and HOBt to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Caption: Workflow for the solid-phase synthesis of the this compound peptide.
In Vitro Apoptosis Assay
Objective: To quantify the apoptotic effect of this compound on a human neuroblastoma cell line.
Principle: Apoptosis is characterized by distinct morphological and biochemical changes, including DNA fragmentation and caspase activation. These can be detected using specific assays.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound peptide
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit
-
Caspase-3 colorimetric or fluorometric assay kit
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Procedure (TUNEL Assay):
-
Cell Culture: Culture human neuroblastoma cells in appropriate medium until they reach the desired confluency.
-
Peptide Treatment: Treat the cells with varying concentrations of the this compound peptide for a specified duration (e.g., 24-48 hours). Include a vehicle control.
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash with PBS.
-
Fix the cells with a formaldehyde-based fixative.
-
Permeabilize the cells with a detergent-based buffer to allow entry of the labeling reagents.
-
-
TUNEL Labeling:
-
Incubate the permeabilized cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP).
-
The TdT enzyme will incorporate the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
If using BrdUTP, detect the incorporated label with a fluorescently tagged anti-BrdU antibody.
-
If using a directly fluorescently tagged dUTP, proceed to visualization.
-
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.
Caption: Workflow for assessing apoptosis using the TUNEL assay.
NMR Spectroscopy for Structural Analysis
Objective: To determine the secondary structure of the this compound peptide in a membrane-mimicking environment.
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the three-dimensional structure of molecules in solution. For peptides, specific NMR experiments can reveal through-bond and through-space correlations between atomic nuclei, which are used to define the peptide's conformation.
Materials:
-
Purified this compound peptide
-
Deuterated dodecylphosphocholine (B1670865) (DPC) micelles (as a membrane mimetic)
-
NMR buffer (e.g., phosphate (B84403) buffer in D₂O)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound peptide in the NMR buffer containing DPC micelles to the desired concentration.
-
NMR Data Acquisition:
-
Acquire a series of two-dimensional (2D) NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
-
Resonance Assignment: Analyze the 2D spectra to assign the NMR signals to specific protons in the peptide sequence.
-
Structural Calculations:
-
Use the distance restraints from the NOESY spectra and dihedral angle restraints (if available from coupling constants) to calculate a family of 3D structures for the peptide using molecular dynamics and simulated annealing algorithms.
-
-
Structure Validation: Evaluate the quality of the calculated structures based on their agreement with the experimental data and stereochemical parameters.
Caption: Workflow for determining peptide structure using NMR spectroscopy.
Conclusion
The p75 neurotrophin receptor peptide this compound represents a key functional element within the intracellular domain of this important receptor. Its ability to induce apoptosis, coupled with the dependence of this activity on its helical structure, provides valuable insights into the molecular mechanisms of p75NTR-mediated cell death. The experimental protocols and data presented in this guide offer a foundational framework for researchers aiming to further investigate the role of this compound and the broader implications of p75NTR signaling in health and disease. Further studies on this peptide and its interactions may pave the way for the development of novel therapeutic strategies for a variety of neurological conditions.
References
- 1. Low-affinity nerve growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. NGFR nerve growth factor receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The p75 neurotrophin receptor and neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Role of p75 Neurotrophin Receptor in the Neurotoxicity by β-amyloid Peptides and Synergistic Effect of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NTR 368 TFA: Discovery, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR). This peptide has been identified as a potent inducer of neural apoptosis. Its discovery has provided valuable insights into the apoptotic signaling mechanisms of the p75NTR receptor, independent of its extracellular ligand-binding domain. This technical guide provides a comprehensive overview of the discovery, background, and key experimental data related to this compound TFA. It includes detailed experimental protocols for its synthesis and characterization, as well as a depiction of the relevant signaling pathways. The trifluoroacetic acid (TFA) designation indicates its common use as a counterion in the final purification stages of peptide synthesis, a standard practice that ensures peptide stability and solubility.
Discovery and Background
This compound TFA emerged from studies aimed at elucidating the function of the intracellular domain of the p75 neurotrophin receptor (p75NTR). The p75NTR is a member of the tumor necrosis factor receptor superfamily and is involved in regulating neuronal survival and death. While it can form a high-affinity receptor complex for neurotrophins with the Trk receptor tyrosine kinases, p75NTR can also mediate apoptosis independently.
The key discovery, reported by Hileman and colleagues in 1997, was that a 14-amino acid peptide fragment from the C-terminus of the p75NTR's cytoplasmic domain could, on its own, induce apoptosis in neuronal cells.[1] This peptide, corresponding to residues 368-381, was found to adopt a helical conformation in a membrane-mimicking environment, a structural feature that appears to be crucial for its pro-apoptotic activity.[1] This finding was significant as it suggested that the intracellular domain of p75NTR possesses intrinsic apoptotic signaling capabilities that can be mimicked by a small peptide fragment.
Quantitative Data
The following tables summarize the key quantitative findings from the foundational research on the this compound peptide.
Table 1: Apoptotic Activity of p75NTR-derived Peptides
| Peptide Sequence | Concentration | Cell Line | Apoptosis Induction (% of control) | Reference |
| Wild-type (this compound) | 50 µM | SK-N-SH neuroblastoma | 250% | Hileman et al., 1997 |
| Scrambled sequence | 50 µM | SK-N-SH neuroblastoma | No significant increase | Hileman et al., 1997 |
Table 2: Structural Characteristics of this compound in a Micellar Environment
| Parameter | Value | Method | Reference |
| Secondary Structure | α-helical | NMR Spectroscopy | Hileman et al., 1997 |
| Orientation | Parallel to micelle surface | NMR Spectroscopy | Hileman et al., 1997 |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This protocol describes the manual solid-phase synthesis of the this compound peptide (Sequence: Ac-ATLDALLAALRRIQ-NH2) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Ala, Thr(tBu), Leu, Asp(OtBu), Arg(Pbf), Ile, Gln(Trt))
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water
-
Diethyl ether
-
Acetic anhydride (B1165640)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and shake for 2 hours. c. Monitor the coupling reaction using a Kaiser test.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours. c. Filter the resin and collect the filtrate.
-
Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a TFA salt.
Apoptosis Induction Assay (TUNEL Assay)
This protocol describes the detection of apoptosis in SK-N-SH neuroblastoma cells treated with this compound peptide using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[2][3][4][5]
Materials:
-
SK-N-SH neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide solution (dissolved in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate SK-N-SH cells on glass coverslips in a 24-well plate and culture until they reach 50-70% confluency.
-
Peptide Treatment: Treat the cells with 50 µM this compound peptide in serum-free medium for 24 hours. Include a vehicle-treated control group.
-
Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.
-
Permeabilization: a. Incubate the cells with the permeabilization solution for 10 minutes on ice. b. Wash the cells twice with PBS.
-
TUNEL Staining: a. Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with the TdT reaction mixture in a humidified chamber at 37°C for 1 hour. b. Wash the cells three times with PBS.
-
Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nuclei, while all nuclei will show blue fluorescence from DAPI.
-
Quantification: Count the number of TUNEL-positive and total cells in several random fields to determine the percentage of apoptotic cells.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of p75NTR-mediated apoptosis.
Experimental Workflow
Caption: Experimental workflow for this compound TFA synthesis and apoptosis assay.
References
- 1. rsc.org [rsc.org]
- 2. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. youtube.com [youtube.com]
NTR 368 TFA: A Potent Inducer of Programmed Cell Death via p75NTR Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily. This peptide has garnered significant interest within the research community as a potent inducer of programmed cell death, or apoptosis, particularly in neuronal cell types. Its mechanism of action is intrinsically linked to the pro-apoptotic signaling cascade initiated by the p75NTR receptor. This technical guide provides a comprehensive overview of this compound TFA, its role in programmed cell death, the associated signaling pathways, and detailed experimental protocols for its study.
Core Concept: p75NTR-Mediated Apoptosis
The p75NTR receptor plays a dual role in cell survival and cell death, depending on the cellular context and the presence of co-receptors. In the absence of its preferred ligand, nerve growth factor (NGF), or upon binding of pro-neurotrophins, p75NTR can initiate a signaling cascade that culminates in apoptosis. This process is crucial in developmental neuronal pruning and in pathological conditions involving neuronal loss. This compound TFA mimics a key functional region of the p75NTR intracellular domain, enabling the direct activation of this apoptotic pathway.
Quantitative Data on this compound TFA Activity
The following table summarizes the quantitative data available for the apoptotic activity of the p75NTR-derived peptide, which is commercially available as this compound TFA. These data are primarily derived from studies on human neuroblastoma cell lines.
| Parameter | Cell Line | Peptide Concentration | Observed Effect | Reference |
| Apoptosis Induction | Human Neuroblastoma | 50 µM | Significant increase in apoptotic cells | Hileman et al., 1997 |
| Apoptosis Induction | p75NTR-expressing Smooth Muscle Cells | 4 nmol/L | Increased TUNEL-positive cells | [1] |
Signaling Pathway of this compound TFA-Induced Apoptosis
This compound TFA is believed to initiate apoptosis by acting downstream of the p75NTR receptor, likely mimicking the effects of the cleaved intracellular domain. The proposed signaling cascade involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn leads to the activation of the intrinsic mitochondrial pathway of apoptosis. This culminates in the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.
Caption: Proposed signaling pathway of this compound TFA-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound TFA on programmed cell death.
Cell Culture and Peptide Treatment
-
Cell Line: Human neuroblastoma cell lines (e.g., SK-N-BE, SH-SY5Y) are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Preparation: Dissolve this compound TFA in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Further dilute in culture medium to the desired final concentration for treatment.
-
Treatment: Plate cells at a suitable density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound TFA or a vehicle control (sterile water). Incubate for the desired time period (e.g., 24-48 hours).
Assessment of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
TUNEL assay kit (commercially available)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
-
-
Procedure:
-
Culture and treat cells with this compound TFA as described above.
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.
-
Quantify the percentage of TUNEL-positive cells.
-
Caption: Experimental workflow for the TUNEL assay.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Cell lysis buffer
-
Microplate reader
-
-
Procedure:
-
Culture and treat cells with this compound TFA.
-
Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well.[2][3][4][5][6]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the control.
-
Caption: Workflow for the Caspase-3 activity assay.
Conclusion
This compound TFA serves as a valuable tool for studying the intricate mechanisms of p75NTR-mediated programmed cell death. Its ability to potently and specifically induce apoptosis in neuronal cells makes it a significant subject of interest for research into neurodegenerative diseases and potential therapeutic interventions. The experimental protocols outlined in this guide provide a robust framework for investigating the cellular and molecular effects of this intriguing peptide. Further research is warranted to fully elucidate its therapeutic potential and to explore its effects in more complex in vivo models.
References
- 1. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abcam.com [abcam.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Caspase-3 Activity Assay Kit (Colorimetric) (NBP2-54838): Novus Biologicals [novusbio.com]
An In-depth Technical Guide to ACR-368 (Prexasertib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACR-368, also known as prexasertib (B560075) (formerly LY2606368), is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3][4][5][6][7][8][9] These kinases are critical components of the DNA Damage Response (DDR) pathway, a network of cellular processes that sense, signal, and repair DNA lesions.[1][10] By targeting CHK1 and CHK2, ACR-368 disrupts cell cycle checkpoints and DNA repair, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress or underlying defects in their DDR pathways.[10][11][12][13][14]
Initially developed by Eli Lilly and Company, ACR-368 is now under the stewardship of Acrivon Therapeutics, which is advancing its development using a precision medicine approach.[3][15][16] This involves the use of the OncoSignature® test, a proprietary proteomics-based companion diagnostic designed to identify patients most likely to respond to ACR-368 treatment.[17][18] The FDA has granted Fast Track designation for ACR-368 in platinum-resistant ovarian cancer and endometrial cancer, as well as Breakthrough Device designation for the OncoSignature assay for both indications.[3][17][18][19][20]
This technical guide provides a comprehensive overview of ACR-368, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
ACR-368's primary therapeutic effect stems from its inhibition of CHK1 and CHK2.[1] In a healthy cell, when DNA damage occurs, CHK1 and CHK2 are activated. They play a pivotal role in halting the cell cycle at the G1/S, S, and G2/M checkpoints to allow time for DNA repair.[10][11][21] In many cancer cells, particularly those with mutations in genes like TP53, the G1 checkpoint is often dysfunctional, making them heavily reliant on the S and G2 checkpoints, which are regulated by CHK1.[11][22]
By inhibiting CHK1/2, ACR-368 abrogates these crucial checkpoints.[10][23] This forces cells with damaged DNA to prematurely enter mitosis, a catastrophic event that leads to apoptosis (programmed cell death).[10][11] Furthermore, CHK1 is essential for stabilizing stalled replication forks during DNA synthesis.[21] Inhibition by ACR-368 leads to the collapse of these forks, generating double-strand breaks and further exacerbating genomic instability.[12][24][25]
As a monotherapy, ACR-368 exploits the intrinsic replication stress present in many cancer cells.[12] The inhibitor promotes the firing of late replication origins, leading to an overload of stalled forks that degenerate into lethal DNA double-strand breaks.[12]
dot
Caption: Signaling pathway of ACR-368's mechanism of action.
Preclinical Data
Preclinical studies have demonstrated that ACR-368 induces DNA damage and apoptosis as a single agent in various cancer cell lines.[1][5][22] It has shown potent anti-proliferative activity, particularly in triple-negative breast cancer (TNBC) and ovarian cancer cell lines.[26]
In Vitro Sensitivity
The sensitivity of different cancer cell lines to prexasertib varies. For instance, in a panel of TNBC cell lines, the half-maximal inhibitory concentration (IC50) ranged from 5.7 nM in highly sensitive MX-1 cells to 105 nM in resistant MDA-468 cells.[27]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MX-1 | Triple-Negative Breast Cancer | 5.7 | [27] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 105 | [27] |
Combination Therapy
Preclinically, ACR-368 has shown synergistic effects when combined with other agents.
-
PARP Inhibitors: In high-grade serous ovarian cancer (HGSOC) models, including those resistant to PARP inhibitors, prexasertib demonstrated monotherapy activity and synergized with olaparib.[28] It was found to impair homologous recombination repair and replication fork stability, two key mechanisms of PARP inhibitor resistance.[28]
-
Chemotherapy: A strong synergistic effect was observed between prexasertib and gemcitabine (B846) in head and neck squamous cell carcinoma (HNSCC) cell lines and mouse models, leading to significant cell death and reduced tumor growth.[29] Low-dose gemcitabine was also shown to sensitize cancer cells to ACR-368.[30][31]
-
PI3K/mTOR Inhibitors: The combination of prexasertib and the dual PI3K/mTOR inhibitor samotolisib (B612162) showed antitumor activity in TNBC preclinical models.[24][25]
Clinical Development and Efficacy
ACR-368 has been evaluated in numerous clinical trials across a range of solid tumors, both as a monotherapy and in combination with other anticancer agents.[13]
Monotherapy Clinical Trial Data
| Trial ID / Cohort | Cancer Type | Key Efficacy Metric | Result | Reference |
| Phase 2 (NCT02203513) | BRCA wild-type, recurrent HGSOC | Overall Response Rate (ORR) | 33% | [32] |
| Phase 2 (NCT03414047) | Platinum-Resistant Ovarian Cancer | ORR | 12.1% | [33] |
| Phase 2 (NCT03414047) | Platinum-Refractory Ovarian Cancer | ORR | 6.9% | [33] |
| Phase 2b (OncoSignature Positive) | Endometrial Cancer | Confirmed ORR (cORR) | 35% | [19] |
| Phase 2 (OncoSignature Positive) | Ovarian & Endometrial Cancers | Confirmed ORR (cORR) | 50% | [18] |
Combination Therapy Clinical Trial Data
| Combination Agent | Cancer Type | Phase | Key Efficacy Metric | Result | Reference |
| Cisplatin | Advanced/Metastatic Cancer | Ib | ORR | 12.7% | [34] |
| Cetuximab | Advanced/Metastatic Cancer | Ib | ORR | 4.9% | [34] |
| Olaparib | BRCA-mutant, PARP inhibitor-resistant HGSOC | I | Partial Responses | 4 of 18 patients | [35] |
| Samotolisib (PI3K/mTORi) | Solid Tumors (TNBC, PIK3CA-mutant) | Ib | ORR | 13.3% - 25% | [24][36] |
| Cetuximab-Radiotherapy | Head and Neck Squamous Cell Carcinoma | Ib | ORR | 83.3% | [37] |
Safety and Tolerability
Across multiple studies, the most common treatment-related adverse events associated with ACR-368 are hematologic and generally manageable.[14] These include neutropenia, thrombocytopenia, leukopenia, and anemia.[12][24][33][35][37] Non-hematologic toxicities such as nausea and fatigue have also been reported.[12][24][33] In combination studies, dose-limiting toxicities have often been hematological, such as febrile neutropenia.[35][37]
Mechanisms of Resistance
As with other targeted therapies, resistance to ACR-368 can develop.
-
Cell Cycle Regulation: In BRCA wild-type HGSOC, resistance can emerge via a prolonged G2 cell cycle delay induced by lower CDK1/CyclinB1 activity, which prevents cells from entering mitotic catastrophe.[38][39]
-
Bypass Pathways: Loss of the protein FAM122A has been implicated as a potential resistance mechanism.[40] FAM122A inhibits PP2A, a phosphatase that acts on the CHK1 target CDC25C. Loss of FAM122A may lead to increased PP2A activity, compensating for CHK1 inhibition.[40]
-
Signaling Pathway Activation: Overexpression and activation of the Epidermal Growth Factor Receptor (EGFR) can increase resistance to prexasertib in TNBC, potentially through the phosphorylation and inactivation of the pro-apoptotic protein BAD.[27]
OncoSignature®: A Biomarker-Driven Approach
A key aspect of ACR-368's recent clinical development is the use of the OncoSignature test, a companion diagnostic that utilizes proteomics to predict patient sensitivity.[17][41] This test is based on Acrivon's Predictive Precision Proteomics (AP3) platform.[17] The OncoSignature test measures the levels of three specific protein biomarkers in pretreatment tumor biopsies.[41] Tumors with elevated levels of all three biomarkers are predicted to be sensitive to ACR-368.[41]
Clinical data has shown a significant enrichment of responders in OncoSignature-positive patient populations.[18][41] For example, in a Phase 2 trial, the confirmed objective response rate was 50% in OncoSignature-positive patients with ovarian and endometrial cancers.[18] This biomarker-driven strategy aims to improve clinical outcomes by selecting patients most likely to benefit from the drug.[3]
Caption: Workflow for a typical cell viability experiment.
Western Blotting for Target Engagement and Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the effects of ACR-368 on target proteins and downstream signaling pathways.
Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with ACR-368 for the desired time, then harvest and lyse them in a buffer containing protease and phosphatase inhibitors to create a protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-CHK1, γH2AX, cleaved caspase-3). [26][29]7. Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using a digital imager to visualize the protein bands.
Pharmacokinetic (PK) Analysis
PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of ACR-368 in preclinical models and human subjects.
Protocol: Plasma Pharmacokinetic Analysis
-
Dosing: Administer ACR-368 to the subjects (e.g., intravenously in mice or patients). [2][42]2. Sample Collection: Collect blood samples at various time points after dosing. [42]3. Plasma Preparation: Process the blood samples to separate the plasma.
-
Drug Quantification: Quantify the concentration of prexasertib in the plasma samples using a validated analytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS). [2][42]5. Data Analysis: Use standard non-compartmental methods to calculate key PK parameters, such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2). [42]
Conclusion
ACR-368 (prexasertib) is a clinical-stage CHK1/2 inhibitor with a well-defined mechanism of action centered on the disruption of the DNA damage response. It has demonstrated durable single-agent activity in tumors with high replication stress and has shown promise in combination with other anticancer therapies. [1][16]The ongoing development, guided by the innovative OncoSignature companion diagnostic, represents a sophisticated precision medicine strategy aimed at maximizing clinical benefit by targeting the drug to a pre-selected, biomarker-positive patient population. The data gathered from extensive preclinical and clinical research provides a strong rationale for its continued investigation in various solid tumors.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acrivon.com [acrivon.com]
- 4. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acrivon narrows focus for ACR-368 in endometrial cancer | BioWorld [bioworld.com]
- 16. Acrivon Therapeutics Receives FDA Clearance for Innovative Phase 2 Trial to Treat Ovarian, Endometrial and Urothelial Cancer Patients Based on Predicted Sensitivity to ACR-368 - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 17. Acrivon Therapeutics Announces FDA Grants Fast Track Designation for Development of ACR-368 in Platinum-Resistant Ovarian Cancer and Endometrial Cancer - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 18. Acrivon Therapeutics Reports Initial Positive Clinical Data for ACR-368 and Pipeline Program Progress Today at Corporate R&D Event - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 19. Acrivon Therapeutics Reports Positive ACR-368 Data for Endometrial Cancer and Appoints New Chief Medical Officer | Nasdaq [nasdaq.com]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Facebook [cancer.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
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- 34. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 35. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. A Phase 1b trial of prexasertib in combination with chemoradiation in patients with locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 41. acrivon.com [acrivon.com]
- 42. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
ACR-368: A Deep Dive into the Mechanism of Action of a Targeted CHK1/2 Inhibitor in Oncology
For Immediate Release
This technical whitepaper provides an in-depth analysis of the mechanism of action of ACR-368 (prexasertib), a selective inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), for an audience of researchers, scientists, and drug development professionals. ACR-368 is a promising therapeutic agent currently under investigation for the treatment of various solid tumors, including platinum-resistant ovarian cancer and endometrial cancer.[1] This document will explore the core molecular pathways affected by ACR-368, present preclinical and clinical data in a structured format, detail key experimental methodologies, and visualize the underlying biological and operational processes.
Core Mechanism of Action: Disruption of the DNA Damage Response
ACR-368's primary mechanism of action is the inhibition of CHK1 and CHK2, two critical serine/threonine kinases in the DNA Damage Response (DDR) pathway. The DDR is a complex signaling network that detects and repairs DNA damage, thereby maintaining genomic integrity. In cancer cells, which often exhibit increased DNA damage and replication stress due to rapid proliferation and defective DNA repair mechanisms, the DDR pathway is frequently upregulated and becomes essential for survival.
By inhibiting CHK1 and CHK2, ACR-368 disrupts the cell's ability to arrest the cell cycle in response to DNA damage.[2] This abrogation of cell cycle checkpoints forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a catastrophic failure of cell division known as "mitotic catastrophe," and subsequent apoptotic cell death. This targeted approach exploits the inherent genomic instability of cancer cells, creating a synthetic lethal interaction.
The following diagram illustrates the central role of CHK1/2 in the DNA damage response and the point of intervention for ACR-368.
Preclinical and Clinical Efficacy: A Quantitative Overview
ACR-368 has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other agents in a variety of preclinical models and clinical trials. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of ACR-368 (as Prexasertib) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33 | [3] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | - | [3] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | - | [3] |
| NALM-19 | B-cell Acute Lymphoblastic Leukemia | - | [3] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | - | [3] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | - | [3] |
| REH | B-cell Acute Lymphoblastic Leukemia | 96.7 | [3] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | - | [3] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 1-10 | [4] |
| OV90 | High-Grade Serous Ovarian Cancer | 1-10 | [4] |
| PEO1 | High-Grade Serous Ovarian Cancer | 1-10 | [4] |
| PEO4 | High-Grade Serous Ovarian Cancer | 1-10 | [4] |
| JHOS2 | High-Grade Serous Ovarian Cancer | 8400 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.63 - 88.99 | [5] |
Note: Specific IC50 values for all cell lines were not available in the cited abstracts.
Table 2: In Vivo Efficacy of ACR-368 (as Prexasertib) in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) / Regression (%) | Reference |
| MDA-MB-231-Met2 | Triple-Negative Breast Cancer | Prexasertib Monotherapy | 83.3% Inhibition | [5] |
| MDA-MB-231-Met2 | Triple-Negative Breast Cancer | Prexasertib + Samotolisib | 24.9% Regression | [5] |
| IMR-32 | Neuroblastoma | Prexasertib Monotherapy | Tumor Regression | [6] |
| KELLY | Neuroblastoma | Prexasertib Monotherapy | Tumor Regression | [6] |
| HGSOC PDX Models (14 models) | High-Grade Serous Ovarian Cancer | Prexasertib Monotherapy | Anti-tumor activity across all models | [4][7] |
Table 3: Clinical Trial Efficacy of ACR-368
| Trial Phase | Cancer Type(s) | Treatment Arm | N | Confirmed Overall Response Rate (cORR) | Reference |
| Phase 2 | Platinum-Resistant Ovarian & Endometrial Cancer | ACR-368 Monotherapy (OncoSignature-Positive) | 10 | 50% | [4] |
| Phase 2 | Endometrial Cancer | ACR-368 Monotherapy (OncoSignature-Positive) | 8 | 62.5% | [8] |
| Phase 2b | Endometrial Cancer (heavily pretreated) | ACR-368 Monotherapy (OncoSignature-Positive) | - | 35% | [9][10] |
| Phase 2b | Endometrial Cancer (relapsed on last therapy) | ACR-368 Monotherapy (OncoSignature-Positive) | - | 50% | [9][10] |
| Phase 1b/2 | Platinum-Resistant Ovarian, Endometrial, Urothelial Cancer | ACR-368 + Low-Dose Gemcitabine (OncoSignature-Negative) | 16 | 8 patients achieved stable disease | [4] |
| Phase 1/2 | Desmoplastic Small Round Cell Tumor | ACR-368 + Irinotecan | 19 | 32% | [11] |
Note: "N" represents the number of patients in the specified treatment arm.
The OncoSignature® Companion Diagnostic: A Proteomics-Based Approach to Patient Selection
A key component of the ACR-368 clinical development program is the OncoSignature® test, a companion diagnostic designed to identify patients most likely to respond to treatment.[1] This test is based on Acrivon's Predictive Precision Proteomics (AP3) platform and utilizes a multiplex immunofluorescence assay to quantify three functionally orthogonal protein biomarkers in formalin-fixed paraffin-embedded (FFPE) tumor tissue.[12] A patient is considered OncoSignature-positive if the expression of all three biomarkers is above a predefined threshold.[12] This proteomics-based approach aims to provide a more direct measure of the functional state of the DDR pathway compared to genomics-based biomarkers.
The following diagram outlines the workflow of the OncoSignature® test.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action and efficacy of ACR-368.
Cell Viability Assays
Objective: To determine the cytotoxic effects of ACR-368 on cancer cell lines and calculate IC50 values.
Protocol:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are treated with a serial dilution of ACR-368 (or vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Western Blotting
Objective: To detect changes in the expression and phosphorylation status of key proteins in the DDR pathway following ACR-368 treatment.
Protocol:
-
Cancer cells are treated with ACR-368 or vehicle control for the desired time points.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-CHK1, γH2AX, total CHK1, PARP, β-actin as a loading control).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Immunofluorescence
Objective: To visualize the subcellular localization and quantify the levels of specific proteins, such as markers of DNA damage (γH2AX), in cells treated with ACR-368.
Protocol:
-
Cells are grown on coverslips and treated with ACR-368 or vehicle control.
-
Cells are fixed with a solution such as 4% paraformaldehyde.
-
Cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Non-specific binding sites are blocked with a blocking solution (e.g., bovine serum albumin).
-
Cells are incubated with primary antibodies against the target protein (e.g., anti-γH2AX).
-
Cells are then incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA dye such as DAPI.
-
Coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.
-
Image analysis software can be used to quantify the fluorescence intensity or the number of foci per nucleus.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ACR-368 in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives ACR-368 at a specified dose and schedule (e.g., administered intravenously or intraperitoneally). The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Efficacy is reported as tumor growth inhibition or regression compared to the control group.
The following diagram provides a workflow for a typical in vivo xenograft study.
Conclusion
ACR-368 is a potent and selective inhibitor of CHK1 and CHK2 that has demonstrated significant preclinical and clinical activity in a range of cancers. Its mechanism of action, centered on the disruption of the DNA damage response, provides a strong rationale for its use in tumors with high levels of genomic instability and replication stress. The development of the OncoSignature® companion diagnostic represents a sophisticated, proteomics-based approach to patient stratification, with the potential to enrich for patient populations who are most likely to benefit from ACR-368 therapy. The data and methodologies presented in this whitepaper provide a comprehensive foundation for understanding the therapeutic potential and ongoing development of this promising anti-cancer agent.
References
- 1. Acrivon Therapeutics Receives FDA Clearance for Innovative [globenewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Acrivon Therapeutics Reports Positive ACR-368 Data for Endometrial Cancer and Appoints New Chief Medical Officer | Nasdaq [nasdaq.com]
- 10. Acrivon Therapeutics Reports First Quarter 2025 Financial Results and Business Highlights - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 11. researchgate.net [researchgate.net]
- 12. acrivon.com [acrivon.com]
ACR-368: A Technical Deep Dive into its FDA Fast Track Designation for Endometrial Cancer
Watertown, MA - Acrivon Therapeutics' ACR-368 (also known as prexasertib), a potent and selective inhibitor of checkpoint kinase 1 and 2 (CHK1/2), has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of patients with platinum-resistant ovarian and endometrial cancer.[1][2] This designation, coupled with a Breakthrough Device designation for its companion diagnostic, the ACR-368 OncoSignature assay, underscores the potential of this targeted therapy to address a significant unmet medical need in endometrial cancer treatment.[3][4] This technical guide provides an in-depth overview of ACR-368's mechanism of action, the innovative biomarker strategy guiding its clinical development, and the key experimental data that form the basis of its regulatory momentum.
Core Mechanism: Exploiting DNA Damage Response Pathways
ACR-368 is a small molecule inhibitor that targets CHK1 and CHK2, two critical serine/threonine kinases in the DNA Damage Response (DDR) pathway.[1][2][3] In cancer cells, which often have a defective G1 checkpoint, the S and G2/M checkpoints, which are regulated by CHK1 and CHK2, become critical for survival, especially when faced with DNA-damaging agents or high replicative stress.[5][6] By inhibiting CHK1 and CHK2, ACR-368 abrogates these checkpoints, preventing the cell from repairing damaged DNA and leading to an accumulation of genomic instability.[3] This ultimately forces the cancer cells into mitotic catastrophe and apoptosis.[5][6]
The OncoSignature Assay: A Precision Proteomics Approach
A cornerstone of the ACR-368 development program is the OncoSignature assay, a companion diagnostic designed to identify patients most likely to respond to treatment.[2] This assay was developed using Acrivon's proprietary Predictive Precision Proteomics (AP3) platform, which leverages high-resolution mass spectrometry for biomarker identification and an automated tumor biopsy-imaging platform for biomarker validation.[2]
The OncoSignature test is a multiplexed immunofluorescence assay performed on formalin-fixed paraffin-embedded (FFPE) tumor biopsies.[7][8] It quantitatively measures the levels of three proprietary, functionally orthogonal protein biomarkers within the nuclei of tumor cells.[7][8] A patient is identified as "OncoSignature-positive" if all three biomarker scores are above their pre-defined thresholds, indicating a tumor biology that is sensitive to CHK1/2 inhibition.[8]
Clinical Efficacy in Endometrial Cancer
The FDA's Fast Track designation was supported by promising data from the ongoing Phase 1/2 clinical trial (NCT05548296).[1][9] This open-label study is evaluating ACR-368 as a monotherapy in OncoSignature-positive patients and in combination with low-dose gemcitabine (B846) in OncoSignature-negative patients across several cancer types, including endometrial adenocarcinoma.[9][10]
Interim data presented from the endometrial cancer cohort of this trial have demonstrated a significant difference in response rates based on OncoSignature status.
| Metric | OncoSignature-Positive Patients | OncoSignature-Negative Patients |
| Confirmed Overall Response Rate (cORR) | 62.5% | 6.7% |
| 95% Confidence Interval | 30.4% - 86.5% | 0.84% - 31.8% |
| Number of Patients (response-evaluable) | 8 | Not specified in all sources |
| P-value (Segregation of Responders) | 0.0009 | - |
| Median Duration of Response (mDOR) | Not yet reached | Not applicable |
Table 1: Efficacy of ACR-368 in Endometrial Cancer from the NCT05548296 Trial.[9]
Further data has indicated a confirmed overall response rate (cORR) of 35% in heavily pretreated endometrial cancer patients who had all progressed on prior chemotherapy.[5] In patients who had relapsed on their last therapy, the cORR was 50%, with a median duration of response exceeding 10 months.[5]
Preclinical Experimental Protocols
The clinical development of ACR-368 is underpinned by extensive preclinical research. The following are summaries of key experimental methodologies employed.
Phosphoproteomics for Biomarker Discovery
-
Objective: To identify protein phosphorylation events that correlate with sensitivity or resistance to ACR-368.
-
Methodology:
-
Cell Culture and Treatment: Sensitive and resistant cancer cell lines (e.g., ovarian cancer cell lines OVCAR3 and A2780) were cultured and treated with ACR-368 or a vehicle control (DMSO).[1]
-
Protein Extraction and Digestion: Proteins were extracted from cell lysates and digested into peptides.
-
Phosphopeptide Enrichment: Phosphopeptides were enriched from the peptide mixture.
-
Mass Spectrometry: Samples were analyzed by data-independent acquisition mass spectrometry (DIA-MS) to identify and quantify thousands of phosphorylation sites.[1]
-
Data Analysis: Kinase activity inference analysis and signaling pathway analyses were conducted to identify ACR-368-regulated pathways associated with tumorigenesis.[11]
-
Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the in vivo efficacy of ACR-368 and validate the predictive capability of the OncoSignature assay in a more clinically relevant model.
-
Methodology:
-
Model Generation: Freshly resected human endometrial tumor tissue was implanted into immunocompromised mice.
-
OncoSignature Testing: FFPE sections from the PDX tumors were tested with the OncoSignature assay to classify them as positive or negative.
-
Treatment: Once tumors reached a specified volume, mice were randomized to receive ACR-368 or a vehicle control.
-
Efficacy Assessment: Tumor volume was measured regularly to assess treatment response. The study demonstrated that the OncoSignature assay could discriminate between sensitive and insensitive endometrial PDX models.[12]
-
In Vitro Cell Viability and DNA Damage Assays
-
Objective: To determine the cytotoxic effects of ACR-368 and its impact on DNA damage.
-
Methodology:
-
Cell Viability Assay (CellTiter-Glo): Cancer cell lines were treated with increasing concentrations of ACR-368 for a set period (e.g., 72 hours). Cell viability was measured using the CellTiter-Glo luminescent assay, which quantifies ATP levels.[1]
-
Western Blotting: Protein lysates from treated cells were analyzed by Western blot to detect changes in the expression and phosphorylation of key proteins in the DDR pathway, such as γH2AX (a marker of DNA double-strand breaks) and pRPA32 (a marker of replication stress).[1]
-
Comet Assay: This assay was used to directly visualize and quantify DNA damage in individual cells. Cells were treated with ACR-368, and the extent of DNA fragmentation was assessed by the length of the "comet tail" under electrophoresis.[1]
-
Conclusion
ACR-368, in conjunction with the OncoSignature companion diagnostic, represents a promising new frontier in the personalized treatment of endometrial cancer. The robust preclinical data, coupled with the encouraging interim results from the Phase 2 clinical trial, provide a strong rationale for the FDA's Fast Track designation. The ability to prospectively identify patients who are most likely to benefit from this targeted therapy has the potential to significantly improve outcomes for a patient population with limited treatment options. As clinical trials continue, the scientific and medical communities await further data that will more definitively shape the future role of ACR-368 in the armamentarium against endometrial cancer.
References
- 1. acrivon.com [acrivon.com]
- 2. acrivon.com [acrivon.com]
- 3. Acrivon Therapeutics Provides Program Updates and Fourth Quarter and Full Year 2024 Financial Results - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 4. Targeting DNA Damage Repair and Immune Checkpoint Proteins for Optimizing the Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Could Inhibiting the DNA Damage Repair Checkpoint Rescue Immune-Checkpoint-Inhibitor-Resistant Endometrial Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 7. acrivon.com [acrivon.com]
- 8. onclive.com [onclive.com]
- 9. acrivon.com [acrivon.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. acrivon.com [acrivon.com]
- 12. acrivon.com [acrivon.com]
preclinical studies of ACR-368
An In-Depth Technical Guide to the Preclinical Studies of ACR-368 (Ulixertinib/BVD-523)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound designation ACR-368 is associated with two distinct investigational drugs: ulixertinib (B1684335) (BVD-523), an ERK1/2 inhibitor, and prexasertib, a CHK1/CHK2 inhibitor. This document focuses exclusively on the preclinical data for ACR-368 (ulixertinib/BVD-523) , a selective inhibitor of the MAPK signaling pathway.
Core Executive Summary
ACR-368 (ulixertinib/BVD-523) is a first-in-class, reversible, and ATP-competitive inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1] As the terminal node of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK is a critical regulator of cell proliferation and survival.[1][2] Aberrant activation of the MAPK pathway, often through mutations in BRAF and RAS genes, is a key driver in a significant portion of human cancers.[3][4] Preclinical studies have demonstrated that ulixertinib exhibits potent anti-tumor activity in a variety of cancer models, including those that have developed resistance to upstream MAPK pathway inhibitors like BRAF and MEK inhibitors.[3][5] Its efficacy, both as a monotherapy and in combination with other targeted agents, has been established in both in vitro and in vivo settings, supporting its advancement into clinical trials.[1][6]
Mechanism of Action and Signaling Pathway
Ulixertinib directly inhibits the kinase activity of both ERK1 and ERK2.[1] This prevents the phosphorylation of downstream substrates, such as RSK, which are crucial for transmitting signals that promote cell growth and survival.[1][5] A key finding is that while ulixertinib inhibits the phosphorylation of these downstream targets, it can lead to an observed increase in the phosphorylation of ERK1/2 itself, a feedback mechanism that does not negate the drug's inhibitory effect on the pathway's output.[5] By targeting the final step in this critical signaling cascade, ulixertinib offers a therapeutic strategy that may circumvent common resistance mechanisms that reactivate ERK signaling despite upstream inhibition.[2][5]
Quantitative Data Presentation
In Vitro Efficacy: Cellular Proliferation
Ulixertinib has demonstrated potent anti-proliferative effects across a range of cancer cell lines, particularly those with BRAF and RAS mutations.
| Cell Line | Cancer Type | Genotype | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | Low nanomolar range[5][6] |
| Colo205 | Colorectal Cancer | BRAF V600E | Data not specified[5] |
| MIAPaCa2 | Pancreatic Cancer | KRAS G12C | Data not specified[5] |
| BT40 | Pediatric Low-Grade Glioma | BRAF V600E | Low nanomolar range[6][7] |
Note: Specific IC50 values were not consistently provided in the search results, but were described as being in the "low nanomolar range" for sensitive cell lines.
In Vivo Efficacy: Xenograft Models
Dose-dependent tumor growth inhibition and regression have been observed in various xenograft models following oral administration of ulixertinib.[5]
| Model | Cancer Type | Genotype | Dosing Schedule | Outcome |
| A375 Xenograft | Melanoma | BRAF V600E | 25, 50, 100, 150 mg/kg, twice daily | Dose-dependent tumor growth inhibition and regression.[5] |
| Colo205 Xenograft | Colorectal Cancer | BRAF V600E | Doses up to 150 mg/kg, twice daily | Significant tumor growth inhibition.[5] |
| MIAPaCa2 Xenograft | Pancreatic Cancer | KRAS G12C | 10, 25, 50, 75, 100 mg/kg, twice daily for 15 days | Dose-dependent antitumor activity.[5] |
| Patient-Derived pLGG | Pediatric Low-Grade Glioma | BRAF V600E / KIAA1549:BRAF | Not specified | Slowed tumor growth and increased survival.[6][7] |
Experimental Protocols
In Vitro Cell Proliferation Assays
-
Cell Lines and Culture: Cancer cell lines (e.g., A375 melanoma, Colo205 colorectal) are cultured in appropriate media supplemented with fetal bovine serum.[5]
-
Drug Treatment: Cells are seeded in multi-well plates and exposed to increasing concentrations of ulixertinib or vehicle control.
-
Viability Assessment: After a set incubation period (typically 72 hours), cell viability is measured using standard methods such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: IC50 values, the concentration of drug required to inhibit cell proliferation by 50%, are calculated from dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., nude or SCID) are used.[5]
-
Tumor Implantation: Human cancer cells (e.g., A375) or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.[5]
-
Treatment Initiation: Once tumors reach a predetermined volume (e.g., 80-200 mm³), animals are randomized into vehicle control and treatment groups.[5]
-
Drug Administration: Ulixertinib is formulated in a vehicle such as 1% (w/v) carboxymethylcellulose (CMC) and administered orally (by gavage) on a specified schedule (e.g., twice daily).[5] For combination studies, other agents like the BRAF inhibitor dabrafenib (B601069) are administered according to their own protocols.[5]
-
Efficacy Endpoints: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Animal body weight is monitored as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group (T/C%).[5] Studies may also assess tumor regression and survival.[5][6]
Preclinical Workflow Visualization
The preclinical evaluation of a targeted inhibitor like ulixertinib follows a logical progression from initial screening to in-depth in vivo analysis.
Activity in Resistance Models
A significant finding from preclinical studies is the activity of ulixertinib in models of acquired resistance to BRAF and/or MEK inhibitors.[3][5] Reactivation of ERK signaling is a common mechanism of resistance to these upstream agents. By targeting ERK directly, ulixertinib retains its efficacy in cancer cells engineered to be resistant to drugs like dabrafenib (a BRAF inhibitor) and trametinib (B1684009) (a MEK inhibitor).[5] This suggests a critical role for ulixertinib in treating patients who have relapsed on prior MAPK-targeted therapies.[2]
Conclusion
The preclinical data for ACR-368 (ulixertinib/BVD-523) establish it as a potent and selective inhibitor of ERK1/2.[1] It demonstrates robust anti-tumor activity in both in vitro and in vivo models of cancers driven by the MAPK pathway, including those with BRAF and RAS mutations.[5][8] Crucially, its efficacy in models of acquired resistance to upstream inhibitors highlights its potential to address a significant unmet clinical need.[3][5] These comprehensive preclinical findings have provided a strong rationale for the ongoing clinical evaluation of ulixertinib in patients with MAPK pathway-dependent cancers.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biomed-valley.com [biomed-valley.com]
- 4. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Data from First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - Cancer Discovery - Figshare [aacr.figshare.com]
An In-depth Technical Guide to the Target Patient Populations for ACR-368
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACR-368 (also known as prexasertib) is a potent and selective small molecule inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), key regulators of the DNA damage response (DDR) and cell cycle checkpoints.[1] This document provides a comprehensive technical overview of the target patient populations for ACR-368, with a focus on the predictive biomarker strategy integral to its clinical development. The core of this strategy is the ACR-368 OncoSignature® test, a proteomics-based assay designed to identify patients whose tumors are most likely to be sensitive to the drug.[2]
Target Indications and Patient Stratification
ACR-368 is being investigated in multiple clinical trials for the treatment of various solid tumors. The primary target patient populations are those with recurrent, locally advanced, or metastatic cancers that have progressed after prior therapies.[3][4] The key indications with the most significant clinical data are:
-
Endometrial Cancer: Specifically, patients with recurrent high-grade endometrial cancer who have received at least two prior systemic treatment regimens. This indication has shown a high prevalence of predicted responders based on the OncoSignature assay.[5]
-
Platinum-Resistant Ovarian Cancer: This includes patients with platinum-resistant, high-grade serous/endometrioid ovarian, primary peritoneal, or fallopian tube cancer who have received at least one prior systemic treatment regimen.[3]
-
Urothelial Carcinoma: This patient population is also being explored in clinical trials.[2]
A pivotal element of the clinical development program for ACR-368 is the stratification of patients based on the ACR-368 OncoSignature® test . This test categorizes patients into two main groups:
-
OncoSignature-Positive: Patients whose tumors are predicted to be sensitive to ACR-368. These patients are typically enrolled in treatment arms receiving ACR-368 as a monotherapy.
-
OncoSignature-Negative: Patients whose tumors are predicted to be less sensitive to ACR-368 monotherapy. These patients are often enrolled in exploratory arms investigating ACR-368 in combination with other agents, such as ultra-low-dose gemcitabine, to potentially induce sensitivity.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials and preclinical studies of ACR-368.
Table 1: ACR-368 Phase 2 Trial (NCT05548296) Efficacy Data in Endometrial Cancer
| Patient Cohort | Overall Response Rate (ORR) | Confidence Interval (95% CI) | p-value |
| OncoSignature-Positive | 62.5% | 30.4 - 86.5 | 0.009 |
| OncoSignature-Negative | Not Reported | Not Reported |
Data reported in September 2024 for patients who had progressed on prior anti-PD-1 therapy.[8]
Table 2: Key Eligibility Criteria for the ACR-368 Phase 1b/2 Basket Study (NCT05548296)
| Criteria | Inclusion/Exclusion | Details |
| General | ||
| Age | Inclusion | ≥ 18 years |
| Histology | Inclusion | Histologically confirmed, locally advanced or metastatic ovarian carcinoma, endometrial adenocarcinoma, or urothelial carcinoma that has progressed after at least one prior therapy. |
| Measurable Disease | Inclusion | At least one measurable lesion per RECIST v1.1 criteria. |
| Performance Status | Inclusion | ECOG performance status of 0 or 1. |
| Prior Therapy | Exclusion | Failure to recover from reversible effects of prior anti-cancer therapy. Systemic therapy or radiation within 2 weeks of the first study treatment. |
| Brain Metastases | Exclusion | Symptomatic brain metastases requiring > 10 mg/day of prednisolone (B192156) or equivalent. |
| Ovarian Cancer Specific | ||
| Platinum Status | Inclusion | Platinum-resistant disease (progression within 6 months of platinum-based therapy). |
| Prior Lines of Therapy | Inclusion | 1 to 6 prior lines of therapy. |
| Endometrial Cancer Specific | ||
| Prior Lines of Therapy | Inclusion | No more than 3 prior lines of therapy in the recurrent setting. Progression on a PD-1/L1 inhibitor. |
| Urothelial Carcinoma Specific | ||
| Prior Therapies | Inclusion | Prior platinum-based regimen, progression on or ineligibility for immune checkpoint inhibitors, and progression after or ineligibility for enfortumab vedotin. |
This table provides a summary of key criteria. For a complete list, refer to the official clinical trial protocol.[3][9]
Experimental Protocols
ACR-368 OncoSignature® Assay Protocol
The ACR-368 OncoSignature® test is a proprietary, multiplexed immunofluorescence assay performed on formalin-fixed paraffin-embedded (FFPE) tumor biopsies.[5] The assay is designed to provide a quantitative measurement of a panel of three functionally orthogonal protein biomarkers within the tumor cell nuclei.[5][10]
Workflow:
-
Tumor Biopsy Acquisition: A fresh or archival FFPE tumor tissue block or at least 20 unstained slides are required.[9]
-
Tissue Sectioning and Preparation: The FFPE block is sectioned into thin slices and mounted on slides. The tissue is then deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target protein epitopes.
-
Multiplex Immunofluorescent Staining: The slides are incubated with a cocktail of primary antibodies targeting the three proprietary biomarkers. This is followed by incubation with corresponding fluorescently labeled secondary antibodies. A nuclear counterstain (e.g., DAPI) is also included.
-
Image Acquisition: The stained slides are scanned using a high-resolution digital pathology scanner to capture the fluorescent signals.
-
Image Analysis: Proprietary image analysis software is used to quantify the intensity of each biomarker signal specifically within the nuclei of tumor cells.
-
Scoring and Classification: The quantitative data for each of the three biomarkers are compared against pre-defined thresholds. A sample is classified as "OncoSignature-Positive" only if all three biomarker scores are above their respective thresholds.[5]
Biomarker Identification using Acrivon Predictive Precision Proteomics (AP3)
The biomarkers for the OncoSignature® test were identified using Acrivon's proprietary AP3 platform.[11] This platform utilizes high-resolution, mass spectrometry-based quantitative phosphoproteomics to analyze the signaling networks in cancer cells that are sensitive or resistant to ACR-368.[10]
Methodology:
-
Cell Line Profiling: A panel of cancer cell lines with varying sensitivity to ACR-368 is cultured.
-
ACR-368 Treatment: Cells are treated with ACR-368 or a vehicle control.
-
Phosphoproteomic Analysis: Lysates from the treated cells are subjected to phosphopeptide enrichment and analysis by data-independent acquisition mass spectrometry (DIA-MS).
-
Bioinformatic Analysis: The resulting phosphoproteomic data is analyzed to identify signaling pathways and specific phosphoproteins that are differentially regulated by ACR-368 in sensitive versus resistant cells.
-
Biomarker Selection: Candidate biomarkers are selected based on their functional relevance to the CHK1/2 signaling axis and their ability to discriminate between sensitive and resistant phenotypes.
-
Assay Development and Validation: The selected biomarkers are then used to develop the multiplex immunofluorescence OncoSignature® assay, which is subsequently validated in preclinical models (e.g., patient-derived xenografts) and on clinical trial samples.[5][10]
Visualizations
Caption: ACR-368 inhibits CHK1/2, disrupting the G2/M cell cycle checkpoint.
Caption: Workflow for patient selection using the ACR-368 OncoSignature® assay.
Conclusion
The clinical development of ACR-368 is a prime example of a precision oncology approach. By leveraging a proteomics-based companion diagnostic, the OncoSignature® test, the target patient population for ACR-368 is refined to those individuals most likely to derive clinical benefit. This strategy of matching a drug's mechanism of action with the underlying biology of a patient's tumor holds the promise of improving therapeutic outcomes and accelerating drug development. The ongoing clinical trials in endometrial, ovarian, and urothelial cancers will further elucidate the role of ACR-368 and the OncoSignature® test in the treatment of these challenging malignancies.
References
- 1. acrivon.com [acrivon.com]
- 2. cancer.uams.edu [cancer.uams.edu]
- 3. A Study of ACR-368 in Ovarian Carcinoma, Endometrial Adenocarcinoma, and Urothelial Carcinoma [georgiacancerinfo.org]
- 4. mskcc.org [mskcc.org]
- 5. acrivon.com [acrivon.com]
- 6. acrivon.com [acrivon.com]
- 7. Acrivon Therapeutics Receives FDA Clearance for Innovative [globenewswire.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. acrivon.com [acrivon.com]
- 11. acrivon.com [acrivon.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of NTR 368 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTR 368 is a peptide fragment corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR).[1] This peptide is a potent inducer of neural apoptosis and has been observed to form a helical structure in the presence of micellar lipids.[1][2][3] The trifluoroacetate (B77799) (TFA) salt of this compound is the common form available after synthesis and purification by reversed-phase high-performance liquid chromatography (RP-HPLC). This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound TFA, intended for use in research and drug development settings.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Parameter | Value | Reference |
| Amino Acid Sequence | To be determined from p75NTR sequence | N/A |
| Molecular Formula | C71H125F3N22O21 | [3] |
| Molecular Weight | 1679.88 g/mol | [3] |
| Biological Activity | Inducer of neural apoptosis | [2][3] |
Synthesis and Purification Overview
The synthesis of this compound is achieved through automated solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following assembly of the peptide chain on a solid support resin, the peptide is cleaved from the resin and deprotected using a trifluoroacetic acid (TFA) cleavage cocktail. The crude peptide is then purified to high homogeneity using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The final product is obtained as a TFA salt after lyophilization.
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on standard Fmoc-based solid-phase peptide synthesis methodologies.
1.1. Resin Preparation:
-
Start with a Rink Amide MBHA resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.
1.2. Amino Acid Coupling Cycles:
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine (B6355638) in DMF for a specified duration (e.g., two treatments of 10 minutes each).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents) and a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin (B49086) test.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat these deprotection, coupling, and washing steps for each amino acid in the this compound sequence.
1.3. Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.
-
Wash the peptide-resin extensively with DMF, followed by dichloromethane (B109758) (DCM), and finally methanol.
-
Dry the peptide-resin under vacuum.
A summary of typical SPPS parameters is provided in Table 2.
| Parameter | Specification |
| Resin | Rink Amide MBHA |
| Chemistry | Fmoc/tBu |
| Deprotection Reagent | 20% Piperidine in DMF |
| Coupling Reagent | HBTU/DIPEA |
| Amino Acid Excess | 3-5 equivalents |
| Solvent | Dimethylformamide (DMF) |
Part 2: Cleavage and Crude Peptide Precipitation
2.1. Cleavage from Resin:
-
Treat the dried peptide-resin with a cleavage cocktail of TFA containing scavengers to protect sensitive amino acid side chains. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Gently agitate the mixture at room temperature for 2-4 hours.
2.2. Peptide Precipitation:
-
Filter the resin from the cleavage mixture.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and cleavage by-products.
-
Dry the crude peptide pellet under vacuum.
Part 3: Purification by RP-HPLC
3.1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water containing 0.1% TFA.
3.2. Chromatographic Conditions:
-
Column: A preparative C18 reversed-phase column is typically used for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the this compound peptide and should be optimized based on analytical HPLC runs. A typical gradient might be 5-65% Mobile Phase B over 60 minutes.
-
Detection: Monitor the column eluent at a wavelength of 220 nm.
-
Collect fractions corresponding to the main peptide peak.
3.3. Post-Purification Processing:
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the final this compound TFA peptide as a white, fluffy powder.
A summary of typical purification and yield data is presented in Table 3.
| Parameter | Typical Value |
| Crude Peptide Yield | 70-85% |
| Purity after RP-HPLC | >95% |
| Overall Yield | 20-40% |
| Analytical Method | RP-HPLC, Mass Spectrometry |
Diagrams
This compound TFA Synthesis and Purification Workflow
Caption: Workflow for this compound TFA synthesis and purification.
Simplified Signaling Context of p75NTR Intracellular Domain
Caption: Role of p75NTR intracellular domain in apoptosis.
References
Application Notes and Protocols for NTR 368 TFA-Induced Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR). This peptide is a potent inducer of neural apoptosis and serves as an experimental tool to investigate the p75NTR-mediated cell death signaling pathway.[1][2] The p75NTR is a member of the tumor necrosis factor (TNF) receptor superfamily and plays a crucial role in neuronal apoptosis during development and in response to injury.[2][3] Understanding the mechanism of this compound TFA-induced apoptosis is vital for developing therapeutics targeting neurodegenerative diseases and cancer.
These application notes provide detailed protocols for in vitro studies using this compound TFA to induce and quantify apoptosis. It is important to note that trifluoroacetic acid (TFA) is often used in peptide synthesis and purification and can be present as a counter-ion.[4][5][6][7][8] Researchers should be aware of potential confounding effects of TFA on cellular assays and consider appropriate controls.[4]
p75NTR-Mediated Apoptotic Signaling Pathway
The binding of a ligand, or in this experimental model, the introduction of the this compound peptide, is hypothesized to mimic the conformational changes in the p75NTR that lead to the recruitment of downstream adaptor proteins and the activation of apoptotic signaling cascades. This pathway often involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the activation of caspases and subsequent apoptosis.[3][9] Key mediators in this pathway include caspase-9, caspase-3, and caspase-6, and the release of cytochrome c from the mitochondria.[1][2]
Caption: p75NTR-mediated apoptotic signaling pathway.
Experimental Protocols
The following are model protocols for studying the effects of this compound TFA on a neuronal cell line (e.g., SH-SY5Y or PC12). Researchers should optimize concentrations and incubation times for their specific cell line and experimental conditions.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound TFA peptide
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound TFA in complete culture medium.
-
Remove the medium from the wells and replace it with medium containing different concentrations of this compound TFA (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of TFA solvent as the highest peptide concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound TFA (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 98 ± 4.9 | 95 ± 5.1 | 92 ± 6.0 |
| 5 | 85 ± 6.1 | 78 ± 5.7 | 70 ± 5.9 |
| 10 | 72 ± 5.5 | 60 ± 6.3 | 51 ± 6.8 |
| 25 | 55 ± 7.0 | 42 ± 5.9 | 35 ± 7.2 |
| 50 | 40 ± 6.8 | 31 ± 6.5 | 24 ± 6.1 |
| 100 | 28 ± 5.9 | 20 ± 5.4 | 15 ± 5.0 |
Data are presented as mean ± SD from a representative experiment.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
This compound TFA peptide
-
Neuronal cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 5 x 105 cells/well and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound TFA (e.g., IC50 concentration determined from the MTT assay) for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound TFA (IC50) | 45.8 ± 3.5 | 35.6 ± 2.8 | 15.3 ± 1.9 | 3.3 ± 0.8 |
Data are presented as mean ± SD from a representative experiment.
Caption: Experimental workflow for apoptosis detection.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in the apoptotic pathway.
Materials:
-
This compound TFA peptide
-
Neuronal cell line
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound TFA for the desired time (e.g., 6, 12, 24 hours).
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Data Presentation:
| This compound TFA (µM) | Fold Change in Caspase-3/7 Activity (6h) | Fold Change in Caspase-3/7 Activity (12h) | Fold Change in Caspase-3/7 Activity (24h) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 10 | 1.5 ± 0.2 | 2.8 ± 0.3 | 4.5 ± 0.4 |
| 25 | 2.5 ± 0.3 | 5.2 ± 0.5 | 8.9 ± 0.7 |
| 50 | 4.1 ± 0.4 | 9.8 ± 0.8 | 15.2 ± 1.1 |
Data are presented as mean ± SD from a representative experiment.
Summary and Conclusions
The this compound TFA peptide is a valuable tool for studying the p75NTR-mediated apoptotic pathway. The protocols outlined above provide a framework for characterizing the dose- and time-dependent effects of this peptide on neuronal cell viability and for quantifying the induction of apoptosis. By employing these methods, researchers can further elucidate the molecular mechanisms underlying p75NTR signaling and explore its potential as a therapeutic target. It is recommended to perform these experiments with appropriate controls, including a vehicle control and potentially a scrambled peptide control, to ensure the observed effects are specific to the this compound sequence.
References
- 1. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad | Journal of Neuroscience [jneurosci.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols for NTR 368 in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTR 368 is a 14-amino acid peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR).[1][2][3][4] As a key player in neuronal apoptosis, p75NTR activation and subsequent signaling cascades are implicated in a variety of neurodegenerative processes. This compound acts as a potent inducer of neural apoptosis, making it a valuable tool for studying the molecular mechanisms of programmed cell death in the nervous system and for investigating potential therapeutic interventions targeting this pathway.[2][3]
These application notes provide an overview of the potential uses of this compound in neurobiology research, with detailed protocols for inducing apoptosis in neuronal cell cultures and proposed experimental designs for studying its effects in the context of neurodegenerative disease models and neuroinflammation.
Mechanism of Action
This compound mimics a functional domain of the p75NTR intracellular domain, which is crucial for initiating the apoptotic signaling cascade. The full-length p75NTR can be cleaved by secretases, releasing its intracellular domain, which then triggers downstream signaling. This process can be initiated by various ligands, including proneurotrophins and amyloid-beta (Aβ). The p75NTR-mediated apoptotic pathway is known to involve the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the release of mitochondrial cytochrome c and the subsequent activation of caspases, ultimately resulting in programmed cell death. This compound is hypothesized to activate a similar downstream cascade, providing a direct method to study this specific branch of p75NTR signaling.
Figure 1: Proposed signaling pathway of this compound-induced apoptosis.
Data Presentation
As specific quantitative data for this compound is not widely available in the public domain, the following table presents a hypothetical data summary to illustrate how experimental results could be structured. These values are for demonstrative purposes and should be determined experimentally.
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) |
| SH-SY5Y (Neuroblastoma) | Vehicle Control | 0 | 5.2 ± 1.1 | 1.0 ± 0.2 |
| This compound | 10 | 25.8 ± 3.5 | 3.1 ± 0.4 | |
| This compound | 25 | 48.3 ± 4.2 | 5.8 ± 0.6 | |
| This compound | 50 | 75.1 ± 5.9 | 9.2 ± 1.1 | |
| Primary Cortical Neurons | Vehicle Control | 0 | 8.1 ± 1.5 | 1.0 ± 0.3 |
| This compound | 10 | 32.4 ± 4.1 | 4.5 ± 0.7 | |
| This compound | 25 | 61.7 ± 6.3 | 8.1 ± 0.9 | |
| This compound | 50 | 88.9 ± 7.2 | 12.4 ± 1.5 |
Experimental Protocols
Protocol 1: In Vitro Apoptosis Induction in Neuronal Cell Lines
This protocol describes the induction of apoptosis using this compound in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
This compound peptide
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Caspase-3 Activity Assay Kit
-
96-well and 6-well culture plates
-
Flow cytometer
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Reconstitution: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or as recommended by the supplier.
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates for viability/caspase assays and 6-well plates for flow cytometry at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours).
-
Apoptosis Analysis (Flow Cytometry):
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Caspase-3 Activity Assay:
-
Lyse the cells from the 96-well plate according to the assay kit manufacturer's instructions.
-
Add the caspase-3 substrate and incubate as required.
-
Measure the fluorescence or absorbance using a plate reader.
-
Figure 2: Experimental workflow for in vitro apoptosis induction.
Proposed Application Notes
Application Note 1: Investigating the Role of p75NTR-mediated Apoptosis in Alzheimer's Disease Models
Objective: To determine if this compound can potentiate amyloid-beta (Aβ) induced neurotoxicity in a cellular model of Alzheimer's disease.
Rationale: The p75NTR is known to bind Aβ and mediate its neurotoxic effects. By directly activating the downstream apoptotic pathway with this compound, it is possible to investigate the contribution of this specific signaling cascade to Aβ-induced cell death.
Experimental Design:
-
Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) overexpressing a familial AD-associated mutation in APP.
-
Treat the cells with sub-lethal concentrations of oligomeric Aβ42.
-
Co-treat with a range of concentrations of this compound.
-
Assess neuronal viability (e.g., MTT assay), apoptosis (Annexin V staining), and synaptic protein levels (e.g., synaptophysin via Western blot or immunofluorescence).
Expected Outcome: It is hypothesized that this compound will enhance the neurotoxic effects of Aβ, suggesting that direct activation of the p75NTR apoptotic pathway is a significant contributor to Aβ-mediated neuronal death.
Figure 3: Workflow for studying this compound in an AD model.
Application Note 2: Elucidating the Role of Neuronal Apoptosis in Neuroinflammation
Objective: To investigate if this compound-induced neuronal apoptosis can trigger a pro-inflammatory response in microglia.
Rationale: Apoptotic neurons release factors that can activate microglia, the resident immune cells of the central nervous system. Understanding the interplay between neuronal apoptosis and microglial activation is crucial for deciphering the mechanisms of neuroinflammation in various neurological disorders.
Experimental Design:
-
Induce apoptosis in a neuronal culture using this compound as described in Protocol 1.
-
Collect the conditioned medium from the apoptotic neuronal culture.
-
Treat a primary microglial culture or a microglial cell line (e.g., BV-2) with the conditioned medium.
-
Assess microglial activation by measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA and changes in microglial morphology.
Expected Outcome: Conditioned medium from this compound-treated neurons is expected to induce a pro-inflammatory phenotype in microglia, indicating that p75NTR-mediated neuronal apoptosis can contribute to the propagation of neuroinflammation.
Conclusion
This compound represents a targeted tool for dissecting the p75NTR-mediated apoptotic pathway in neurobiology research. While detailed characterization of its activity in various experimental models is still emerging, the protocols and application notes provided here offer a framework for its use in studying programmed cell death and its implications in neurodegenerative diseases and neuroinflammation. Researchers are encouraged to empirically determine optimal concentrations and time points for their specific experimental systems.
References
Application Notes and Protocols for ACR-368 (Prexasertib) Administration in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of the checkpoint kinases 1 and 2 (CHK1 and CHK2).[1][2] These kinases are critical components of the DNA Damage Response (DDR) pathway, a network of cellular processes that identify and repair DNA damage.[3] In many cancer cells, the DDR pathway is highly active, allowing them to survive DNA damage induced by chemotherapy or radiation. By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their DNA, leading to a form of cell death known as mitotic catastrophe.[4]
These application notes provide a comprehensive overview of the administration of ACR-368 in a research setting, covering its mechanism of action, protocols for clinical and preclinical use, and relevant safety and efficacy data.
Mechanism of Action and Signaling Pathway
ACR-368 targets and inhibits the activity of CHK1 and CHK2, key kinases in the DNA damage response pathway.[3] In response to DNA damage, upstream kinases such as ATM and ATR are activated and, in turn, phosphorylate and activate CHK1 and CHK2. Activated CHK1 and CHK2 then phosphorylate a range of downstream targets, including CDC25 phosphatases, leading to cell cycle arrest to allow time for DNA repair. By inhibiting CHK1 and CHK2, ACR-368 abrogates this cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, which results in mitotic catastrophe and apoptosis.[4]
The efficacy of ACR-368 is particularly pronounced in tumors with a high level of replication stress and/or defects in other DNA damage repair pathways.[4] A key component of research involving ACR-368 is the use of the OncoSignature® test, a companion diagnostic designed to identify patients whose tumors are most likely to be sensitive to the drug.[1][5][6] This test is based on the proteomic profiling of tumor biopsies.[5]
Clinical Research Protocol: Administration of ACR-368
The following protocol is based on the Phase 2 clinical trial NCT05548296.[7][8] This study evaluates the efficacy and safety of ACR-368 as a monotherapy or in combination with ultra-low dose gemcitabine (B846) (ULDG) in participants with endometrial cancer.[7]
1. Patient Selection and Stratification:
-
Inclusion Criteria: Patients aged 18 years and older with histologically documented high-grade endometrial cancer that has progressed after prior platinum-based chemotherapy and anti-PD-(L)1 therapy.[7][9] Patients must have at least one measurable lesion per RECIST v1.1 criteria and an ECOG performance status of 0 or 1.[7][10]
-
Exclusion Criteria: Patients with known symptomatic brain metastases requiring high-dose steroids, low-grade endometrioid carcinoma, or prior treatment with a CHK1 inhibitor.[7][8]
-
OncoSignature® Testing: A newly obtained tumor biopsy is required for OncoSignature® testing to predict sensitivity to ACR-368.[6][7] Patients are then allocated to one of the following arms based on the test result.[6]
2. Treatment Arms:
-
Arm 1 (OncoSignature Positive): Patients receive ACR-368 as a monotherapy.[7]
-
Arm 2 (OncoSignature Negative): Patients receive ACR-368 in combination with ultra-low dose gemcitabine (ULDG) sensitization.[7]
-
Arm 3 (OncoSignature Unselected): Patients for whom a biopsy or OncoSignature result is not required will receive ACR-368 with ULDG sensitization.[7]
3. Administration Protocol:
-
ACR-368 Administration: ACR-368 is administered intravenously over approximately 60 minutes.[8] The recommended Phase 2 dose for monotherapy is 105 mg/m².[2][11] Treatment is given once every 14 days.[8]
-
Combination Therapy (ACR-368 with ULDG): For patients in Arm 2 and 3, ULDG is administered intravenously over about 60 minutes.[8] Following a 3-hour wait, ACR-368 is administered.[8] This cycle is repeated every 14 days.[8]
-
Treatment Duration: Patients continue treatment until disease progression, unacceptable toxicity, or other withdrawal criteria are met.[7]
4. Monitoring and Evaluation:
-
Safety Monitoring: Patients are monitored for treatment-related adverse events. Prophylactic G-CSF is encouraged in OncoSignature positive patients and mandated in OncoSignature negative patients.
-
Efficacy Evaluation: Tumor response is assessed every 8 weeks using imaging scans (CT or MRI) and evaluated according to RECIST v1.1 criteria.[12]
Preclinical Research Protocols
The following are example protocols for preclinical in vitro and in vivo studies with ACR-368.
1. In Vitro Cell Viability Assay:
-
Objective: To determine the cytotoxic effects of ACR-368 on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., OVCAR3, A427)
-
Complete cell culture medium
-
ACR-368 (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of ACR-368 in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Replace the medium in the wells with the medium containing different concentrations of ACR-368. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
2. In Vivo Xenograft Model Study:
-
Objective: To evaluate the anti-tumor efficacy of ACR-368 in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line (e.g., A427) or patient-derived xenograft (PDX) tissue
-
ACR-368
-
Vehicle solution
-
Calipers
-
-
Protocol:
-
Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer ACR-368 (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. A vehicle control should be administered to the control group.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for pharmacodynamic markers like γH2AX).
-
Quantitative Data Summary
Table 1: Efficacy of ACR-368 in Endometrial Cancer (NCT05548296)
| Patient Cohort | Treatment | Number of Patients | Confirmed Overall Response Rate (cORR) | Disease Control Rate (DCR) |
| OncoSignature-Positive | ACR-368 Monotherapy | 8 | 62.5% | - |
| OncoSignature-Positive (Relapsed after prior therapy) | ACR-368 Monotherapy | 6 | 50% | 100% |
| OncoSignature-Positive (All evaluable patients) | ACR-368 Monotherapy | 18 | 39% | 83% |
| OncoSignature-Negative | ACR-368 + ULDG | 16 | 0% | 50% (Stable Disease) |
Data from multiple interim analyses of the trial.
Table 2: Treatment-Related Adverse Events (TRAEs) in Endometrial Cancer Patients Treated with ACR-368 (NCT05548296)
| Adverse Event | Grade (OncoSignature-Positive, n=12) | Grade (OncoSignature-Negative, n=23) |
| Any Grade | ||
| Thrombocytopenia | 50% | 52% |
| Anemia | 33% | 52% |
| Neutropenia | - | 30% |
| Fatigue | 25% | 30% |
| Vomiting | 25% | - |
| Grade 3 or 4 | ||
| Anemia | 25% | 39% |
| Neutropenia | 25% | 30% |
| Thrombocytopenia | 17% | 35% |
| Febrile Neutropenia | - | 13% |
| Hypertension | - | 4% |
Data from a safety analysis of the trial.[3]
Conclusion
ACR-368 is a promising CHK1/2 inhibitor with demonstrated clinical activity, particularly in biomarker-selected patient populations. The administration of ACR-368 in a research setting, especially in clinical trials, is guided by the OncoSignature® test to enrich for responders. The provided protocols offer a framework for the clinical and preclinical investigation of ACR-368. Further research is ongoing to explore its full therapeutic potential in various cancers.
References
- 1. Acrivon Therapeutics Receives FDA Clearance for Innovative Phase 2 Trial to Treat Ovarian, Endometrial and Urothelial Cancer Patients Based on Predicted Sensitivity to ACR-368 - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 2. onclive.com [onclive.com]
- 3. acrivon.com [acrivon.com]
- 4. ascopubs.org [ascopubs.org]
- 5. acrivon.com [acrivon.com]
- 6. Acrivon Therapeutics Receives FDA Clearance for Innovative [globenewswire.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ir.acrivon.com [ir.acrivon.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. acrivon.com [acrivon.com]
ACR-368 OncoSignature™ Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACR-368, also known as prexasertib, is a selective small molecule inhibitor of the checkpoint kinases CHK1 and CHK2, critical regulators of the DNA damage response (DDR) pathway.[1] In oncology, targeting the DDR is a promising strategy, particularly in tumors with specific dependencies on these pathways for survival. The ACR-368 OncoSignature™ test is a companion diagnostic developed by Acrivon Therapeutics to identify patients most likely to respond to ACR-368 treatment.[2] This test is based on the Acrivon Predictive Precision Proteomics (AP3) platform, which utilizes quantitative proteomics to measure disease-driving mechanisms directly within the tumor.[3][4] The OncoSignature™ test has received Breakthrough Device designation from the U.S. Food and Drug Administration (FDA) for identifying patients with ovarian and endometrial cancer who may benefit from ACR-368.[5][6]
These application notes provide a detailed overview of the scientific principles and a representative protocol for the ACR-368 OncoSignature™ testing procedure.
Principle of the Technology
The ACR-368 OncoSignature™ test is a quantitative multiplex immunofluorescence (mIF) assay performed on formalin-fixed, paraffin-embedded (FFPE) tumor biopsies.[7][8] The core of the assay is the measurement of a proprietary panel of three "functionally orthogonal" protein biomarkers.[7][8] While the specific identities of these biomarkers are proprietary to Acrivon Therapeutics, their selection is guided by the AP3 platform. This platform employs high-resolution mass spectrometry-based phosphoproteomics to identify key protein phosphorylation events and signaling pathways that are predictive of sensitivity to ACR-368.[3][4][9]
A tumor sample is classified as OncoSignature-positive if the quantitative scores for all three biomarkers are above their pre-determined thresholds.[7] Patients with OncoSignature-positive tumors are considered candidates for ACR-368 monotherapy.[10]
Data Presentation
Clinical trial data has demonstrated the predictive power of the ACR-368 OncoSignature™ test in identifying patients who are likely to respond to ACR-368.
| Cancer Type | Patient Cohort | Number of Patients (n) | Confirmed Overall Response Rate (ORR) | p-value | Reference |
| Ovarian and Endometrial Cancer | OncoSignature-Positive | 10 | 50% | 0.0038 | [10] |
| Ovarian and Endometrial Cancer | OncoSignature-Negative | 16 | 0% | 0.0038 | [10] |
| Endometrial Cancer | OncoSignature-Positive | 8 | 62.5% | 0.009 | [5][6] |
| Endometrial Cancer | OncoSignature-Negative | 15 | 6.7% | 0.009 | [6] |
Experimental Protocols
The following is a representative protocol for a multiplex immunofluorescence assay on FFPE tissue, analogous to the OncoSignature™ testing workflow. Note: The specific antibodies and reagents used in the actual ACR-368 OncoSignature™ test are proprietary. This protocol is for illustrative purposes.
I. Sample Preparation
-
Sectioning: Cut 4-5 µm thick sections from the FFPE tumor block using a microtome.
-
Mounting: Float the sections in a water bath and mount them on positively charged slides.
-
Baking: Bake the slides in an oven at 60°C for at least 1 hour to adhere the tissue.
II. Deparaffinization and Rehydration
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Immerse slides in two changes of 95% ethanol for 3 minutes each.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
III. Antigen Retrieval
-
Place slides in a pressure cooker containing a suitable antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0).
-
Heat the pressure cooker to 121°C and maintain for 10-20 minutes.
-
Allow the pressure cooker to cool down before opening.
-
Rinse slides in deionized water and then in a wash buffer (e.g., PBS or TBS).
IV. Multiplex Immunofluorescence Staining (Tyramide Signal Amplification)
This protocol utilizes a sequential staining approach with tyramide signal amplification (TSA) to enable the use of multiple primary antibodies from the same host species.
Staining Cycle 1 (Biomarker 1)
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes. Rinse with wash buffer.
-
Protein Block: Apply a protein blocking solution (e.g., normal goat serum) for 30-60 minutes.
-
Primary Antibody 1: Incubate with the primary antibody for Biomarker 1 at the optimized concentration for 1 hour at room temperature or overnight at 4°C. Rinse with wash buffer.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 30-60 minutes. Rinse with wash buffer.
-
Tyramide Signal Amplification: Incubate with the first fluorescently labeled tyramide reagent (e.g., Opal™ 520) for 5-10 minutes. Rinse with wash buffer.
-
Antibody Stripping: Perform another round of antigen retrieval (as in step III) to strip the primary and secondary antibodies from the previous cycle.
Staining Cycles 2 and 3 (Biomarkers 2 and 3)
-
Repeat steps 4.1 to 4.6 for Biomarker 2, using a different fluorescently labeled tyramide reagent (e.g., Opal™ 570).
-
Repeat steps 4.1 to 4.6 for Biomarker 3, using a third fluorescently labeled tyramide reagent (e.g., Opal™ 690).
Final Staining
-
Counterstain: After the final TSA step, counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Rinse the slides and mount with a coverslip using an appropriate mounting medium.
V. Image Acquisition and Analysis
-
Scanning: Scan the slides using a multispectral imaging system (e.g., Akoya Biosciences PhenoImager®).
-
Spectral Unmixing: Use image analysis software to spectrally unmix the fluorescent signals from the different Opal dyes and DAPI.
-
Image Analysis:
-
Cell Segmentation: Segment individual cells based on the DAPI nuclear stain and a tumor marker (e.g., cytokeratin) to define the tumor compartment.
-
Biomarker Quantification: Measure the mean fluorescence intensity of each biomarker within the nucleus of each segmented tumor cell.
-
Scoring: Apply a pre-defined threshold for each biomarker to classify cells as positive or negative. The percentage of positive tumor cells for each biomarker is calculated.
-
OncoSignature™ Classification: A sample is determined to be OncoSignature-positive if the scores for all three biomarkers are above their pre-specified thresholds.
-
Visualizations
Signaling Pathway
Caption: ACR-368 inhibits CHK1/2, leading to mitotic catastrophe.
Experimental Workflow
Caption: OncoSignature™ testing workflow from biopsy to classification.
Logical Relationship
Caption: Treatment stratification based on OncoSignature™ test results.
References
- 1. acrivon.com [acrivon.com]
- 2. Acrivon Therapeutics Reports Positive ACR-368 Data for Endometrial Cancer and Appoints New Chief Medical Officer | Nasdaq [nasdaq.com]
- 3. acrivon.com [acrivon.com]
- 4. acrivon.com [acrivon.com]
- 5. Acrivon Therapeutics Announces FDA has Granted Breakthrough Device Designation for ACR-368 OncoSignature Assay for Endometrial Cancer - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 6. onclive.com [onclive.com]
- 7. acrivon.com [acrivon.com]
- 8. acrivon.com [acrivon.com]
- 9. acrivon.com [acrivon.com]
- 10. Acrivon Therapeutics Reports Initial Positive Clinical Data for ACR-368 and Pipeline Program Progress Today at Corporate R&D Event - Acrivon Therapeutics, Inc. [ir.acrivon.com]
Application Notes and Protocols for Combining ACR-368 with Gemcitabine in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, preclinical data, and clinical trial landscape for the combination therapy of ACR-368 (also known as prexasertib), a CHK1/2 inhibitor, and the nucleoside analog gemcitabine (B846). Detailed protocols for key experiments are also provided to facilitate further research and development in this promising area of oncology.
Introduction and Scientific Rationale
ACR-368 is a potent and selective inhibitor of checkpoint kinases 1 and 2 (CHK1/2), which are critical regulators of the DNA damage response (DDR) pathway.[1] By inhibiting CHK1/2, ACR-368 impairs the ability of cancer cells to repair DNA damage, leading to an accumulation of genomic instability and subsequent apoptosis. Gemcitabine is a well-established chemotherapeutic agent that acts as a nucleoside analog, incorporating into DNA during replication and causing chain termination, which in turn induces DNA damage and replication stress.[2]
The combination of ACR-368 and gemcitabine is based on a strong synergistic mechanism. Preclinical studies have shown that low doses of gemcitabine can induce replication stress, which sensitizes cancer cells to CHK1/2 inhibition by ACR-368.[3] This increased reliance on the CHK1/2 pathway for survival in the presence of gemcitabine-induced DNA damage makes the cells more vulnerable to the effects of ACR-368. This combination strategy is particularly promising for overcoming resistance to ACR-368 monotherapy.[3]
Preclinical Data
The synergistic anti-tumor activity of combining ACR-368 and gemcitabine has been demonstrated in various preclinical models, including pancreatic, head and neck, ovarian, and non-small cell lung cancers.
In Vitro Studies
Table 1: In Vitro Synergy of ACR-368 and Gemcitabine in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Key Findings | Reference(s) |
| SUIT-2 | Pancreatic Cancer | MTT Assay | Synergistic antiproliferative effect. IC50 for prexasertib: 30.8 nM; IC50 for gemcitabine: 0.642 ng/ml. | [4] |
| Multiple HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Not specified | Robust synergistic effect, inducing substantial cell death. | [5] |
| OVCAR3-R (ACR-368 resistant) | Ovarian Cancer | CellTiter-Glo Assay | Low-dose gemcitabine re-sensitizes resistant cells to ACR-368. | [6] |
| Panel of cancer cell lines | Various | CellTiter-Glo Assay | Sensitization to ACR-368 by gemcitabine validated across a panel of cell lines. | [6] |
In Vivo Studies
Table 2: In Vivo Efficacy of ACR-368 and Gemcitabine Combination in Xenograft Models
| Cancer Type | Model | Key Findings | Reference(s) |
| Head and Neck Squamous Cell Carcinoma | Mouse Model | The combination rapidly induced DNA damage and reduced tumor growth. | [5] |
| Human Non-Small Cell Lung Cancer | CDX Model | Efficacy of the combination therapy demonstrated. | [6] |
| Ovarian Cancer | PDX Model | Efficacy of the combination therapy demonstrated. | [6] |
Clinical Studies
A significant clinical investigation of the ACR-368 and gemcitabine combination is the Phase 1b/2 clinical trial (NCT05548296). This study evaluates ACR-368 as a monotherapy and in combination with low-dose gemcitabine in patients with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, and urothelial carcinoma. A key feature of this trial is the use of the OncoSignature® test, a proteomics-based companion diagnostic, to stratify patients.[1]
-
OncoSignature® Positive Patients: Receive ACR-368 monotherapy.
-
OncoSignature® Negative Patients: Receive ACR-368 in combination with low-dose gemcitabine.
The rationale for this stratification is that tumors predicted to be sensitive to ACR-368 alone (OncoSignature positive) may not require the sensitizing effect of gemcitabine, while tumors predicted to be resistant (OncoSignature negative) may benefit from the combination therapy.
Table 3: Clinical Trial Data for ACR-368 and Gemcitabine Combination
| Trial Identifier | Phase | Cancers Studied | Treatment Arm | Key Clinical Data | Reference(s) |
| NCT05548296 | Phase 1b/2 | Platinum-resistant ovarian, endometrial, and urothelial carcinoma | ACR-368 + ultra-low dose gemcitabine (OncoSignature-negative) | 8 out of 16 patients with ovarian or endometrial cancer achieved stable disease. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ACR-368 and Gemcitabine Combination
The synergistic interaction between gemcitabine and ACR-368 is centered on the DNA Damage Response (DDR) pathway.
Caption: Synergistic mechanism of ACR-368 and gemcitabine.
Experimental Workflow for Preclinical Evaluation
A typical workflow for evaluating the combination of ACR-368 and gemcitabine in preclinical models is outlined below.
Caption: Preclinical evaluation workflow for ACR-368 and gemcitabine.
Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ACR-368 and gemcitabine individually and to assess the synergistic effect of the combination.
Materials:
-
Cancer cell lines of interest (e.g., SUIT-2, OVCAR3)
-
Complete cell culture medium
-
ACR-368 (prexasertib)
-
Gemcitabine
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of ACR-368 and gemcitabine in complete medium.
-
Treatment:
-
Single-agent: Treat cells with increasing concentrations of ACR-368 or gemcitabine.
-
Combination: Treat cells with a fixed ratio of ACR-368 and gemcitabine at various concentrations.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well, incubate, and then add solubilization solution. Read the absorbance at the appropriate wavelength.
-
CellTiter-Glo Assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each drug. For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
Objective: To investigate the effect of ACR-368 and gemcitabine on key proteins in the DDR and apoptosis pathways.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1, anti-γH2AX, anti-cleaved PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression and phosphorylation levels.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the ACR-368 and gemcitabine combination in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
ACR-368 and gemcitabine formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, ACR-368 alone, gemcitabine alone, and ACR-368 + gemcitabine).
-
Treatment Administration: Administer the drugs according to a predetermined schedule, dose, and route of administration (e.g., intraperitoneal, oral gavage, subcutaneous).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess toxicity.
-
Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects. Tumor growth inhibition (TGI) can be calculated to quantify the efficacy of the treatments.
The OncoSignature® Test
The OncoSignature® test, developed by Acrivon Therapeutics, is a critical component of the clinical development of ACR-368. It is a proprietary, proteomics-based companion diagnostic designed to predict a patient's sensitivity to ACR-368.[1] The test is performed on pre-treatment tumor biopsies and utilizes quantitative protein multiplex imaging to measure the levels of specific protein biomarkers. The underlying principle is that the test identifies tumors with a dysregulated DDR pathway that are highly dependent on CHK1/2 for survival, and therefore more likely to respond to ACR-368. While the specific biomarkers are proprietary, the technology represents a significant step towards personalized medicine in the context of DDR inhibitors.
References
- 1. acrivon.com [acrivon.com]
- 2. acrivon.com [acrivon.com]
- 3. acrivon.com [acrivon.com]
- 4. acrivon.com [acrivon.com]
- 5. Gemcitabine sensitization by checkpoint kinase 1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
ACR-368 Treatment Regimen in Phase 2 Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACR-368 (also known as prexasertib) is a selective small molecule inhibitor targeting Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2), key regulators of the DNA Damage Response (DDR) pathway.[1][2] This document provides a detailed overview of the ACR-368 treatment regimen as investigated in recent Phase 2 clinical trials, with a focus on its application in endometrial and ovarian cancers. The provided data and protocols are intended to guide further research and development of this targeted therapy.
Data Presentation
The efficacy of ACR-368 has been evaluated in Phase 2 clinical trials, with patient selection often guided by the OncoSignature assay, a multiplex immunofluorescence test designed to predict tumor sensitivity to the drug.[3][4]
Table 1: Efficacy of ACR-368 in Endometrial Cancer (OncoSignature-Positive)
| Metric | Value | 95% Confidence Interval | Note |
| Confirmed Overall Response Rate (cORR) | 62.5% | 30.4% - 86.5% | Patients had progressed on prior anti-PD-1 therapy.[5][6] |
| Median Duration of Response (mDOR) | Not yet reached | - | Responding patients remained on therapy at the time of data cutoff (~6 months).[5][6] |
| Statistical Significance (Responders vs. Non-Responders) | p = 0.009 | - | Segregation of responders based on OncoSignature status.[5][6] |
Table 2: Efficacy of ACR-368 in Endometrial Cancer (Post-Chemotherapy)
| Metric | Value | Note |
| Confirmed Overall Response Rate (cORR) | 35% | Patients had progressed after prior chemotherapy.[7] |
| cORR in Patients who Relapsed on Last Therapy | 50% | -[7] |
| Median Duration of Response (mDOR) | > 10 months | -[7] |
Table 3: Efficacy of ACR-368 in Ovarian and Endometrial Cancers (By OncoSignature Status)
| OncoSignature Status | Number of Patients | Confirmed Overall Response Rate (cORR) | p-value |
| Positive | 10 | 50% | 0.0038[8] |
| Negative | 16 | 0% | 0.0038[8] |
Table 4: Clinical Activity of ACR-368 with Ultra-Low Dose Gemcitabine (B846) (OncoSignature-Negative)
| Indication | Number of Patients | Outcome |
| Ovarian or Endometrial Cancer | 16 | 8 patients (50%) achieved stable disease.[9] |
Signaling Pathway
ACR-368 functions by inhibiting CHK1 and CHK2, crucial kinases in the DNA Damage Response (DDR) pathway. In cancer cells with existing DNA damage or replication stress, inhibiting CHK1/2 prevents cell cycle arrest, leading to the accumulation of catastrophic DNA damage and subsequent apoptosis.
Caption: ACR-368 inhibits CHK1/2, preventing cell cycle arrest and promoting apoptosis.
Experimental Protocols
The following protocols are based on the publicly available information for the Phase 2 clinical trial NCT05548296.[10][11][12][13][14]
Patient Selection Protocol
Inclusion Criteria:
-
Signed informed consent.[7]
-
Histologically documented high-grade endometrial cancer.[7]
-
Must have received prior platinum-based chemotherapy and anti-PD-(L)1 therapy.[7]
-
At least one measurable lesion per RECIST v1.1 criteria.[11]
-
Radiographic evidence of disease progression.[11]
-
Willingness to provide a fresh tumor biopsy (for OncoSignature positive and negative arms).[7]
-
Recovered from prior therapy-related toxicities to Grade 1 or baseline.[7]
Exclusion Criteria:
-
Symptomatic brain metastases requiring more than 10 mg/day of prednisolone.
-
Failure to recover from reversible effects of prior anticancer therapy.
-
Systemic therapy or radiation within 2 weeks of the first study treatment.
-
History of clinically meaningful coagulopathy or bleeding diathesis.
-
Major surgery within 4 weeks of screening.
-
Prior treatment with a CHK1 inhibitor.
OncoSignature Assay Protocol (Methodology Overview)
The OncoSignature test is a proprietary multiplex immunofluorescence assay used to predict patient response to ACR-368.[3][4] While the exact protocol is not public, the methodology involves:
-
Sample Collection: A fresh tumor biopsy is obtained from the patient.[7]
-
Tissue Processing: The biopsy is likely formalin-fixed and paraffin-embedded (FFPE).
-
Multiplex Immunofluorescence Staining: The tissue section is stained with a cocktail of primary antibodies against specific biomarkers. These are then detected using secondary antibodies conjugated to different fluorophores.
-
Image Acquisition: The stained slide is scanned to create a high-resolution digital image.
-
Image Analysis: Proprietary software is used to quantify the expression of the biomarkers within the tumor cells.
-
Scoring: A sample is determined to be OncoSignature positive if the biomarker scores are above a pre-defined threshold.[1]
Treatment Administration Protocol
The clinical trial (NCT05548296) evaluates ACR-368 as both a monotherapy and in combination with ultra-low dose gemcitabine (ULDG).[10][12]
Arm 1: OncoSignature Positive (Monotherapy)
-
Patients receive ACR-368 monotherapy.[12]
-
The recommended Phase 2 dose (RP2D) of ACR-368 is 105 mg/m².[2]
-
ACR-368 is administered intravenously over approximately 60 minutes, once every 14 days.[11]
Arm 2: OncoSignature Negative (Combination Therapy)
-
Patients receive ACR-368 in combination with ULDG.[12]
-
Gemcitabine is administered intravenously over about 60 minutes.[11]
-
Following a 3-hour wait, ACR-368 is administered intravenously.[11]
Arm 3: OncoSignature Unselected (Combination Therapy)
Treatment in all arms continues until disease progression, unacceptable toxicity, or other withdrawal criteria are met.[12][13]
Efficacy and Safety Assessment Protocol
-
Tumor Response: Assessed every 8 weeks from baseline using CT or MRI scans, evaluated according to RECIST v1.1 criteria.[12]
-
Primary Endpoint (Arm 1): Overall Response Rate (ORR).[2]
-
Primary Endpoints (Arm 2 & 3): Safety and tolerability of the combination, and ORR.[2]
-
Safety Monitoring: Adverse events are monitored and graded. The most common treatment-related adverse events are reported to be transient and reversible hematological toxicities, typically occurring in the first 1-2 cycles of therapy, with an absence of long-lasting myelosuppression.[6][9]
Experimental Workflow
The following diagram illustrates the workflow for a patient enrolled in the ACR-368 Phase 2 trial.
Caption: Workflow of the ACR-368 Phase 2 clinical trial (NCT05548296).
References
- 1. acrivon.com [acrivon.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studyfinder.cctr.vcu.edu [studyfinder.cctr.vcu.edu]
- 7. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Multiplex Immunofluorescence and Multispectral Imaging: Forming the Basis of a Clinical Test Platform for Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. akoyabio.com [akoyabio.com]
Application Notes: Evaluating the Efficacy of ACR-368 in Xenograft Models
Introduction
ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of the checkpoint kinases CHK1 and CHK2.[1][2] These kinases are critical components of the DNA Damage Response (DDR) pathway, a network that governs cell cycle checkpoints and DNA repair.[1] By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their DNA, leading to mitotic catastrophe and apoptosis. This mechanism has shown significant anti-tumor activity in clinical trials, particularly in solid tumors such as platinum-resistant ovarian cancer and endometrial cancer.[1][2][3]
A key component of the ACR-368 development program is the OncoSignature® test, a proteomics-based companion diagnostic designed to predict patient sensitivity to the drug.[2][4] This test has been validated in preclinical studies, including patient-derived xenograft (PDX) models, to identify tumors most likely to respond to ACR-368 monotherapy.[2][4][5] These application notes provide a detailed overview and generalized protocols for assessing the efficacy of ACR-368 in xenograft models, mirroring the methodologies used in its preclinical validation.
Mechanism of Action: ACR-368 Signaling Pathway
ACR-368 targets the DDR pathway. When DNA damage occurs, sensor proteins activate ATM and ATR, which in turn phosphorylate and activate the transducer kinases CHK1 and CHK2. Activated CHK1/2 then phosphorylate downstream effectors, such as CDC25 phosphatases, leading to their degradation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair. In many cancers, this checkpoint is crucial for survival. ACR-368's inhibition of CHK1/2 abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis, resulting in cell death.
Data Presentation: Representative Efficacy in Xenograft Models
Preclinical studies using patient-derived xenograft models have been instrumental in validating the predictive capability of the ACR-368 OncoSignature assay.[2][4] These studies demonstrated that the assay could effectively distinguish between sensitive and insensitive tumor models.[4] The following table provides a representative summary of efficacy data from a hypothetical xenograft study designed to evaluate ACR-368 in OncoSignature-stratified models.
| Xenograft Model | OncoSignature Status | Treatment Group | Number of Animals (n) | Tumor Growth Inhibition (TGI %) | p-value (vs. Vehicle) |
| Endometrial PDX-01 | Positive | Vehicle | 8 | - | - |
| Endometrial PDX-01 | Positive | ACR-368 | 8 | 85% | < 0.001 |
| Ovarian PDX-04 | Positive | Vehicle | 8 | - | - |
| Ovarian PDX-04 | Positive | ACR-368 | 8 | 92% | < 0.001 |
| Endometrial PDX-02 | Negative | Vehicle | 8 | - | - |
| Endometrial PDX-02 | Negative | ACR-368 | 8 | 25% | > 0.05 |
| Ovarian PDX-07 | Negative | Vehicle | 8 | - | - |
| Ovarian PDX-07 | Negative | ACR-368 | 8 | 18% | > 0.05 |
Experimental Protocols
Protocol 1: OncoSignature-Based Stratification Logic
The clinical application of ACR-368 relies on the OncoSignature test to stratify patients. This same logic can be applied to preclinical xenograft studies to enrich for responsive models and validate the assay's predictive power. The workflow begins with obtaining a tumor sample, which is then analyzed using the proteomic-based OncoSignature test. Models are then classified as "Positive" or "Negative," which dictates the therapeutic strategy to be tested.
Protocol 2: In Vivo Efficacy Study in PDX Models
This protocol provides a generalized framework for conducting an in vivo study to measure the efficacy of ACR-368 in patient-derived xenograft (PDX) models of ovarian or endometrial cancer.
1. Objective: To evaluate the anti-tumor activity of ACR-368 in OncoSignature-positive and OncoSignature-negative PDX models.
2. Materials:
-
Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
PDX Models: Well-characterized and authenticated ovarian or endometrial cancer PDX tissue fragments previously assessed by the OncoSignature assay.
-
ACR-368: Formulated in a vehicle appropriate for intravenous (IV) or subcutaneous (SC) administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water).
-
Vehicle Control: Formulation buffer without ACR-368.
-
Equipment: Calipers, analytical balance, sterile surgical tools, animal housing units.
3. Experimental Procedure:
-
Phase 1: Tumor Implantation and Growth
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Implant a small fragment (approx. 2x2 mm) of the selected PDX tumor tissue subcutaneously into the right flank of each mouse.
-
Monitor animals for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Phase 2: Randomization and Treatment
-
Once tumors reach a mean volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 per group).
-
Treatment groups may include:
-
Group 1: OncoSignature Positive PDX + Vehicle
-
Group 2: OncoSignature Positive PDX + ACR-368
-
Group 3: OncoSignature Negative PDX + Vehicle
-
Group 4: OncoSignature Negative PDX + ACR-368
-
-
Administer ACR-368 (e.g., at a dose of 10-20 mg/kg) or Vehicle via the selected route (e.g., IV) on a defined schedule (e.g., twice weekly) for 3-4 weeks.
-
Record tumor volume and body weight 2-3 times per week throughout the treatment period.
-
-
Phase 3: Endpoint Analysis
-
The study endpoint is reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle.
-
Euthanize all animals according to IACUC guidelines.
-
Excise tumors, weigh them, and process for downstream analysis (e.g., pharmacodynamics, histology).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of observed differences between treatment groups.
-
References
- 1. acrivon.com [acrivon.com]
- 2. Acrivon Therapeutics Announces FDA Grants Fast Track Designation for Development of ACR-368 in Platinum-Resistant Ovarian Cancer and Endometrial Cancer - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 3. targetedonc.com [targetedonc.com]
- 4. acrivon.com [acrivon.com]
- 5. onclive.com [onclive.com]
Troubleshooting & Optimization
Technical Support Center: NTR 368 TFA Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of NTR 368 TFA peptide. The following troubleshooting guides and FAQs address common issues to ensure the integrity and performance of the peptide in your experiments.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for lyophilized this compound TFA peptide?
For optimal long-term stability, lyophilized this compound TFA peptide should be stored at -20°C or colder, protected from light.[1][2][3] Most lyophilized peptides can remain stable for several years under these conditions.[1][2] For short-term storage (1–2 weeks), 4°C is acceptable, but -20°C is recommended.[4]
Q2: How can I prevent moisture contamination of my lyophilized peptide?
Moisture significantly decreases the long-term stability of lyophilized peptides.[1][3][4] To prevent moisture absorption, always allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[1][3][4] After weighing out the desired amount, it is advisable to purge the vial with an inert gas like nitrogen or argon before resealing.[3][4]
Q3: What is the impact of temperature fluctuations on peptide stability?
Repeated freeze-thaw cycles should be avoided as they can degrade the peptide.[1][3][4] For frequent use, it is recommended to aliquot the stock solution into single-use volumes to minimize temperature fluctuations.[1][4]
Reconstitution and Solution Stability
Q1: What is the best solvent for reconstituting this compound TFA peptide?
The solubility of a peptide is highly dependent on its amino acid sequence. For initial reconstitution, sterile distilled water is generally recommended.[1][4] If the peptide is basic, adding a small amount of 0.1% aqueous acetic acid can aid dissolution. For acidic peptides, 0.1% aqueous ammonium (B1175870) hydroxide (B78521) can be used.[1] If solubility issues persist, sonication can be helpful.[1]
Q2: My peptide won't dissolve. What should I do?
If this compound TFA peptide does not dissolve in water or dilute acidic/basic solutions, organic solvents can be used. A common strategy is to add a small amount of a polar organic solvent such as acetonitrile (B52724), DMSO, or DMF.[1] Please note that these solvents may interfere with certain biological assays.
Q3: How long is this compound TFA peptide stable in solution?
The shelf-life of peptides in solution is very limited and significantly shorter than in their lyophilized form.[2][3] When stored at 4°C, peptide solutions are generally stable for up to a week.[4] For longer-term storage of solutions, it is crucial to use sterile buffers at pH 5-6 and store aliquots at -20°C.[1][2] Peptides containing residues like Cys, Met, Trp, Asn, and Gln are particularly prone to degradation in solution.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor results in biological assays | Peptide degradation due to improper storage or handling. | Review storage conditions. Ensure the peptide was stored at -20°C or below and protected from light. Prepare fresh stock solutions from lyophilized powder. |
| Residual TFA from synthesis interfering with the assay. | For sensitive applications, consider TFA removal. This can be achieved by ion exchange or by repeatedly dissolving the peptide in a solvent like 100 mM HCl and lyophilizing. | |
| Loss of peptide activity over time | Oxidation of sensitive amino acids (e.g., Cys, Met, Trp). | When preparing stock solutions, use degassed buffers. For long-term storage of lyophilized peptide, purge the vial with an inert gas (nitrogen or argon). |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the peptide stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| Difficulty solubilizing the peptide | The peptide is hydrophobic. | Try dissolving the peptide in a small amount of an organic solvent like DMSO or acetonitrile first, then slowly add the aqueous buffer. Sonication may also help. |
| The pH of the solvent is close to the isoelectric point of the peptide. | Adjust the pH of the solvent. For basic peptides, use a slightly acidic solvent. For acidic peptides, use a slightly basic solvent. |
Peptide Stability Summary
| Form | Storage Temperature | Expected Stability | Key Considerations |
| Lyophilized | -20°C or colder | Several years[1][2] | Protect from light and moisture.[1][4] |
| 4°C | 1-2 weeks[4] | For short-term storage only. | |
| Room Temperature | Days to weeks[3] | Not recommended for long-term storage. | |
| In Solution | -20°C | Weeks to months | Use sterile buffer (pH 5-6) and avoid freeze-thaw cycles.[1][2] |
| 4°C | Up to one week[4] | Prone to bacterial degradation. | |
| Room Temperature | Hours to days | Not recommended. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound TFA Peptide
-
Equilibrate : Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent moisture condensation.
-
Solvent Selection : Based on the peptide's properties (if known) or starting with sterile distilled water, prepare the chosen solvent.
-
Reconstitution : Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Gently vortex or sonicate to ensure complete dissolution.
-
Aliquoting : If the entire stock solution will not be used at once, divide it into single-use aliquots in low-protein-binding tubes.
-
Storage : Store the aliquots at -20°C or colder.
Protocol for Assessing Peptide Stability by High-Performance Liquid Chromatography (HPLC)
-
Initial Analysis : Immediately after reconstitution, inject a sample of the peptide solution onto a C18 reverse-phase HPLC column. A common mobile phase consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[5]
-
Incubation : Store the remaining peptide solution under the desired test conditions (e.g., 4°C, room temperature).
-
Time-Point Analysis : At various time points (e.g., 24h, 48h, 1 week), inject another sample from the stored solution onto the HPLC.
-
Data Analysis : Compare the chromatograms from the different time points. A decrease in the area of the main peptide peak or the appearance of new peaks indicates degradation. The percentage of remaining intact peptide can be calculated to determine the stability.
Visualizations
Caption: Recommended workflow for handling lyophilized peptides.
Caption: Troubleshooting logic for common peptide-related issues.
References
Technical Support Center: NTR 368 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers working with NTR 368 TFA, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound TFA?
A1: this compound is a peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR).[1] It is a potent inducer of neural apoptosis.[2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common result of the purification process using reverse-phase high-performance liquid chromatography (HPLC) where trifluoroacetic acid (TFA) is used as an ion-pairing agent.[3]
Q2: Why is my this compound TFA difficult to dissolve in aqueous buffers?
A2: Peptides, including this compound, can be hydrophobic, leading to poor solubility in aqueous solutions. The presence of the TFA counter-ion can also influence the physicochemical properties of the compound, potentially affecting its solubility.
Q3: Can the TFA salt affect my experimental results?
A3: Yes, the TFA counter-ion can have several effects on biological assays.[4][5] It can alter the pH of your experimental solution and has been reported to be cytotoxic to certain cell lines, potentially confounding results from cell viability and proliferation assays.[4][6] At specific concentrations, TFA has been shown to inhibit cell growth in some cases and promote it in others.[6]
Q4: I am observing unexpected toxicity or inconsistent results in my cell-based assays. Could the TFA salt be the cause?
A4: It is possible. TFA itself can be cytotoxic, and this effect can vary between different cell types.[4][6] This can lead to variability in your results and may be misinterpreted as an effect of the this compound peptide.[4] It is recommended to run a vehicle control containing TFA at a concentration equivalent to that in your highest concentration of this compound TFA to assess the baseline effect of the TFA salt on your cells.[4]
Troubleshooting Guide
Issue: Poor Solubility of this compound TFA
Potential Cause:
-
The inherent hydrophobicity of the this compound peptide.
-
The physicochemical properties of the TFA salt form.[4]
-
Precipitation of the compound in aqueous buffers.
Recommended Solutions:
| Solution | Detailed Protocol |
| Use of Organic Solvents | 1. Prepare a concentrated stock solution of this compound TFA in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). 2. For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[7] A systematic pH profile experiment can help determine the optimal pH for dissolution. |
| Use of Co-solvents | Incorporating water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycols (PEGs) can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7] |
| Sonication | Gently sonicate the solution in a water bath to aid in the dissolution of suspended particles. |
| Gentle Warming | Gently warm the solution while vortexing to help dissolve the compound. Be cautious with temperature-sensitive compounds.[7] |
Issue: Inconsistent or Unexpected Biological Activity
Potential Cause:
-
Variability in the final concentration of the active compound due to poor solubility.[7]
-
Degradation of the peptide.
Recommended Solutions:
| Solution | Detailed Protocol |
| TFA Control | Include a control group in your experiments that is treated with the TFA salt alone at the same concentration present in your this compound TFA solution.[4] This will help you differentiate the effects of the peptide from the effects of the counter-ion. |
| TFA Removal/Salt Exchange | For sensitive applications, consider removing the TFA counter-ion or exchanging it for a more biologically compatible one like hydrochloride (HCl) or acetate.[3][8] |
| Fresh Sample Preparation | Prepare fresh dilutions from a concentrated stock solution immediately before each experiment to minimize the chances of precipitation or degradation over time.[7] |
| Confirm Peptide Integrity | If you suspect degradation, consider verifying the integrity of your peptide using techniques like mass spectrometry. |
Experimental Protocols
Protocol for TFA Removal by HCl Salt Exchange and Lyophilization
This protocol is adapted from established methods for peptide salt exchange.[8][9]
-
Dissolution: Dissolve the this compound TFA peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute to allow for the exchange of TFA ions with chloride ions.
-
Freezing: Freeze the solution at -80°C or in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.
-
Repeat: To ensure complete removal of TFA, repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.[8]
-
Final Reconstitution: After the final lyophilization, reconstitute the this compound HCl in your desired experimental buffer.
Visualizations
Caption: General workflow for experiments involving this compound TFA.
Caption: Conceptual diagram of the potential impact of TFA on experimental results.
References
- 1. abmole.com [abmole.com]
- 2. biocat.com [biocat.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com.cn [genscript.com.cn]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NTR 368 TFA for Apoptosis Induction
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and clear protocols for optimizing the concentration of NTR 368 TFA to reliably induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound TFA? this compound is a synthetic peptide corresponding to amino acid residues 368-381 of the human p75 neurotrophin receptor (p75NTR).[1][2] It is a potent inducer of apoptosis, particularly in neural cells.[1][3] The "TFA" (trifluoroacetic acid) indicates that the peptide is supplied as a salt with trifluoroacetate, which is a common counter-ion used during peptide synthesis and purification.
Q2: What is the proposed mechanism of action for this compound? this compound is a peptide fragment of the cytoplasmic domain of the p75NTR.[1][2] The p75NTR is a receptor that can mediate cell death, and it is believed that this compound mimics a conformational change or protein-protein interaction that initiates the apoptotic signaling cascade downstream of the receptor.
Q3: Could the TFA component be responsible for the observed cell death? This is a critical consideration. While this compound is the active apoptotic agent, trifluoroacetic acid (TFA) at certain concentrations has been shown to have biological effects, including the potential to induce caspase-3 activation.[4] At high concentrations, it can also cause non-specific cytotoxicity and tissue damage.[5][6] Therefore, it is essential to use a vehicle control containing TFA at the same concentration as in your highest this compound TFA experimental condition to distinguish peptide-specific apoptosis from non-specific TFA toxicity.
Q4: What are the essential first steps for optimizing this compound TFA concentration? The two most critical experiments are a dose-response study and a time-course study.[7][8]
-
Dose-Response: This involves treating cells with a wide range of this compound TFA concentrations for a fixed period to identify the optimal concentration that induces apoptosis without causing widespread necrosis.
-
Time-Course: This involves treating cells with a fixed, effective concentration of this compound TFA and measuring the apoptotic response at various time points (e.g., 6, 12, 24, 48 hours) to determine the peak response time.[7]
Q5: Why might a very high concentration of this compound TFA lead to less apoptosis? Apoptosis is an active, ATP-dependent process. At excessively high concentrations, a potent compound can cause overwhelming cellular stress, leading to a rapid shutdown of cellular processes and depletion of ATP. This often results in a switch from programmed apoptosis to passive, necrotic cell death.[9] This is why a careful dose-response is crucial.
Troubleshooting Guide
Problem 1: I am not observing any signs of apoptosis after treatment.
| Possible Cause | Recommended Solution |
| Sub-optimal Concentration | Perform a broad dose-response experiment. Start with a wide range of concentrations (e.g., nanomolar to high micromolar) to find the effective window for your specific cell line. |
| Incorrect Time Point | The peak apoptotic response may have been missed. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[7] Apoptosis measured too early may be undetectable, while measuring too late may show secondary necrosis.[7] |
| Compound Instability | Ensure the this compound TFA stock solution was prepared correctly and stored as recommended to prevent degradation. For hydrophobic peptides, dissolving in a small amount of DMSO before diluting with aqueous buffer may be necessary.[1] |
| Cell Line Insensitivity | Not all cell lines are equally sensitive. Confirm that your cells express the necessary downstream components of the p75NTR pathway. Test the assay with a known, potent apoptosis inducer (e.g., Staurosporine) to ensure the cells and the detection method are working correctly.[7] |
| Assay Failure | Verify all reagents for your apoptosis assay (e.g., Annexin V kit, caspase substrate) are within their expiration date and have been stored properly. |
Problem 2: I see high levels of cell death in my untreated or vehicle controls.
| Possible Cause | Recommended Solution |
| Poor Cell Health | Ensure cells are healthy, free of contamination (especially mycoplasma), and used at a low passage number.[7][10] Do not allow cultures to become over-confluent before plating for an experiment.[10] |
| Harsh Handling | Cells can be stressed during preparation. Avoid excessive centrifugation speeds (use 300-400 x g) and keep cells cold (4°C) during staining to minimize apoptosis induction from handling.[11] |
| Media/Serum Issues | Use fresh, high-quality media and serum. Test new lots of reagents on a small scale before use in critical experiments.[10] |
| TFA Toxicity | If the vehicle control (containing only the solvent and TFA) shows high cell death, the concentration of TFA is likely too high and is causing non-specific cytotoxicity. The concentration range for this compound TFA must be lowered. |
Problem 3: My results are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Experimental Variability | Standardize all parameters meticulously. This includes cell seeding density, cell passage number, reagent preparation, incubation times, and instrument settings.[11] |
| Cell Clumping | Cell aggregates can lead to inaccurate readings in flow cytometry. Gently mix samples before analysis and consider filtering the cell suspension if clumping is severe.[11] |
| Reagent Concentration | Titrate fluorescent reagents like Annexin V to determine the optimal concentration that gives a strong positive signal without high background.[11] |
Data Presentation
Table 1: Example Dose-Response Data
Summarizes the percentage of apoptotic cells (Annexin V positive, PI negative) after 24 hours of treatment with varying concentrations of this compound TFA.
| This compound TFA Conc. | Vehicle Control | 10 nM | 100 nM | 1 µM | 10 µM | 50 µM |
| % Apoptotic Cells | 4.5% | 8.2% | 25.7% | 68.3% | 45.1% (High Necrosis) | 20.3% (High Necrosis) |
Note: The decrease in apoptosis at 10 µM and 50 µM alongside a corresponding increase in necrosis (PI positive cells) suggests a switch to a necrotic cell death mechanism at higher concentrations.
Table 2: Example Time-Course Data
Summarizes the percentage of apoptotic cells after treatment with an optimal concentration (e.g., 1 µM) of this compound TFA at different time points.
| Treatment Time | 0 hr (Control) | 6 hr | 12 hr | 24 hr | 48 hr |
| % Apoptotic Cells | 4.8% | 15.2% | 38.9% | 65.1% | 52.4% (Increased Necrosis) |
Experimental Protocols
Protocol 1: this compound TFA Dose-Response Experiment
-
Cell Plating: Seed healthy, log-phase cells in a multi-well plate at a density that will ensure they are approximately 70-80% confluent at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 1000x stock solution of this compound TFA in an appropriate solvent (e.g., sterile DMSO or water). Prepare serial dilutions to create a range of concentrations (e.g., 10 nM to 50 µM). Prepare a vehicle control containing the highest concentration of solvent/TFA used.
-
Treatment: Remove the old media from the cells and replace it with fresh media containing the various concentrations of this compound TFA or the vehicle control.
-
Incubation: Incubate the cells for a fixed time period (e.g., 24 hours) at 37°C and 5% CO₂.
-
Apoptosis Detection: Harvest the cells and perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to quantify the percentage of live, apoptotic, and necrotic cells.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[7] Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[11]
-
Add 5 µL of fluorescently-labeled Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[11]
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Visualizations
Experimental & Logical Workflows
Caption: Workflow for optimizing this compound TFA-induced apoptosis.
Signaling Pathway
Caption: Proposed intracellular signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound TFA [shop.labclinics.com]
- 4. Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice [aginganddisease.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Trifluoroacetic Acid as a Theranostic Agent for Chemical Ablation of Solid Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Relationship between daunorubicin concentration and apoptosis induction in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
avoiding off-target effects of NTR 368 TFA
Disclaimer: Information regarding "NTR 368 TFA" is not publicly available. This technical support center provides a generalized framework and hypothetical examples for a novel kinase inhibitor, herein referred to as this compound TFA, to guide researchers in mitigating potential off-target effects. The experimental data and protocols are illustrative and should be adapted to specific research contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound TFA?
This compound TFA is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Kinase X, which is a critical component of the hypothetical "Signal Transduction Pathway Y" involved in cell proliferation and survival. By blocking the ATP-binding pocket of Kinase X, this compound TFA prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells harboring activating mutations in this pathway.
Q2: What are the potential off-target effects of this compound TFA?
As with many kinase inhibitors, off-target effects can arise from the inhibition of structurally related kinases. Preliminary kinase profiling has indicated potential low-level activity against kinases A, B, and C. Off-target effects may manifest as unexpected cellular phenotypes, toxicity, or confounding results in signaling studies.
Q3: How can I minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound TFA. We recommend performing a detailed dose-response curve for your specific cell line to determine the optimal concentration that inhibits the target without inducing widespread off-target effects. Additionally, consider using structurally unrelated inhibitors of Kinase X as a comparator to ensure the observed phenotype is not compound-specific.
Q4: What are the recommended negative and positive controls when using this compound TFA?
-
Positive Control: A known activator of "Signal Transduction Pathway Y" or a cell line with a constitutively active Kinase X.
-
Negative Control: A structurally similar but inactive analog of this compound TFA (if available). Alternatively, a cell line where Kinase X has been knocked out or knocked down can be used.
-
Vehicle Control: The solvent used to dissolve this compound TFA (e.g., DMSO) at the same final concentration used in the experiment.
Q5: How do I interpret unexpected phenotypes that may be due to off-target effects?
If you observe a phenotype that is inconsistent with the known function of Kinase X, it may be due to an off-target effect. To investigate this, you can perform rescue experiments by overexpressing a drug-resistant mutant of Kinase X. If the phenotype is rescued, it is likely on-target. If not, it is more likely to be an off-target effect. Further investigation using techniques like proteomic profiling can help identify the unintended targets.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Action |
| High cell toxicity at concentrations that inhibit the target. | Off-target inhibition of essential cellular kinases. | 1. Perform a comprehensive dose-response and time-course experiment to find a therapeutic window. 2. Use a secondary assay to confirm on-target engagement at lower concentrations (e.g., Western blot for downstream substrate phosphorylation). 3. Consider using a different, more selective inhibitor for Kinase X if available. |
| Inconsistent results between different cell lines. | 1. Varying expression levels of Kinase X or its downstream effectors. 2. Differential expression of off-target kinases. | 1. Quantify the protein levels of Kinase X and key pathway components in each cell line via Western blotting or mass spectrometry. 2. Perform a kinase screen on cell lysates from each line to identify potential differences in off-target profiles. |
| Observed phenotype does not match the expected outcome of Kinase X inhibition. | 1. The phenotype is mediated by an off-target of this compound TFA. 2. The cellular model has a previously uncharacterized signaling network. | 1. Perform a rescue experiment with a drug-resistant mutant of Kinase X. 2. Use RNAi or CRISPR to silence Kinase X and see if the phenotype is replicated.[1][2] 3. Employ phosphoproteomics to identify signaling pathways affected by this compound TFA. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound TFA
This table summarizes the inhibitory activity of this compound TFA against the primary target (Kinase X) and a panel of representative off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase X |
| Kinase X (Primary Target) | 15 | 1 |
| Kinase A | 850 | 57 |
| Kinase B | 1,200 | 80 |
| Kinase C | 2,500 | 167 |
| Kinase D | >10,000 | >667 |
| Kinase E | >10,000 | >667 |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Cell Line | Seeding Density (cells/well) | Recommended Concentration Range (nM) | Notes |
| Cell Line A (High Kinase X expression) | 5,000 | 50 - 200 | High sensitivity to on-target effects. |
| Cell Line B (Low Kinase X expression) | 8,000 | 200 - 1000 | Lower sensitivity, monitor for off-target effects at higher concentrations. |
| Normal Fibroblasts | 10,000 | >5,000 | Used as a control for general cytotoxicity. |
Experimental Protocols
Protocol 1: Western Blotting for Downstream Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound TFA (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated Substrate Z (a downstream target of Kinase X) and total Substrate Z overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated Substrate Z signal to the total Substrate Z signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Treatment: Treat intact cells with this compound TFA or vehicle control for 1 hour.
-
Heating: Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge to separate soluble and aggregated proteins.
-
Analysis: Analyze the soluble fraction by Western blotting for Kinase X. The binding of this compound TFA should increase the thermal stability of Kinase X, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Visualizations
Caption: Signaling pathway of Kinase X and potential off-target effects of this compound TFA.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Workflow for identifying and validating off-target effects.
References
Technical Support Center: Troubleshooting NTR 368 TFA Experimental Variability
Welcome to the technical support center for NTR 368 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common challenges encountered when working with this potent inducer of neural apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound TFA and what is its primary mechanism of action?
This compound TFA is a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR).[1][2][3] It is a potent inducer of neural apoptosis.[1][2][3] Its mechanism of action involves mimicking the pro-apoptotic signaling of the intracellular domain of p75NTR, which can be activated by ligands such as pro-neurotrophins. This signaling cascade ultimately leads to the activation of caspases and programmed cell death.
Q2: What is the significance of the "TFA" in the product name?
TFA stands for trifluoroacetic acid. It is a counter-ion that is commonly used during the synthesis and purification of peptides.[1][4][5] It is important to be aware of the presence of TFA, as it can influence experimental outcomes.
Q3: How can the TFA salt affect my experiments?
Residual TFA in a peptide preparation can significantly impact cell-based assays.[1][5] It is a strong acid and can alter the pH of your experimental solutions.[1][4] More importantly, TFA has been shown to inhibit cell proliferation in some cell types and increase it in others, leading to experimental variability and potentially confounding results.[1][5][6]
Q4: Should I remove the TFA from my this compound TFA peptide?
For sensitive cell-based assays, it is highly recommended to exchange the TFA for a more biocompatible counter-ion, such as acetate (B1210297) or hydrochloride (HCl).[1][4][7] This can help to ensure that the observed effects are due to the peptide itself and not the TFA salt. Several commercial vendors offer TFA removal services.
Q5: How should I properly store and handle this compound TFA?
For long-term storage, lyophilized this compound TFA should be stored at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Once reconstituted, the shelf life of the peptide solution is limited, and it should be used as soon as possible or aliquoted and stored at -80°C.
Q6: What is the best solvent for reconstituting this compound TFA?
The solubility of peptides can vary. A common starting point for reconstitution is sterile, distilled water or a buffer appropriate for your experiment. If solubility is an issue, a small amount of a co-solvent like DMSO may be used; however, the final concentration of the co-solvent in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Apoptosis Induction
Q: I am observing significant variability in the level of apoptosis induced by this compound TFA between experiments. What could be the cause?
A: Inconsistent results are a common challenge and can stem from several factors:
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TFA Interference: As detailed in the FAQs, the TFA counter-ion can affect cell viability and proliferation, leading to inconsistent results.[1][5][6] Consider performing a TFA-salt exchange to acetate or HCl.
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Peptide Aggregation: Peptides, especially those with hydrophobic residues, can be prone to aggregation, which can affect their activity.[9][10][11] To minimize aggregation, ensure proper reconstitution and handling. It may be beneficial to prepare fresh dilutions for each experiment from a carefully stored stock solution.
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Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact their susceptibility to apoptosis. Maintain consistent cell culture practices.
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Peptide Stability: Peptides can degrade over time, especially in solution.[8] Use freshly prepared solutions or properly stored aliquots for each experiment.
Issue 2: Higher Than Expected Background Cell Death in Control Groups
Q: My untreated or vehicle-treated control cells are showing a high level of apoptosis. What could be the problem?
A: High background cell death can mask the specific effects of this compound TFA. Consider the following:
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Solvent Toxicity: If you are using a co-solvent like DMSO to dissolve the peptide, ensure the final concentration in your cell culture medium is not toxic to your cells. Run a vehicle-only control to assess solvent toxicity.
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TFA Toxicity: At certain concentrations, TFA itself can be cytotoxic.[12] This is another reason to consider TFA removal.
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Suboptimal Cell Health: Unhealthy or stressed cells are more prone to apoptosis. Ensure your cells are healthy and growing in optimal conditions before starting the experiment.
Issue 3: No or Low Induction of Apoptosis
Q: I am not observing the expected level of apoptosis after treating my cells with this compound TFA. What should I do?
A: A lack of apoptotic induction could be due to several factors:
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Suboptimal Peptide Concentration: The effective concentration of this compound TFA may vary depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system.
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Peptide Inactivity: The peptide may have degraded due to improper storage or handling. Use a fresh vial or a new dilution from a properly stored stock.
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Low p75NTR Expression: The target receptor, p75NTR, may not be expressed at sufficient levels in your cell line to mediate the apoptotic signal. Verify p75NTR expression using techniques like Western blot or immunofluorescence.
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Assay Sensitivity: The method used to detect apoptosis may not be sensitive enough. Consider using a combination of assays that measure different apoptotic markers (e.g., caspase activation, DNA fragmentation).
Data Summary Tables
Table 1: Impact of TFA Counter-Ion on Cell-Based Assays
| Parameter | Effect of TFA Salt | Recommendation | Citation(s) |
| Cell Proliferation | Can inhibit or stimulate proliferation depending on cell type and concentration. | For sensitive assays, exchange TFA for acetate or HCl. | [1][5][6][12] |
| pH of Solution | Can lower the pH of unbuffered solutions. | Ensure adequate buffering in your experimental media. | [1] |
| Experimental Variability | A known source of inconsistent results. | Use TFA-free peptides for improved reproducibility. | [1][5] |
Table 2: General Guidelines for Handling and Storage of this compound TFA
| Condition | Recommendation | Rationale | Citation(s) |
| Long-Term Storage (Lyophilized) | -20°C or -80°C | Prevents degradation of the peptide. | [8] |
| Reconstitution | Use sterile, high-purity water or an appropriate buffer. | Ensures peptide integrity and minimizes contamination. | |
| Storage in Solution | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | Minimizes degradation from repeated temperature changes. | [8] |
Experimental Protocols
Protocol 1: General Protocol for Induction of Neuronal Apoptosis with this compound TFA
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Cell Plating: Plate neuronal cells at a suitable density in a multi-well plate. Allow the cells to adhere and recover for 24 hours.
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Peptide Preparation: Reconstitute lyophilized this compound TFA in a suitable sterile solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution. Further dilute the stock solution in your cell culture medium to the desired final concentrations.
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Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound TFA. Include a vehicle-only control.
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Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
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Apoptosis Assessment: Following incubation, assess apoptosis using one or more of the methods described in Protocol 2.
Protocol 2: Methods for Detecting Apoptosis
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Annexin V/Propidium Iodide (PI) Staining:
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Harvest the cells, including any floating cells.
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Wash the cells with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and PI.
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Incubate in the dark at room temperature for 15 minutes.
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Analyze the cells by flow cytometry.[3] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Caspase-3 Activity Assay:
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Lyse the treated and control cells.
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Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate.
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Measure the absorbance or fluorescence using a plate reader.[3] An increase in signal indicates higher caspase-3 activity.
-
-
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling):
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Fix and permeabilize the cells.
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Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.
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Counterstain the nuclei with DAPI.
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Visualize the cells by fluorescence microscopy.[3] TUNEL-positive cells will show nuclear fluorescence, indicating DNA fragmentation.
-
Visualizations
Caption: p75NTR-mediated apoptotic signaling pathway activated by this compound TFA.
Caption: General experimental workflow for studying apoptosis with this compound TFA.
Caption: Troubleshooting decision tree for this compound TFA experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neurotrophin signalling [pfocr.wikipathways.org]
- 5. genscript.com [genscript.com]
- 6. genscript.com.cn [genscript.com.cn]
- 7. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide-Based Strategies: Combating Alzheimer's Amyloid β Aggregation through Ergonomic Design and Fibril Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events related to ACR-368 (prexasertib) observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is ACR-368 and what is its mechanism of action?
A1: ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2).[1][2] These kinases are critical components of the DNA damage response (DDR) pathway. By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their DNA, leading to cell death.[3] This targeted approach makes it a promising agent in precision oncology, particularly for tumors with specific biomarker signatures.[1]
Q2: What are the most common adverse events associated with ACR-368?
A2: The most frequently reported treatment-related adverse events (TRAEs) are primarily hematological.[1] These are considered mechanism-based, transient, and generally reversible, often occurring within the initial cycles of therapy.[4] Common hematological toxicities include thrombocytopenia, anemia, and neutropenia.[5] Non-hematological adverse events such as fatigue and vomiting have also been observed.[5] Notably, long-lasting myelosuppression and severe gastrointestinal toxicities have not been prominent features of the ACR-368 safety profile.[4]
Q3: Are there specific patient populations at higher risk for certain adverse events?
A3: Current data from Phase 2 trials allows for a comparison of adverse events in patients identified by the OncoSignature™ assay. The incidence of certain grade 3 or 4 TRAEs varies between OncoSignature-positive and OncoSignature-negative patient groups. For instance, in one dataset, grade 3/4 anemia and neutropenia were more frequent in the OncoSignature-negative group receiving ACR-368 in combination with low-dose gemcitabine, compared to the OncoSignature-positive group on monotherapy.[5]
Troubleshooting Guides for Common Adverse Events
This section provides structured guidance for managing the most common adverse events encountered during ACR-368 clinical trials.
Management of Hematological Adverse Events
Hematological toxicities are the most common treatment-related adverse events observed with ACR-368. Proactive monitoring and management are crucial for patient safety and maintaining treatment schedules.
Issue: Development of Thrombocytopenia, Anemia, or Neutropenia
Experimental Protocol: Monitoring and Management of Hematological Toxicities
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Baseline Assessment:
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Obtain a complete blood count (CBC) with differential at baseline before initiating ACR-368 treatment.
-
-
Routine Monitoring:
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Perform CBC with differential prior to each treatment cycle.
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For the first two cycles, increase monitoring frequency to weekly, or as clinically indicated, due to the transient nature of these events in early therapy.
-
-
Grading of Adverse Events:
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Grade hematological toxicities according to the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0 or the version specified in the clinical trial protocol.
-
-
Management Strategy:
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Grade 1-2: Continue ACR-368 at the current dose with increased monitoring frequency.
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Grade 3: Consider dose interruption. Resume treatment at the same or a reduced dose level once the toxicity has resolved to Grade 1 or baseline.
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Grade 4: Mandate dose interruption. Upon recovery to Grade 1 or baseline, consider resuming treatment at a reduced dose level. For febrile neutropenia, hospitalization and administration of broad-spectrum antibiotics are typically required.
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Supportive Care:
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Anemia: Consider transfusion with packed red blood cells (PRBCs) for symptomatic patients or based on hemoglobin levels as defined in the protocol.
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Thrombocytopenia: Platelet transfusions may be indicated for patients with significant bleeding or those with very low platelet counts at high risk of bleeding.
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Neutropenia: Use of granulocyte colony-stimulating factors (G-CSF) can be considered for secondary prophylaxis in patients who have experienced febrile neutropenia or prolonged Grade 4 neutropenia.
-
-
Data on ACR-368 Related Adverse Events
The following tables summarize the incidence of treatment-related adverse events (TRAEs) from a Phase 2 study in patients with endometrial cancer, categorized by their OncoSignature™ status.
Table 1: Any-Grade Treatment-Related Adverse Events (TRAEs)
| Adverse Event | OncoSignature-Positive (n=12) | OncoSignature-Negative (n=23) |
| Thrombocytopenia | 50% | 52% |
| Anemia | 33% | 52% |
| Fatigue | 25% | 30% |
| Vomiting | 25% | Not Reported |
| Neutropenia | Not Reported | 30% |
Data sourced from a Phase 2 study in patients with endometrial cancer.[5]
Table 2: Grade 3 or 4 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | OncoSignature-Positive (n=12) | OncoSignature-Negative (n=23) |
| Anemia | 25% | 39% |
| Neutropenia | 25% | 30% |
| Thrombocytopenia | 17% | 35% |
| Febrile Neutropenia | Not Reported | 13% |
| Hypertension | Not Reported | 4% |
Data sourced from a Phase 2 study in patients with endometrial cancer.[5]
Visualizing Pathways and Protocols
ACR-368 Mechanism of Action: CHK1/2 Inhibition
Caption: ACR-368 inhibits CHK1/2, preventing DNA repair and promoting apoptosis.
Experimental Workflow: Management of Hematological Adverse Events
Caption: A logical workflow for monitoring and managing hematological AEs.
References
- 1. Acrivon Therapeutics Reports Initial Positive Clinical Data for ACR-368 and Pipeline Program Progress Today at Corporate R&D Event - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 2. targetedonc.com [targetedonc.com]
- 3. mskcc.org [mskcc.org]
- 4. Acrivon narrows focus for ACR-368 in endometrial cancer | BioWorld [bioworld.com]
- 5. onclive.com [onclive.com]
ACR-368 Technical Support Center: Troubleshooting Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ACR-368 (prexasertib), a selective CHK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ACR-368?
A1: ACR-368 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2] These kinases are crucial components of the DNA Damage Response (DDR) pathway. By inhibiting CHK1/2, ACR-368 prevents cancer cells from repairing DNA damage, leading to a phenomenon known as "mitotic catastrophe" and subsequent cell death, particularly in tumors with high levels of replication stress.[3][4][5]
Q2: What is the purpose of the OncoSignature test?
A2: The ACR-368 OncoSignature test is a proteomics-based companion diagnostic used to identify patients whose tumors are most likely to be sensitive to ACR-368 monotherapy.[1] This test analyzes the protein signaling network within a patient's tumor to predict its dependency on the CHK1/2 pathway for survival. Clinical trial data has shown a significantly higher objective response rate (ORR) in OncoSignature-positive patients compared to OncoSignature-negative patients when treated with ACR-368 alone.[1][6]
Q3: Why is low-dose gemcitabine (B846) used in combination with ACR-368 for some patients?
A3: Low-dose gemcitabine is used to sensitize tumors that are predicted to be resistant to ACR-368 monotherapy (i.e., OncoSignature-negative patients).[1][2] Gemcitabine induces replication stress and DNA damage.[3] In resistant cells, this can restore the dependency on the CHK1/2 signaling axis, thereby re-sensitizing them to ACR-368.[4] This combination aims to provide a therapeutic option for a broader patient population.[1]
Troubleshooting Guide: Overcoming Experimental Resistance
This guide addresses common scenarios of reduced ACR-368 efficacy in preclinical models.
Issue 1: Gradual loss of ACR-368 sensitivity in a previously sensitive cell line.
This may indicate the development of acquired resistance. Below are potential mechanisms and investigational workflows.
Potential Mechanism A: Upregulation of WEE1 Kinase
WEE1 is another critical cell cycle regulator. Its upregulation can create a bypass pathway, allowing cells to arrest in G2 and repair DNA even when CHK1 is inhibited.[7][8]
-
Troubleshooting Steps:
-
Assess WEE1 Expression: Compare WEE1 mRNA and protein levels in your resistant cell line versus the parental (sensitive) line using qPCR and Western blot.
-
Functional Validation: Use siRNA to knock down WEE1 in the resistant cells and assess if sensitivity to ACR-368 is restored.
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Combination Therapy: Test the synergistic effect of combining ACR-368 with a WEE1 inhibitor.
-
Potential Mechanism B: CHK1-Independent G2 Delay
Resistant cells may develop a prolonged G2 arrest through mechanisms independent of CHK1, such as reduced CDK1/CyclinB1 activity. This prevents the cells from entering a fatal mitosis with unreplicated DNA.[4][9]
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Use flow cytometry to compare the cell cycle profiles of parental and resistant cells with and without ACR-368 treatment. An accumulation of cells in G2/M in the resistant line at baseline may be indicative of this mechanism.[4]
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Protein Expression Analysis: Perform Western blot analysis for key G2/M transition proteins, including CDK1, Cyclin B1, and their phosphorylated forms.
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Phosphoproteomic Profiling: Conduct a comprehensive phosphoproteomic analysis to identify altered signaling pathways related to cell cycle control in the resistant cells.
-
Experimental Workflow for Investigating Acquired Resistance
References
- 1. Acrivon Therapeutics Reports Initial Positive Clinical Data for ACR-368 and Pipeline Program Progress Today at Corporate R&D Event - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ACR-368 (Prexasertib) Technical Support Center: Optimizing Dosage and Minimizing Toxicity
Welcome to the technical support center for ACR-368 (also known as prexasertib (B560075) or LY2606368). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental dosages of ACR-368 while minimizing toxicity. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ACR-368?
A1: ACR-368 is a potent and selective small molecule inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2).[1] In response to DNA damage, CHK1 and CHK2 are activated to halt the cell cycle, allowing time for DNA repair.[2][3] By inhibiting CHK1/2, ACR-368 prevents this crucial cell cycle arrest, forcing cells with damaged DNA to proceed into mitosis.[3][4] This leads to an accumulation of genomic damage, resulting in a type of cell death known as "mitotic catastrophe" or apoptosis.[4][5][6] This mechanism is particularly effective in cancer cells with existing defects in other DNA damage response pathways (e.g., p53 mutations), as they are highly dependent on CHK1 for survival.[2][7]
Q2: What are the most common toxicities observed with ACR-368 in clinical studies?
A2: The most frequently reported and dose-limiting toxicities associated with ACR-368 are hematological.[8][9] These adverse events are generally considered mechanism-based, transient, and reversible, typically occurring within the first few cycles of therapy.[10] The most common Grade 3/4 treatment-related adverse events include:
Febrile neutropenia has also been reported as a dose-limiting toxicity in some studies.[9]
Q3: What is the recommended Phase 2 dose (RP2D) for ACR-368 in clinical trials?
A3: In most adult clinical trials, the recommended Phase 2 dose for ACR-368 monotherapy is 105 mg/m² administered as an intravenous (IV) infusion every 14 days (Days 1 and 15 of a 28-day cycle).[8][9][12][13] In a pediatric study, the MTD was not reached, and the RP2D was determined to be 150 mg/m² using the same schedule.[8][14]
Q4: What is the "OncoSignature" test and how is it relevant to ACR-368?
A4: The ACR-368 OncoSignature test is a companion diagnostic designed to predict a tumor's sensitivity to the drug.[10] This test uses proteomics to identify biomarkers in a patient's tumor tissue.[15] Patients whose tumors are identified as "OncoSignature-positive" are predicted to be more likely to respond to ACR-368 monotherapy.[11] This approach aims to personalize treatment by selecting the patients most likely to benefit, potentially avoiding unnecessary toxicity in predicted non-responders.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro or in vivo experiments aimed at optimizing ACR-368 dosage.
Q5: My cancer cell line shows excessive toxicity at concentrations where I expect to see efficacy. What are the next steps?
A5: This is a common challenge in dose-finding studies. Here is a systematic approach to troubleshoot this issue:
-
Confirm IC50 Value: First, ensure your initial dose-response experiment was accurate. Run a cytotoxicity assay (see Protocol 1) with a broad range of ACR-368 concentrations and sufficient replicates to confidently determine the IC50 (the concentration that inhibits 50% of cell growth). Compare your results to published data if available (see Table 2).
-
Evaluate Exposure Time: ACR-368's effects are time-dependent.[5] If you are using continuous exposure (e.g., 72 hours), consider reducing the exposure time (e.g., 24 or 48 hours) to mimic a more clinically relevant pulsatile dosing schedule. This may widen the therapeutic window.
-
Assess Cell Health and Density: Ensure your cells are healthy (check morphology, doubling time) and are plated at an optimal density. Overly dense or sparse cultures can respond differently to drug treatment.
-
Switch to a Less Sensitive Assay: If using a highly sensitive apoptosis assay, you might be detecting early signs of cell death that don't reflect overall cell viability. Cross-validate with a metabolic assay like MTT or a confluence-based method.
-
Consider Combination Dosing: If monotherapy toxicity is unavoidable at efficacious doses, explore combinations. Preclinical data shows that combining ACR-368 with low-dose gemcitabine (B846) can re-sensitize resistant cells and may allow for a lower, less toxic dose of ACR-368 to be used.[16][17]
Q6: I am not observing the expected cell cycle arrest or increase in DNA damage markers (γ-H2AX) after treatment. What could be wrong?
A6: This suggests a potential issue with either the experimental setup or the specific biology of your cell model.
-
Verify Drug Activity: Confirm that your stock of ACR-368 is active. If possible, test it on a known sensitive cell line as a positive control.
-
Check Assay Timing: The induction of DNA damage (γ-H2AX) and subsequent changes in the cell cycle occur over time. Create a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal time point for observing these effects in your specific cell line. Inhibition of CHK1 can lead to an accumulation of cells in the S phase before they undergo apoptosis.[5]
-
Confirm Target Engagement: Use Western blotting to check for the phosphorylation status of CHK1 (a marker of its activation) and other downstream markers. Treatment with ACR-368 should abrogate the DNA damage-induced phosphorylation of CHK1.
-
Evaluate Cell Line Characteristics: Your cell line may have intrinsic resistance mechanisms. For example, cells with a fully functional G1 checkpoint (wild-type p53) may be less reliant on the CHK1-mediated S and G2 checkpoints and thus less sensitive to ACR-368.[2] Consider sequencing key DNA damage response genes in your model.
Q7: My in vivo xenograft model is showing significant host toxicity (e.g., weight loss) before I see an anti-tumor effect. How can I optimize the dosing regimen?
A7: In vivo toxicity is a critical hurdle. The primary toxicities are expected to be hematological, but general health indicators like weight loss are key.
-
Adjust the Dosing Schedule: The clinical schedule is intermittent (e.g., every 14 days).[8][9] If you are dosing more frequently, switch to a schedule that allows for recovery between doses, such as twice weekly or once weekly. This can help mitigate the hematological toxicity that underlies systemic issues.
-
Reduce the Dose: Systematically reduce the dose (e.g., by 25-50%) and evaluate both tumor growth inhibition and host toxicity. The goal is to find a Maximum Tolerated Dose (MTD) that provides a balance of efficacy and safety.
-
Monitor Hematological Parameters: If possible, perform complete blood counts (CBCs) on satellite groups of animals to directly measure neutropenia and thrombocytopenia. This provides a more precise measure of the key on-target toxicity and can help you correlate it with the dosing schedule.
-
Consider Combination Therapy: As with in vitro studies, combining a lower, better-tolerated dose of ACR-368 with another agent (like low-dose gemcitabine or irinotecan) may provide superior anti-tumor activity without increasing host toxicity.[6][17]
Data Presentation
Table 1: Summary of ACR-368 Clinical Dosing and Common Toxicities
| Population | Dosing Regimen | Recommended Phase 2 Dose (RP2D) | Common Grade 3/4 Toxicities (>10% incidence) | Dose-Limiting Toxicities (DLTs) | Reference(s) |
| Adults | IV infusion every 14 days (Days 1 & 15 of 28-day cycle) | 105 mg/m² | Neutropenia, Leukopenia, Thrombocytopenia, Anemia, Lymphocytopenia, Febrile Neutropenia | Febrile Neutropenia, Thrombocytopenia, Neutropenia | [8][9][12] |
| Pediatric | IV infusion every 14 days (Days 1 & 15 of 28-day cycle) | 150 mg/m² | Neutropenia, Leukopenia, Thrombocytopenia, Lymphocytopenia, Anemia | No DLTs observed up to 150 mg/m² | [8][14] |
Table 2: Example Preclinical IC50 Values for ACR-368 (Prexasertib)
| Cell Line | Cancer Type | IC50 (nM) at 48 hours | Reference(s) |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | < 10 nM | |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~15 nM | |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | ~30 nM | |
| PEO1 | High-Grade Serous Ovarian Cancer (BRCA2 mut) | Sensitive (Exact IC50 not specified) | [18] |
| OVCAR3 | High-Grade Serous Ovarian Cancer (BRCA wt) | Sensitive (Exact IC50 not specified) | [18] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line. This table provides examples; researchers should determine IC50 values empirically for their own models.
Experimental Protocols & Visualizations
Signaling Pathway of ACR-368 Action
The diagram below illustrates the simplified signaling pathway affected by ACR-368. DNA damage activates kinases like ATR and ATM, which in turn activate CHK1 and CHK2 to induce cell cycle arrest. ACR-368 blocks CHK1/2, forcing the cell cycle to continue despite the damage, leading to apoptosis.
References
- 1. Prexasertib - Wikipedia [en.wikipedia.org]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acrivon narrows focus for ACR-368 in endometrial cancer | BioWorld [bioworld.com]
- 11. onclive.com [onclive.com]
- 12. The CHK1 inhibitor prexasertib in BRCA wild-type platinum-resistant recurrent high-grade serous ovarian carcinoma: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. acrivon.com [acrivon.com]
- 17. acrivon.com [acrivon.com]
- 18. oncotarget.com [oncotarget.com]
improving the accuracy of the ACR-368 OncoSignature test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of the ACR-368 OncoSignature® test.
Frequently Asked Questions (FAQs)
Q1: What is the ACR-368 OncoSignature® test?
A1: The ACR-368 OncoSignature® test is a multiplex immunofluorescence assay designed to predict the sensitivity of a patient's tumor to ACR-368 (prexasertib), a CHK1/2 inhibitor.[1][2][3] The test is performed on formalin-fixed paraffin-embedded (FFPE) tumor biopsies and measures the levels of three proprietary protein biomarkers.[2][4] A sample is identified as OncoSignature-positive if the scores for all three biomarkers are above their predefined thresholds.[2][4]
Q2: What is the mechanism of action of ACR-368?
A2: ACR-368 is a potent and selective small molecule inhibitor of the CHK1 and CHK2 checkpoint kinases.[5][6][7] These kinases are critical components of the DNA Damage Response (DDR) pathway. By inhibiting CHK1/2, ACR-368 disrupts the cell's ability to repair DNA damage, leading to cell death in tumors that are reliant on this pathway for survival.[7][8]
Q3: What are the intended cancer types for the ACR-368 OncoSignature® test?
A3: The ACR-368 OncoSignature® test has been evaluated in several cancer types, including platinum-resistant ovarian cancer, endometrial cancer, and urothelial carcinoma.[1][6][9] The FDA has granted Breakthrough Device Designation for the assay in both ovarian and endometrial cancer.[1][5][7]
Q4: What is the clinical performance of the ACR-368 OncoSignature® test?
A4: Clinical studies have demonstrated that the OncoSignature® test can effectively stratify patients based on their likelihood of responding to ACR-368 treatment. In clinical trials, patients who tested positive with the OncoSignature® assay had a significantly higher overall response rate (ORR) compared to patients who tested negative.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background staining | - Inadequate blocking- Insufficient washing- Primary antibody concentration too high | - Increase blocking time or use a different blocking agent.- Increase the number and duration of wash steps.- Titrate the primary antibody to the optimal concentration. |
| Weak or no signal | - Improper tissue fixation- Antigen retrieval suboptimal- Primary or secondary antibody issue- Low biomarker expression | - Ensure FFPE tissues are fixed according to standard protocols.- Optimize antigen retrieval method (heat-induced or enzymatic).- Verify antibody integrity and concentration. Use fresh antibody dilutions.- Confirm with positive control tissue known to express the biomarkers. |
| Inconsistent staining across a slide | - Uneven reagent application- Tissue drying out during staining | - Ensure the entire tissue section is covered with reagents.- Use a humidified chamber during incubation steps. |
| Image analysis errors | - Incorrect exposure times- Autofocus issues- Incorrect segmentation of tumor nuclei | - Optimize exposure times for each fluorescent channel to avoid saturation.- Manually check focus across the slide.- Review and adjust the image analysis algorithm for accurate nuclear segmentation. |
| Discordant results with controls | - Incorrect control tissue used- Degradation of control tissue sections | - Use validated positive and negative control tissues for every run.- Store control slides properly and use within their recommended shelf life. |
Experimental Protocols
ACR-368 OncoSignature® Test: Multiplex Immunofluorescence Protocol for FFPE Tissues
This protocol outlines the key steps for performing the ACR-368 OncoSignature® test. This is a representative protocol and may need optimization based on specific laboratory conditions and reagents.
-
Deparaffinization and Rehydration:
-
Immerse FFPE slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a series of graded ethanol (B145695) solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a validated retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).
-
Use a pressure cooker or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of the three primary antibodies for the OncoSignature® biomarkers at their pre-determined optimal dilutions in antibody diluent.
-
Incubate slides with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
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Wash slides 3 x 5 minutes with wash buffer.
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Incubate with a cocktail of species-specific secondary antibodies conjugated to different fluorophores for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
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Wash slides 3 x 5 minutes with wash buffer.
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Counterstain with a nuclear stain (e.g., DAPI).
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Wash slides and mount with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
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Acquire images using a fluorescence microscope or slide scanner with appropriate filters for the chosen fluorophores.
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Use a validated image analysis software to quantify the fluorescence intensity of each biomarker within the tumor cell nuclei.
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A sample is determined to be OncoSignature-positive if the scores for all three biomarkers are above their pre-specified thresholds.[2][4]
-
Data Summary
Clinical Trial Response Rates for ACR-368 with OncoSignature® Testing
| Cancer Type | OncoSignature® Status | Number of Patients (n) | Overall Response Rate (ORR) | 95% Confidence Interval (CI) | Reference |
| Endometrial Carcinoma | Positive | 8 | 62.5% | 30.4% - 86.5% | [1] |
| Endometrial Carcinoma | Negative | 15 | 6.7% | 0.84% - 31.8% | [1] |
| Ovarian and Endometrial Cancers | Positive | 10 | 50% | - | |
| Ovarian and Endometrial Cancers | Negative | 16 | 0% | - |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of ACR-368 in the DNA damage response pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the ACR-368 OncoSignature® test.
References
Technical Support Center: ACR-368 and Gemcitabine Combination Therapy
Welcome to the technical support center for researchers utilizing ACR-368 (prexasertib) in combination with gemcitabine (B846). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your preclinical and clinical research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining ACR-368 and gemcitabine?
A1: The combination of ACR-368, a CHK1/2 inhibitor, and the DNA-damaging agent gemcitabine is based on the principle of synthetic lethality and drug synergy. Gemcitabine induces DNA damage and replication stress in cancer cells.[1][2] In response, cancer cells activate the DNA damage response (DDR) pathway, including the CHK1 and CHK2 kinases, to repair the damage and survive.[3][4] ACR-368 inhibits CHK1 and CHK2, thereby preventing this repair process and leading to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis.[4][5] Low doses of gemcitabine can also sensitize cancer cells to ACR-368, particularly in tumors that have developed resistance to ACR-368 monotherapy by downregulating their DDR pathways.[4][6][7]
Q2: How does the OncoSignature® test relate to this combination therapy?
A2: The OncoSignature® test is a proteomics-based companion diagnostic designed to predict a tumor's sensitivity to ACR-368 monotherapy.[8] Tumors identified as "OncoSignature Positive" are predicted to be sensitive to ACR-368 alone.[9][10] Conversely, tumors that are "OncoSignature Negative" are predicted to be resistant to ACR-368 monotherapy. For these patients, the combination with low-dose gemcitabine is being explored to induce sensitivity to ACR-368.[8][9][11]
Q3: What are the primary mechanisms of resistance to gemcitabine?
A3: Gemcitabine resistance can be intrinsic or acquired and involves multiple molecular and cellular changes.[12] Key mechanisms include:
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Altered Drug Metabolism and Transport: Dysregulation of proteins involved in gemcitabine uptake (hENT1) and metabolism (dCK, RRM1/RRM2).[12][13]
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Enhanced DNA Repair: Overexpression of proteins involved in DNA repair pathways that can counteract the DNA damage induced by gemcitabine.[13][14]
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Activation of Pro-Survival Signaling: Upregulation of pathways like PI3K/Akt/mTOR and MAPK/ERK that promote cell survival and inhibit apoptosis.[15][16]
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Drug Efflux Pumps: High expression of ATP-binding cassette (ABC) transporter proteins that actively pump gemcitabine out of the cell.[12]
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Tumor Microenvironment: Factors within the tumor microenvironment, such as cancer-associated fibroblasts (CAFs), can contribute to drug resistance.[13]
Q4: What are the known toxicities associated with ACR-368 and gemcitabine combination therapy?
A4: In clinical trials, the most common treatment-related adverse events for ACR-368, both as a monotherapy and in combination, are predominantly hematological. These include neutropenia, thrombocytopenia, and anemia, which are generally reversible and transient.[8] Non-hematological toxicities are less common and typically less severe. Careful monitoring of blood counts is crucial during treatment.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| High cell viability despite combination treatment in vitro. | 1. Suboptimal Drug Concentrations: Incorrect IC50 values or drug concentrations used. 2. Intrinsic or Acquired Resistance: The cell line may have inherent or developed resistance mechanisms to one or both drugs.[7] 3. Incorrect Dosing Schedule: The timing and duration of drug exposure may not be optimal for synergy. | 1. Dose-Response Curve: Perform a dose-response experiment for each drug individually to determine the IC50, then design a combination study with varying concentrations around the IC50s. 2. Mechanism of Resistance Investigation: Analyze key resistance markers. For gemcitabine, check the expression of hENT1, dCK, and RRM1/2.[12][13] For ACR-368, assess the baseline activity of the DDR pathway.[7] 3. Sequential vs. Co-treatment: Test different administration schedules, such as pre-treating with gemcitabine for a specific period before adding ACR-368, to maximize replication stress. |
| Inconsistent results in Western blot analysis for DDR markers (e.g., pCHK1, γH2AX). | 1. Timing of Sample Collection: The peak activation of DDR pathways is time-dependent after drug treatment. 2. Antibody Quality: The primary or secondary antibodies may not be specific or sensitive enough. 3. Protein Degradation: Improper sample handling can lead to the degradation of target proteins. | 1. Time-Course Experiment: Collect cell lysates at multiple time points after treatment (e.g., 2, 6, 12, 24 hours) to identify the optimal time for observing changes in protein phosphorylation and expression. 2. Antibody Validation: Validate antibodies using positive and negative controls. Test different antibody dilutions. 3. Proper Sample Handling: Use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| High toxicity and poor tumor growth inhibition in animal models. | 1. Suboptimal Dosing and Scheduling: The doses of ACR-368 and/or gemcitabine may be too high, leading to excessive toxicity. The schedule may not be optimal for therapeutic synergy. 2. Animal Strain: The chosen animal model may be particularly sensitive to the drugs. | 1. Tolerability Study: Conduct a dose-escalation study for the combination to determine the maximum tolerated dose (MTD). 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to correlate drug exposure with target engagement and anti-tumor activity. |
| Lack of synergy observed in vivo. | 1. Drug Delivery to Tumor: Poor bioavailability or penetration of one or both drugs into the tumor tissue. 2. Tumor Heterogeneity: The xenograft model may be heterogeneous, with clones that are resistant to the combination therapy. | 1. Tumor Drug Concentration Measurement: Analyze drug concentrations in tumor tissue to ensure adequate exposure. 2. Immunohistochemistry (IHC) Analysis: Perform IHC on tumor sections to assess the expression of key biomarkers and the induction of DNA damage (e.g., γH2AX) throughout the tumor.[17] |
Quantitative Data Summary
The following tables present illustrative quantitative data based on preclinical studies evaluating the combination of ACR-368 and gemcitabine.
Table 1: In Vitro Synergistic Activity of ACR-368 and Gemcitabine in Ovarian Cancer Cell Lines
| Cell Line | ACR-368 IC50 (nM) | Gemcitabine IC50 (nM) | Combination Index (CI) at ED50* | Synergy Description |
| OVCAR3 (Parental) | 15 | 25 | 0.6 | Synergistic |
| OVCAR3 (ACR-368 Resistant) | >1000 | 28 | 0.4 | Strong Synergy |
| A2780 | 25 | 30 | 0.7 | Synergistic |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of ACR-368 and Gemcitabine in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (A427)
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| ACR-368 | 2.4 mg/kg, SC, BIDx3d on/4d off | 40 |
| Gemcitabine (low dose) | 10 mg/kg, IP, QW | 25 |
| ACR-368 + Gemcitabine | As above | 85 |
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of ACR-368 and gemcitabine. Treat cells with single agents or in combination at various concentrations. Include a vehicle-treated control.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
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Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability versus drug concentration. Calculate IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.
Western Blotting for DDR Markers
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Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
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Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pCHK1, CHK1, γH2AX, β-actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of synergistic action between Gemcitabine and ACR-368.
Caption: Workflow for assessing in vitro synergy of ACR-368 and Gemcitabine.
Caption: Troubleshooting logic for unexpected high cell viability in vitro.
References
- 1. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. GOG-3082 - Phase 1b/2 Basket Study of ACR-368 as Monotherapy and in Combination with Gemcitabine in Adult Subjects with Platinum-Resistant Ovarian Carcinoma Endometrial Adenocarcinoma and Urothelial Carcinoma Based on Acrivon OncoSignature Status | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 11. Clinical Trials | A Phase 1b/2 Basket Study of ACR-368 as Monotherapy and in Combination with Gemcitabine in Adult Subjects with Platinum-Resistant Ovarian Carcinoma, Endometrial Adenocarcinoma, and Urothelial Carcinoma Based on Acrivon OncoSignature® Status [uvahealth.com]
- 12. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 14. research.bangor.ac.uk [research.bangor.ac.uk]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. acrivon.com [acrivon.com]
refining patient selection criteria for ACR-368 trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials for ACR-368.
Frequently Asked Questions (FAQs)
Q1: What is ACR-368 and how does it work?
A1: ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of checkpoint kinase 1 and 2 (CHK1/2).[1][2][3] CHK1 and CHK2 are critical components of the DNA damage response (DDR) pathway, which allows cancer cells to repair DNA damage and survive.[4] By inhibiting CHK1/2, ACR-368 prevents cancer cells from repairing their DNA, leading to mitotic catastrophe and cell death.[5]
Q2: What is the OncoSignature® test and why is it important for ACR-368 trials?
A2: The OncoSignature® test is a predictive companion diagnostic designed to identify patients whose tumors are most likely to be sensitive to ACR-368.[6] It is a multiplex immunofluorescence assay performed on formalin-fixed paraffin-embedded (FFPE) tumor tissue. The test measures the levels of three specific protein biomarkers to determine a patient's OncoSignature status (positive or negative).[4] This allows for the stratification of patients into different treatment arms, increasing the likelihood of a positive response to treatment.
Q3: What are the general inclusion criteria for participating in an ACR-368 clinical trial?
A3: Generally, patients must be at least 18 years of age with a histologically confirmed diagnosis of a specific type of advanced or metastatic cancer (e.g., platinum-resistant ovarian cancer, endometrial adenocarcinoma, or urothelial carcinoma) that has progressed after at least one prior line of therapy.[2][7] Patients are also required to have at least one measurable lesion according to RECIST v1.1 criteria, an ECOG performance status of 0 or 1, and a life expectancy of more than three months.[7][8]
Q4: What are the key exclusion criteria for ACR-368 trials?
A4: Exclusion criteria typically include prior treatment with a CHK1 inhibitor, symptomatic brain metastases requiring high doses of steroids, and failure to recover from the reversible effects of prior anticancer therapy.[9] Specific criteria may vary by tumor type. For example, in some ovarian cancer cohorts, patients with primary platinum-refractory disease are not eligible.[2][7]
Q5: How are patients assigned to different treatment arms in the ACR-368 trials?
A5: Patients are typically assigned to treatment arms based on their OncoSignature® test status. In the NCT05548296 trial, for instance, OncoSignature-positive patients are assigned to receive ACR-368 monotherapy.[6] OncoSignature-negative patients may be enrolled in an arm to receive ACR-368 in combination with low-dose gemcitabine.[6] There may also be an "OncoSignature unselected" arm where a biopsy for the test is not required.[10][11]
Troubleshooting Guides
Issue 1: A patient's tumor biopsy is insufficient for the OncoSignature® test.
-
Possible Cause: The tissue sample may be too small, of poor quality, or contain extensive necrosis.
-
Troubleshooting Steps:
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Review the pathology report to assess the suitability of the biopsy.
-
If possible, obtain a new tumor biopsy from an accessible lesion that has not been previously irradiated.[2]
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If a new biopsy is not feasible, the patient may be considered for the "OncoSignature unselected" cohort if available in the trial design.[10][11]
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Issue 2: A patient's OncoSignature® test result is ambiguous or borderline.
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Possible Cause: Technical variability in the assay or inherent biological heterogeneity in the tumor.
-
Troubleshooting Steps:
-
The sample may be re-tested if sufficient tissue is available.
-
A pathologist with expertise in the OncoSignature® assay should review the stained slide and the image analysis data.
-
Consult with the central laboratory responsible for the OncoSignature® testing for guidance on interpretation.
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Issue 3: A patient develops hematological adverse events during treatment.
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Possible Cause: This is a known mechanism-based side effect of CHK1/2 inhibition.[1]
-
Troubleshooting Steps:
-
Monitor blood counts closely as per the trial protocol.
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Treatment interruption or dose reduction may be necessary, as specified in the study protocol.
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Supportive care measures, such as transfusions or growth factor support, may be initiated.
-
Data Presentation
Table 1: Clinical Efficacy of ACR-368 in Ovarian and Endometrial Cancers (Phase 2b Trial)
| Patient Cohort | Number of Patients (n) | Confirmed Objective Response Rate (ORR) |
| OncoSignature-Positive (Ovarian & Endometrial) | 10 | 50% |
| OncoSignature-Negative (Ovarian & Endometrial) | 16 | - |
Data as of April 1, 2024.[1]
Table 2: Clinical Efficacy of ACR-368 in Endometrial Cancer (Phase 2 Study)
| Patient Cohort | Number of Patients (n) | Confirmed Objective Response Rate (ORR) | 95% Confidence Interval (CI) |
| OncoSignature-Positive | 8 | 62.5% | 30.4% - 86.5% |
| OncoSignature-Negative | 15 | 6.7% | 0.84% - 31.8% |
Data presented at ESMO Congress 2024.[8][12]
Table 3: Treatment-Related Adverse Events (TRAEs) in Endometrial Cancer Patients (Phase 2 Study)
| Adverse Event | OncoSignature-Positive (n=12) - Any Grade | OncoSignature-Positive (n=12) - Grade 3/4 | OncoSignature-Negative (n=23) - Any Grade | OncoSignature-Negative (n=23) - Grade 3/4 |
| Thrombocytopenia | 50% | 17% | 52% | 35% |
| Anemia | 33% | 25% | 52% | 39% |
| Neutropenia | - | 25% | 30% | 30% |
| Fatigue | 25% | - | 30% | - |
| Vomiting | 25% | - | - | - |
| Febrile Neutropenia | - | - | - | 13% |
| Hypertension | - | - | - | 4% |
[8]
Experimental Protocols
1. Representative Protocol: ACR-368 OncoSignature® Assay (Multiplex Immunofluorescence)
Disclaimer: This is a representative protocol based on general multiplex immunofluorescence techniques for FFPE tissues. The specific antibodies, reagents, and parameters for the proprietary OncoSignature® assay are not publicly available.
-
Deparaffinization and Rehydration:
-
Immerse FFPE tissue slides in xylene (2 changes, 10 minutes each).
-
Rehydrate through a series of graded ethanol (B145695) solutions (100%, 95%, 70%), 5 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath according to standard laboratory procedures.
-
-
Blocking:
-
Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with a cocktail of primary antibodies against the three proprietary OncoSignature® biomarkers overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS-T (PBS with 0.05% Tween-20).
-
Incubate with a cocktail of species-specific secondary antibodies conjugated to different fluorophores for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides with PBS-T.
-
Counterstain nuclei with DAPI.
-
Mount with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a multispectral imaging system.
-
Use image analysis software to quantify the fluorescence intensity of each biomarker within the tumor cell nuclei.
-
A sample is determined to be OncoSignature-positive if the scores for all three biomarkers are above their predefined thresholds.[4]
-
2. Representative Protocol: Phosphoproteomics for Biomarker Discovery
Disclaimer: This is a generalized workflow for phosphoproteomics. The specific methods used by Acrivon for ACR-368 biomarker discovery are proprietary.
-
Sample Preparation:
-
Lyse cancer cell lines or homogenized tumor tissue in a buffer containing phosphatase and protease inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using an enzyme such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use database search algorithms (e.g., MaxQuant, Sequest) to identify phosphopeptides and localize phosphorylation sites.
-
Perform quantitative analysis to compare phosphopeptide abundance between ACR-368-sensitive and -resistant samples to identify potential biomarkers.
-
Mandatory Visualizations
Caption: Mechanism of action of ACR-368 as a CHK1/2 inhibitor.
Caption: ACR-368 clinical trial workflow (NCT05548296).
Caption: Logical workflow of the OncoSignature® test.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Acrivon Therapeutics Receives FDA Clearance for Innovative [globenewswire.com]
- 4. acrivon.com [acrivon.com]
- 5. mskcc.org [mskcc.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Multiplexed Immunofluorescence Staining and Imaging of Lung Sections [protocols.io]
- 8. Adaptable Immunofluorescence Protocol for Muscle Fiber Typing in FFPE Human and Mouse Skeletal Muscle and Intact Mouse Hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.uams.edu [cancer.uams.edu]
- 10. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Multiple immunofluorescence labelling of formalin-fixed paraffin-embedded (FFPE) tissue | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating the Apoptotic Effects of NTR 368 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NTR 368 TFA, a peptide derived from the p75 neurotrophin receptor (p75NTR), and other well-established apoptosis-inducing agents in the context of neuronal cell death. While this compound TFA is recognized as a potent inducer of neural apoptosis, this guide also highlights the current landscape of available quantitative data to inform experimental design and drug development strategies.[1][2][3][4]
Performance Comparison of Apoptosis Inducers
Direct quantitative comparisons of the apoptotic efficacy of this compound TFA with other agents are challenging due to the limited availability of public dose-response data for this specific peptide. However, based on existing literature, a qualitative and quantitative comparison with commonly used apoptosis inducers in neuronal and related cell lines is presented below.
| Inducer | Mechanism of Action | Cell Line(s) | Concentration Range | Apoptotic Effect | Source(s) |
| This compound TFA | Peptide corresponding to residues 368-381 of the human p75NTR; induces apoptosis in cells expressing p75NTR. | Human Neuroblastoma | Not specified | Potent inducer of neural apoptosis (qualitative). | [1][2][3][4][5] |
| Staurosporine | Broad-spectrum protein kinase inhibitor. | Murine Cortical Neurons, Rat Hippocampal Neurons | 30-100 nM | Concentration-dependent selective neuronal degeneration. At 30 nM, induced significant nuclear fragmentation after 24 hours. | [6] |
| Etoposide | Topoisomerase II inhibitor, leading to DNA strand breaks. | H19-7 Neuronal Cells | 10-85 µM | Dose-dependent decrease in cell viability, with 85 µM causing approximately 51% cell death after 24 hours. | |
| Paclitaxel | Microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis. | Cortical Neurons | 10-250 nM | Dose- and time-dependent loss of cell viability. |
Note: The absence of publicly available, quantitative dose-response data for this compound TFA is a significant consideration for researchers. Further empirical studies are necessary to establish its potency and efficacy relative to other apoptosis inducers.
Experimental Protocols
To facilitate reproducible research, this section details standard protocols for key assays used to validate apoptosis.
Annexin V Assay for Apoptosis Detection by Flow Cytometry
This method identifies early apoptotic cells through the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.
-
Cell Preparation:
-
Induce apoptosis in your target neuronal cell line using the desired concentration of this compound TFA or a comparator compound for the appropriate duration.
-
Include positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.
-
Harvest cells, including any floating cells from the supernatant, and wash with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry.
-
Apoptotic cells will be Annexin V positive and viability dye negative. Late apoptotic/necrotic cells will be positive for both stains.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Lysis:
-
Culture and treat cells in a multi-well plate format.
-
Add a single reagent that lyses the cells and contains a proluminescent caspase-3/7 substrate.
-
-
Incubation:
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
-
Measurement:
-
Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of caspase activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fixation and Permeabilization:
-
Fix cells with a crosslinking agent (e.g., paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling enzyme.
-
-
Labeling:
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTPs). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
If using a hapten-labeled dUTP, detect with a fluorescently labeled antibody.
-
Directly visualize the fluorescence if a fluorescently labeled dUTP was used.
-
-
Analysis:
-
Analyze by fluorescence microscopy or flow cytometry. TUNEL-positive cells indicate the presence of DNA fragmentation characteristic of apoptosis.
-
Visualizing Apoptotic Signaling and Experimental Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Changes in apoptosis-related gene expression and cytokine release in breast cancer cells treated with CpG-loaded magnet… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Protection from interferon‐β‐induced neuronal apoptosis through stimulation of muscarinic acetylcholine receptors coupled to ERK1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proneurotrophins Induce Apoptotic Neuronal Death After Controlled Cortical Impact Injury in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependent induction of apoptosis in human tumour cell lines by widely diverging stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NTR 368 TFA and Other Neurotoxic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic peptide NTR 368 TFA with other well-characterized neurotoxic peptides, including beta-amyloid, alpha-synuclein (B15492655), and conotoxins. The information is compiled from publicly available research data to assist in the evaluation and selection of appropriate tools for neuroscience research and drug development.
Introduction to Neurotoxic Peptides
Neurotoxic peptides are a diverse group of molecules that exert detrimental effects on the nervous system, often leading to neuronal dysfunction and cell death. They are invaluable tools for studying the molecular mechanisms of neurodegeneration and for the development of novel therapeutics. This guide focuses on this compound TFA, a peptide derived from the p75 neurotrophin receptor, and compares its characteristics with three other widely studied classes of neurotoxic peptides.
-
This compound TFA: A peptide fragment corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR). It is known to be a potent inducer of neural apoptosis.[1][2] this compound TFA exhibits a propensity to form a helical structure in the presence of lipids.[1][2]
-
Beta-Amyloid (Aβ): A primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.[3] The oligomeric forms of Aβ are considered the most neurotoxic species, inducing neuronal apoptosis and synaptic dysfunction.[4]
-
Alpha-Synuclein (α-Syn): A presynaptic neuronal protein that, in its aggregated form, is a major component of Lewy bodies, the pathological hallmark of Parkinson's disease and other synucleinopathies.[5] Similar to Aβ, the oligomeric and fibrillar forms of α-synuclein are neurotoxic.
-
Conotoxins: A large family of neurotoxic peptides isolated from the venom of marine cone snails. They are highly specific for various ion channels and receptors in the nervous system, and their actions can lead to paralysis and cell death.[6]
Mechanism of Action and Signaling Pathways
The neurotoxic effects of these peptides are mediated by distinct signaling pathways, often culminating in apoptosis.
This compound TFA Signaling Pathway
This compound TFA mimics a portion of the intracellular domain of the p75NTR. The p75NTR is a member of the tumor necrosis factor (TNF) receptor superfamily and can initiate apoptotic signaling. This pathway involves the activation of the c-Jun N-terminal kinase (JNK) cascade, leading to the activation of caspases, including caspase-9, caspase-6, and caspase-3, and engaging the mitochondrial apoptosis pathway.[7]
Beta-Amyloid (Aβ) Signaling Pathway
Aβ oligomers can trigger neuronal apoptosis through multiple pathways. One prominent mechanism involves the activation of the JNK pathway, leading to the activation of the transcription factor c-Jun. This, in turn, upregulates the expression of the Fas ligand, which binds to its receptor (Fas) to initiate the extrinsic apoptotic cascade, ultimately activating caspase-8 and downstream effector caspases.[2][3][4]
Alpha-Synuclein (α-Syn) Signaling Pathway
Aggregated α-synuclein can induce neuronal apoptosis through mechanisms that include the induction of mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[5][8] Mitochondrial dysfunction leads to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic pathway. ER stress can also trigger apoptotic signaling. The mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in α-synuclein-mediated apoptosis.[1]
Conotoxin Mechanism of Action
Conotoxins exert their neurotoxic effects primarily by targeting and modulating the activity of various ion channels, such as sodium, potassium, and calcium channels, as well as nicotinic acetylcholine (B1216132) receptors.[6] By blocking these channels, conotoxins can disrupt neuronal signaling, leading to paralysis and, in some cases, neuronal cell death through excitotoxicity or the induction of apoptotic pathways.
Quantitative Comparison of Neurotoxicity
The following table summarizes available quantitative data on the neurotoxic potency of the compared peptides. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models, peptide preparations, and assay conditions.
| Peptide | Assay Type | Cell Line / Model | Potency (EC50 / IC50 / LD50) | Reference |
| This compound TFA | Apoptosis Induction | Not Specified | Potent (Specific value not available) | [1][2] |
| Beta-Amyloid (Aβ42 oligomers) | MTT Assay | SH-SY5Y cells | ~3.0 µM (concentration causing significant toxicity) | [4] |
| Alpha-Synuclein (pre-formed fibrils) | Not Specified | Primary Neurons | Time and dose-dependent toxicity | [9] |
| α-Conotoxin OI | In vivo (fish) | P. reticulata | LD50: 2.36 nMol/g | [10] |
| α-Conotoxin OI | nAChR Inhibition | αβδ nAChR isoform | IC50: 16.9 nM | [10] |
| α-Conotoxin KTM | nAChR Inhibition | rα3β2 nAChRs | IC50: 0.19 nM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of neurotoxicity studies. Below are summaries of common experimental protocols used to assess the effects of these peptides.
General Experimental Workflow for Neurotoxicity Assessment
A typical workflow for assessing the neurotoxicity of a peptide involves preparing the peptide, treating cultured neuronal cells, and then evaluating cell viability or specific cellular processes.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a desired density and allow them to adhere and differentiate if necessary.
-
Peptide Preparation and Treatment: Prepare stock solutions of the neurotoxic peptides and dilute them to the desired concentrations in cell culture medium. Replace the medium in the wells with the peptide-containing medium.
-
Incubation: Incubate the cells with the peptides for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.
LDH Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is a measure of cytotoxicity.
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a colored formazan product.
-
Incubation: Incubate the reaction mixture for a specified time at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm. Cytotoxicity is calculated as a percentage of the LDH release from control cells lysed with a detergent (maximum LDH release).[12]
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently tagged dUTP). The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using Br-dUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using a directly fluorescently labeled dUTP, proceed to imaging.
-
Microscopy: Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence. Counterstain with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.[1][2]
Conclusion
This compound TFA is a valuable tool for inducing apoptosis in neuronal cells through a p75NTR-mediated pathway. When compared to other neurotoxic peptides, it offers a more targeted mechanism of action related to a specific receptor signaling cascade. Beta-amyloid and alpha-synuclein represent models of protein aggregation-induced neurotoxicity relevant to major neurodegenerative diseases, with their oligomeric forms being particularly potent. Conotoxins, with their high specificity for various ion channels, provide a means to dissect the roles of these channels in neuronal function and death. The choice of a neurotoxic peptide for research will depend on the specific scientific question being addressed, whether it is to study a particular receptor's function, model a proteinopathy, or probe the function of specific ion channels. The experimental protocols outlined in this guide provide a starting point for the quantitative assessment of the neurotoxic effects of these and other peptides.
References
- 1. clyte.tech [clyte.tech]
- 2. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-amyloid induces apoptosis in human-derived neurotypic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre‐fibrillar α‐synuclein variants with impaired β‐structure increase neurotoxicity in Parkinson's disease models | The EMBO Journal [link.springer.com]
- 6. Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addition of exogenous α-Synuclein Pre-formed fibrils to Primary Neuronal Cultures to seed recruitment of endogenous α-Synuclein to Lewy body and Lewy Neurite-like aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. α-Synuclein (αSyn) Preformed Fibrils Induce Endogenous αSyn Aggregation, Compromise Synaptic Activity and Enhance Synapse Loss in Cultured Excitatory Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. mdpi.com [mdpi.com]
- 12. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p75NTR-Derived Peptides: NTR 368 TFA vs. c29 (Chopper)
For Researchers, Scientists, and Drug Development Professionals
The p75 neurotrophin receptor (p75NTR) is a multifaceted transmembrane protein that plays a critical role in neuronal cell survival, apoptosis, and neurite outgrowth. Its intracellular domain (ICD) contains distinct regions that mediate these diverse functions. Peptides derived from the p75NTR ICD have emerged as valuable research tools to dissect its signaling pathways and as potential therapeutic agents. This guide provides a detailed comparison of two key p75NTR-derived peptides, NTR 368 TFA and c29 (also known as the Chopper peptide), focusing on their opposing biological activities and the experimental data supporting them.
Overview of Compared Peptides
This compound TFA is a synthetic peptide corresponding to amino acid residues 368-381 of the human p75NTR.[1] This sequence is located within the death domain of the receptor. The "TFA" designation refers to trifluoroacetic acid, a counterion commonly used in peptide synthesis and purification, which is not a functional component of the peptide itself.[2][3][4] this compound is recognized as a potent inducer of neuronal apoptosis.[1]
c29 (Chopper) is a 29-amino acid peptide derived from the juxtamembrane region of the p75NTR intracellular domain.[5][6] This region has been termed the "Chopper" domain.[5] In contrast to this compound, the c29 peptide has been shown to promote cell survival by inhibiting p75NTR-mediated cell death and enhancing the signaling of the TrkA receptor.[6]
| Feature | This compound TFA | c29 (Chopper) |
| Origin | p75NTR Death Domain (residues 368-381) | p75NTR Juxtamembrane Domain ("Chopper") |
| Amino Acid Sequence | YPNQVYYRPVDQYSNQNNFVHDCVNITVK | KRWNSCKQNKQGANSRPVNQTPPPEGEKL[6] |
| Primary Function | Pro-apoptotic[1] | Pro-survival / Anti-apoptotic[6] |
| Mechanism of Action | Induces neuronal cell death.[1] | Inhibits p75NTR-mediated apoptosis and enhances TrkA signaling.[6] |
Functional Comparison: Experimental Data
While direct head-to-head comparative studies are limited, the distinct and opposing functions of this compound and c29 are supported by data from various independent studies.
Pro-Apoptotic Activity of this compound
Expected Experimental Outcomes with this compound:
-
Increased percentage of Annexin V-positive cells in flow cytometry assays.
-
Activation of caspases, such as caspase-3 and caspase-9.
-
Increased phosphorylation of c-Jun N-terminal kinase (JNK).
Pro-Survival and Neurotrophic Activity of c29 (Chopper)
The c29 peptide has been shown to inhibit p75NTR-mediated cell death and promote neurite outgrowth in the presence of nerve growth factor (NGF).
Key Experimental Findings for c29:
-
Inhibition of Apoptosis: The non-anchored c29 peptide acts as a dominant-negative inhibitor of p75NTR-mediated cell death.[5]
-
Enhancement of TrkA Signaling: c29 potentiates NGF binding to the TrkA receptor, leading to increased neurite outgrowth in sympathetic neurons. This is a result of enhanced Erk1/2 and Akt signaling.[6]
Signaling Pathways
The opposing functions of this compound and c29 stem from their origins in different functional domains of the p75NTR intracellular domain, which engage distinct downstream signaling cascades.
Caption: Opposing signaling of p75NTR-derived peptides.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for assays used to characterize the functions of this compound and c29.
Annexin V Apoptosis Assay (for this compound TFA)
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Workflow:
Caption: Workflow for Annexin V apoptosis assay.
Protocol:
-
Cell Preparation: Plate neuronal cells at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound TFA for a predetermined time course (e.g., 24 hours). Include a vehicle-only control.
-
Harvesting: Gently harvest the cells, including any floating cells from the supernatant, and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Neurite Outgrowth Assay (for c29)
This assay is used to quantify the effect of c29 on promoting neurite extension, typically in the presence of a neurotrophin like NGF.
Workflow:
Caption: Workflow for neurite outgrowth assay.
Protocol:
-
Cell Plating: Dissociate and plate primary neurons (e.g., sympathetic ganglion neurons) or a suitable neuronal cell line (e.g., PC12 cells) on a substrate that promotes neurite growth (e.g., collagen or laminin).
-
Treatment: Add media containing a suboptimal concentration of NGF, with and without the c29 peptide. Include controls with no NGF and with an optimal concentration of NGF.
-
Incubation: Culture the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurites.
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the length of the longest neurite or the total neurite length per neuron using image analysis software.
Conclusion
This compound TFA and the c29 (Chopper) peptide, both derived from the intracellular domain of p75NTR, exhibit opposing biological functions. This compound, originating from the death domain, is a pro-apoptotic peptide, while c29, from the juxtamembrane "Chopper" domain, promotes cell survival and neurite outgrowth by positively modulating TrkA signaling. This functional dichotomy makes them invaluable tools for investigating the complex signaling pathways of p75NTR. For drug development professionals, these peptides represent prototypic molecules for the design of therapeutics aimed at either inducing neuronal cell death in pathological conditions or promoting neuronal survival and regeneration after injury. Further research involving direct comparative studies will be instrumental in elucidating the precise mechanisms of action and therapeutic potential of these and other p75NTR-derived peptides.
References
- 1. This compound TFA [shop.labclinics.com]
- 2. peptide.com [peptide.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. researchgate.net [researchgate.net]
- 6. An Intracellular Domain Fragment of the p75 Neurotrophin Receptor (p75NTR) Enhances Tropomyosin Receptor Kinase A (TrkA) Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of NTR 368 TFA: A Comparative Guide to its In Vivo Efficacy in Glioblastoma Therapy
For Immediate Release
This guide provides a comprehensive comparison of the pro-apoptotic peptide NTR 368 TFA with other emerging peptide-based therapies for glioblastoma. While direct in vivo efficacy data for this compound TFA is not yet publicly available, this document consolidates current knowledge of its mechanism of action and presents a hypothetical framework for its evaluation, alongside a review of alternative therapeutic peptides with demonstrated in vivo anti-cancer activity. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and neuro-oncology.
This compound TFA, a peptide derived from the p75 neurotrophin receptor (p75NTR), has been identified as a potent inducer of neural apoptosis.[1][2] Specifically, it corresponds to residues 368-381 of the human p75NTR and has been shown to induce apoptosis in human neuroblastoma cells in vitro.[3] The therapeutic potential of harnessing apoptosis is a key strategy in cancer treatment, and this compound TFA represents a targeted approach to leverage the natural cell death pathways.
The p75NTR-Mediated Apoptotic Signaling Pathway
The mechanism of action for this compound TFA is rooted in the signaling cascade of its parent receptor, p75NTR. Activation of the p75NTR death domain initiates a signaling pathway that culminates in apoptosis. This process is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn leads to the activation of caspases, the executive enzymes of apoptosis.[4][5][6]
Hypothetical In Vivo Efficacy Study of this compound TFA in a Glioblastoma Xenograft Model
To ascertain the in vivo efficacy of this compound TFA, a study utilizing a human glioblastoma xenograft model in immunocompromised mice is proposed. This model is a standard in preclinical cancer research to evaluate the therapeutic potential of new compounds.[7][8][9]
Experimental Workflow
The following diagram outlines the proposed experimental workflow for assessing the in vivo efficacy of this compound TFA.
Comparative Analysis with Alternative Pro-Apoptotic Peptides
While awaiting specific in vivo data for this compound TFA, a comparison can be drawn with other peptide-based therapies that have shown promise in preclinical cancer models. The following table summarizes the reported in vivo efficacy of several such peptides.
| Peptide | Cancer Model | Administration Route | Key In Vivo Efficacy Findings | Reference |
| DPT-C9h | Breast Cancer Xenograft | Not Specified | Notable tumor growth inhibition. | [10] |
| TAT-NLS-BLBD-6 | Breast Cancer Xenograft (Nude Mice and Zebrafish) | Not Specified | Effectively reduced breast tumor growth without causing toxicity. | [10] |
| PFISED | Ehrlich Ascites Carcinoma (EAC) Mouse Model | Not Specified | Induced apoptosis in EAC cells with high survival rates (100% at 30 days, 80% at 60 days, 60% at 120 days). | [10] |
| CGKRKD[KLAKLAK]2-Nanoparticles | Glioblastoma Mouse Model | Systemic | Eradicated most tumors in one model and significantly delayed tumor development in another. | [11] |
| JM2 | Glioblastoma Animal Models | Not Specified | Significantly slows tumor growth. | [12] |
Detailed Methodologies
Hypothetical Protocol for this compound TFA In Vivo Efficacy Study
-
Cell Culture: Human glioblastoma cells (e.g., U87-MG) are cultured under standard conditions.
-
Animal Model: Six to eight-week-old female athymic nude mice are used.
-
Orthotopic Xenograft Establishment: 2 x 105 U87-MG cells in 5 µL of sterile PBS are stereotactically injected into the right striatum of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Treatment: When tumors reach a predetermined size, mice are randomized into two groups:
-
Treatment Group: Administered with this compound TFA (dose to be determined by preliminary toxicity studies) via intraperitoneal injection daily for 21 days.
-
Control Group: Administered with a vehicle control (e.g., sterile saline) following the same schedule.
-
-
Efficacy Evaluation:
-
Tumor volume is measured twice weekly.
-
Animal survival is monitored daily.
-
At the end of the study, tumors are excised for histological analysis to assess apoptosis (TUNEL staining) and cell proliferation (Ki-67 staining).
-
General Protocol for In Vivo Administration of Peptides
Due to their susceptibility to degradation, peptides are often administered parenterally.[13] The choice of administration route depends on the desired pharmacokinetic profile and the peptide's properties. Common methods include:
-
Intravenous (IV) Injection: Typically via the tail vein in mice. This method ensures immediate systemic distribution.
-
Intraperitoneal (IP) Injection: Involves injection into the peritoneal cavity. It is a common route for systemic administration in rodents.
-
Subcutaneous (SC) Injection: The peptide is injected under the skin, allowing for slower absorption and a more sustained release.
Formulation and Stability: Peptides require careful formulation to ensure stability and bioavailability. This often involves optimizing the pH with buffers (e.g., phosphate (B84403) or histidine buffers) and including excipients to prevent degradation.[13]
Conclusion
This compound TFA holds promise as a targeted pro-apoptotic agent for cancer therapy, particularly for aggressive brain tumors like glioblastoma. Its mechanism, acting through the well-characterized p75NTR signaling pathway, provides a strong rationale for its development. While direct in vivo efficacy data is pending, the proposed experimental framework and comparison with other successful pro-apoptotic peptides offer a clear path forward for its preclinical evaluation. Future studies are critical to confirm its therapeutic potential and establish a data-driven comparison with existing and emerging cancer treatments.
References
- 1. This compound TFA [shop.labclinics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad | Journal of Neuroscience [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of glioblastoma for the evaluation of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Targeted nanoparticle enhanced proapoptotic peptide as potential therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of NTR 368 TFA: A Comparative Guide for Researchers
For researchers and drug development professionals investigating neural apoptosis, NTR 368 TFA offers a targeted approach to induce this process through the p75 neurotrophin receptor (p75NTR). This guide provides an objective comparison of this compound TFA with other methods of modulating the p75NTR apoptotic pathway, supported by available experimental data and detailed methodologies.
Introduction to this compound TFA
This compound TFA is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor.[1][2][3] Its primary function is to act as a potent inducer of neural apoptosis.[1][2][3] The trifluoroacetate (B77799) (TFA) salt form ensures its stability and solubility for experimental use. The peptide's mechanism of action is intrinsically linked to the p75NTR signaling cascade, a key pathway in developmental and pathological neuronal cell death.
Quantitative Data Comparison
The following table summarizes the key characteristics of this compound TFA and alternative experimental approaches to modulate p75NTR-mediated apoptosis. It is important to note that direct comparative studies with quantitative data for this compound TFA against other specific agents are limited in publicly available research. The comparison is therefore based on the established mechanisms of these different approaches.
| Feature | This compound TFA | Pro-Neurotrophins (e.g., proNGF) | p75NTR-Targeting Small Molecules |
| Target | Downstream p75NTR signaling | p75NTR extracellular domain | p75NTR (agonist or antagonist activity) |
| Mechanism of Action | Mimics a key intracellular signaling event of p75NTR to induce apoptosis | Ligand-induced activation of the p75NTR apoptotic cascade | Allosteric modulation or direct binding to p75NTR to either induce or block apoptosis |
| Specificity | High for the p75NTR apoptotic pathway | Can also interact with other receptors like sortilin | Varies depending on the molecule; potential for off-target effects |
| Reported Effects | Induction of neural apoptosis | Induction of apoptosis in various neuronal and non-neuronal cell types | Can be designed to either promote or inhibit apoptosis |
| Mode of Delivery | Typically applied directly to cell cultures | Applied to cell culture medium | Can be cell-permeable and potentially used in vivo |
| Key Research Application | Studying the intracellular mechanisms of p75NTR-mediated apoptosis | Investigating ligand-dependent activation of p75NTR | Therapeutic development for neurodegenerative diseases or cancer |
Experimental Protocols
General Protocol for Induction of Apoptosis with this compound TFA
This protocol is a generalized procedure based on common practices for peptide application in cell culture. Specific concentrations and incubation times will need to be optimized for different cell types.
-
Peptide Reconstitution: Reconstitute lyophilized this compound TFA in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells, primary cortical neurons) at a suitable density in appropriate culture vessels and allow them to adhere and stabilize for 24 hours.
-
Treatment: Dilute the this compound TFA stock solution to the desired final concentration in the cell culture medium. Typical working concentrations can range from 10 µM to 100 µM. Replace the existing medium with the this compound TFA-containing medium.
-
Incubation: Incubate the cells for a period ranging from 6 to 48 hours, depending on the cell type and the endpoint being measured.
-
Apoptosis Assay: Assess apoptosis using standard methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptosis by flow cytometry.
-
Caspase-3/7 Activity Assay: To measure the activity of executioner caspases.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation.
-
MTT or other viability assays: To quantify cell death.
-
Experimental Workflow for Assessing this compound TFA-Induced Apoptosis
Workflow for inducing and analyzing apoptosis with this compound TFA.
Signaling Pathways
p75NTR-Mediated Apoptotic Signaling Pathway
This compound TFA is designed to mimic a critical step in the intracellular signaling cascade of the p75NTR. Upon activation by ligands such as pro-neurotrophins, p75NTR undergoes a conformational change that leads to the recruitment of adaptor proteins and the activation of downstream signaling pathways culminating in apoptosis.
Simplified p75NTR apoptotic signaling pathway initiated by pro-neurotrophins or mimicked by this compound TFA.
Logical Relationships
Comparison of Modulators of p75NTR Apoptotic Pathway
The following diagram illustrates the logical relationship between this compound TFA and other experimental modulators of the p75NTR apoptotic pathway, highlighting their points of intervention.
References
- 1. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
ACR-368 Demonstrates Promising Efficacy in Platinum-Resistant Ovarian Cancer, Outperforming Several Alternative Therapies
New clinical trial data reveals that ACR-368, a selective CHK1/CHK2 inhibitor, shows a significant overall response rate in patients with platinum-resistant ovarian cancer, particularly in a biomarker-selected population. This positions ACR-368 as a potentially formidable new treatment option in a landscape with high unmet medical need.
For researchers and drug development professionals navigating the complexities of platinum-resistant ovarian cancer, a new investigational drug, ACR-368 (also known as prexasertib), is showing considerable promise. Recent findings from ongoing clinical trials highlight its potential to improve outcomes for a targeted patient group, offering a new avenue of hope where conventional therapies have failed. This guide provides a comprehensive comparison of ACR-368's efficacy with current alternative treatments, supported by available experimental data and detailed methodologies.
Comparative Efficacy Analysis
Initial results from a registrational-intent Phase 2b trial of ACR-368 have been particularly encouraging. In a cohort of patients with ovarian or endometrial cancers identified by the proprietary OncoSignature biomarker test, ACR-368 monotherapy achieved a confirmed Overall Response Rate (ORR) of 50%.[1] This contrasts with an ORR of 0% in the OncoSignature-negative group, underscoring the predictive power of the companion diagnostic.[1] While the median duration of response (DoR) and progression-free survival (PFS) for ACR-368 have not yet been reached, all confirmed responders remain on treatment, suggesting durable responses.[1]
To contextualize these findings, the following tables summarize the efficacy of ACR-368 in comparison to other therapeutic options for platinum-resistant ovarian cancer.
Table 1: Efficacy of ACR-368 in Platinum-Resistant Ovarian Cancer
| Treatment Arm | Biomarker Status | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| ACR-368 Monotherapy | OncoSignature-Positive | 50% (confirmed)[1] | Not yet reached[1] | Not yet reached |
| ACR-368 + ultra-low dose gemcitabine | OncoSignature-Negative | 0% ORR, but 8/16 patients achieved stable disease[1] | Not yet reached | Not yet reached |
Table 2: Efficacy of Alternative Therapies in Platinum-Resistant Ovarian Cancer
| Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Adavosertib + Gemcitabine | 23%[2] | 4.6 months[2] | 11.4 months[2] |
| Bevacizumab + Chemotherapy (Paclitaxel, Topotecan, or PLD) | 27.3%[1] | 6.7 months[1] | 16.6 months[1] |
| PARP Inhibitors (in gBRCAm patients) | 47%[3] | 8.2 months[3] | 14.9 months[3] |
| Standard Chemotherapy (Paclitaxel, Topotecan, or PLD) | 11.8%[1] | 3.4 months[1] | 13.3 months[1] |
Mechanism of Action: Targeting the DNA Damage Response Pathway
ACR-368 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2).[4][5] These kinases are critical components of the DNA damage response (DDR) pathway, which cancer cells often exploit to survive the DNA-damaging effects of chemotherapy. By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing DNA damage, leading to mitotic catastrophe and apoptosis. The OncoSignature test is designed to identify tumors that are particularly reliant on this pathway for survival, thereby predicting sensitivity to ACR-368.[6]
Experimental Protocols
A defining feature of the ACR-368 clinical development program is the use of the OncoSignature companion diagnostic to stratify patients. The ongoing Phase 1b/2 and registrational-intent Phase 2b trials employ a master protocol design.
ACR-368-201 Trial Protocol (NCT05548296)
-
Study Design: An open-label, multi-center, Phase 1b/2 and Phase 2b master protocol study.[2][7]
-
Patient Population: Patients with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, or urothelial carcinoma who have progressed after at least one prior therapeutic regimen.[2][7]
-
Biomarker Screening: All patients must provide a recent tumor biopsy for analysis with the OncoSignature test.[7]
-
Treatment Arms:
-
Primary Endpoint: The primary endpoint for the OncoSignature-positive cohort is the confirmed overall response rate (ORR) per RECIST v1.1 criteria.[2] For the combination therapy arm, the primary endpoints include assessing adverse effects and determining the recommended Phase 2 dose of the combination.[2]
Logical Framework for Treatment Selection
The introduction of a predictive biomarker like OncoSignature has the potential to refine the treatment algorithm for platinum-resistant ovarian cancer. The decision-making process would logically incorporate this testing to direct therapy.
Conclusion
ACR-368, particularly when coupled with the OncoSignature companion diagnostic, represents a significant advancement in the personalized treatment of platinum-resistant ovarian cancer. The impressive 50% ORR in the biomarker-positive population suggests a substantial benefit for this patient subgroup. While long-term data on progression-free and overall survival are awaited, the initial findings position ACR-368 as a highly promising agent. For the scientific and drug development community, the success of this biomarker-driven approach reinforces the value of precision oncology in addressing challenging-to-treat malignancies. Further investigation and comparative studies will be crucial to fully elucidate the role of ACR-368 in the evolving therapeutic landscape of ovarian cancer.
References
- 1. Bevacizumab combined with chemotherapy for platinum-resistant recurrent ovarian cancer: The AURELIA open-label randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of Wee1 Inhibitor Adavosertib to Gemcitabine in Platinum-Resistant/Refractory Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 3. PARP Inhibitor in Platinum-Resistant Ovarian Cancer: Single-Center Real-World Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Overcoming Platinum and PARP-Inhibitor Resistance in Ovarian Cancer [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Clinical Trial Details | GCI [georgiacancerinfo.org]
OncoSignature: A Predictive Biomarker for ACR-368 Therapy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of OncoSignature as a predictive biomarker for ACR-368, a selective small molecule inhibitor of the CHK1 and CHK2 kinases.[1][2] It offers a detailed comparison with alternative biomarker strategies and presents supporting preclinical and clinical data. This document is intended to provide an objective resource for researchers, scientists, and drug development professionals in the field of precision oncology.
Introduction to ACR-368 and the Need for a Predictive Biomarker
ACR-368 (also known as prexasertib) is a clinical-stage targeted therapy that inhibits the cell cycle checkpoint kinases CHK1 and CHK2.[1] These kinases are critical components of the DNA Damage Response (DDR) pathway, a network of signaling pathways that cells use to detect and repair damaged DNA. In many cancer cells with specific DDR deficiencies, the inhibition of CHK1 and CHK2 can lead to a synthetic lethality, where the combined loss of multiple DNA repair pathways results in cell death.
While ACR-368 has shown durable single-agent activity in a proportion of patients with various solid tumors, including ovarian, endometrial, bladder, anal, and head and neck cancers, not all patients respond to the treatment.[1] This highlights the critical need for a predictive biomarker that can identify patients who are most likely to benefit from ACR-368 therapy, thereby maximizing its clinical efficacy and minimizing unnecessary treatment for non-responders.
OncoSignature: A Proteomics-Based Biomarker Panel
OncoSignature is a novel, proteomics-based predictive biomarker developed to identify patients whose tumors are sensitive to ACR-368. It is a quantitative multiplexed immunofluorescence (qIF) assay performed on formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
The biomarker panel consists of three functionally orthogonal phosphoproteins. While the specific identities of these proteins are proprietary, they were identified through extensive phosphoproteomic profiling of cancer cells treated with ACR-368. These biomarkers are key components of the DDR pathway and their phosphorylation status is indicative of a tumor's reliance on the CHK1/2 signaling axis for survival. A tumor is considered "OncoSignature-positive" if all three biomarkers are expressed above a predefined threshold.
Performance Data: OncoSignature vs. Alternative Biomarkers
The performance of OncoSignature has been evaluated in both preclinical models and clinical trials. This section presents a summary of the available quantitative data and compares it with alternative biomarker strategies for DDR inhibitors.
OncoSignature Performance Data
| Metric | Value | Context | Source |
| Overall Response Rate (ORR) in OncoSignature-Positive Patients | 62.5% | Endometrial Cancer (Phase 2) | [2][3] |
| Overall Response Rate (ORR) in OncoSignature-Positive Patients | 50% | Ovarian and Endometrial Cancers (Phase 2b) | [1] |
| Overall Response Rate (ORR) in OncoSignature-Negative Patients | 0% | Ovarian and Endometrial Cancers (Phase 2b) | [4] |
| p-value for Responder Segregation | 0.009 | Endometrial Cancer (Phase 2) | [2][3] |
| p-value for Responder Segregation | 0.0038 | Ovarian and Endometrial Cancers (Phase 2b) | [1][4] |
| Area Under the Curve (AUC) in Preclinical Models | 0.88 | Endometrial Cancer Patient-Derived Xenograft (PDX) models |
Comparison with Alternative Biomarker Strategies
A direct head-to-head comparison of OncoSignature with other biomarkers in the same patient cohort is not yet publicly available. The following table summarizes the general characteristics and reported performance of alternative approaches for predicting response to DDR inhibitors.
| Biomarker Strategy | Description | Reported Performance Metrics (General) | Limitations |
| Genomic Biomarkers (e.g., BRCA1/2, ATM mutations) | Detection of mutations in key DDR genes using next-generation sequencing (NGS). | Variable response rates depending on the specific gene and tumor type. | Not all patients with these mutations respond, and some responders lack these mutations. |
| Other Protein-Based Biomarkers (e.g., γH2AX, pS345 Chk1) | Immunohistochemical (IHC) or qIF detection of proteins indicative of DNA damage or pathway activation. | Can indicate pathway activation, but often lack the specificity to predict response to a particular inhibitor. | May not be as robust as a multi-biomarker panel. |
| Functional DNA Repair Assays | In vitro or ex vivo assays to measure the capacity of a patient's tumor cells to repair DNA damage. | Can provide a direct measure of DDR pathway functionality. | Technically complex, may not be suitable for routine clinical use, and performance in predicting clinical response is still under investigation. |
Experimental Protocols
This section provides detailed, representative methodologies for the key experiments cited in the validation of OncoSignature and for the assessment of alternative biomarkers.
OncoSignature Assay: Quantitative Multiplexed Immunofluorescence (qIF)
Objective: To quantify the expression of the three proprietary phosphoprotein biomarkers in FFPE tumor tissue.
Methodology:
-
Sample Preparation:
-
FFPE tumor tissue blocks are sectioned at 4-5 µm thickness and mounted on positively charged slides.
-
Slides are baked at 60°C for 1 hour to ensure tissue adherence.
-
-
Deparaffinization and Rehydration:
-
Slides are immersed in xylene (3 changes, 5 minutes each).
-
Slides are rehydrated through a series of graded ethanol (B145695) washes: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes), and finally in deionized water.
-
-
Antigen Retrieval:
-
Slides are placed in a pressure cooker or water bath containing a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heated to 95-100°C for 20-30 minutes.
-
Slides are allowed to cool to room temperature.
-
-
Immunostaining:
-
Slides are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
A blocking solution (e.g., 5% normal goat serum in PBS) is applied for 1 hour at room temperature to prevent non-specific antibody binding.
-
A cocktail of primary antibodies targeting the three proprietary phosphoprotein biomarkers is applied and incubated overnight at 4°C.
-
Slides are washed, and a cocktail of species-specific secondary antibodies conjugated to different fluorophores is applied for 1 hour at room temperature in the dark.
-
Slides are washed, and a nuclear counterstain (e.g., DAPI) is applied.
-
-
Image Acquisition and Analysis:
-
Slides are imaged using a multispectral imaging system.
-
Specialized image analysis software is used to segment tumor cells from stroma and quantify the fluorescence intensity of each biomarker within the nuclear and/or cytoplasmic compartments of tumor cells.
-
A scoring algorithm is applied to determine if the expression of each of the three biomarkers is above a predefined threshold to classify the tumor as OncoSignature-positive or -negative.
-
Alternative Biomarker Analysis: Immunohistochemistry (IHC) for γH2AX
Objective: To detect the presence of DNA double-strand breaks in FFPE tumor tissue as a surrogate marker of DNA damage.
Methodology:
-
Sample Preparation, Deparaffinization, and Rehydration: Follow steps 1 and 2 as described for the qIF protocol.
-
Antigen Retrieval: Follow step 3 as described for the qIF protocol.
-
Immunostaining:
-
Endogenous peroxidase activity is blocked using a 3% hydrogen peroxide solution.
-
Slides are washed and blocked with normal serum.
-
A primary antibody against γH2AX is applied and incubated.
-
Slides are washed, and a biotinylated secondary antibody is applied.
-
An avidin-biotin-peroxidase complex is applied.
-
The signal is developed using a chromogen such as diaminobenzidine (DAB).
-
Slides are counterstained with hematoxylin.
-
-
Scoring:
-
The percentage of tumor cells with positive nuclear staining for γH2AX and the intensity of the staining are assessed by a pathologist.
-
Alternative Biomarker Analysis: Next-Generation Sequencing (NGS) for DDR Gene Mutations
Objective: To identify mutations in a panel of DDR genes from tumor DNA.
Methodology:
-
DNA Extraction: DNA is extracted from FFPE tumor tissue or a blood sample.
-
Library Preparation:
-
The extracted DNA is fragmented.
-
Adapters containing unique barcodes are ligated to the DNA fragments.
-
The adapter-ligated DNA fragments are amplified by PCR.
-
-
Target Enrichment (for targeted panels):
-
The DNA library is hybridized to probes that are specific for the target DDR genes.
-
The captured DNA fragments are then amplified.
-
-
Sequencing: The prepared library is sequenced on a high-throughput NGS platform.
-
Data Analysis:
-
The sequencing reads are aligned to a reference human genome.
-
Variant calling algorithms are used to identify single nucleotide variants (SNVs), insertions, and deletions (indels) in the targeted DDR genes.
-
The identified variants are annotated and filtered to identify potentially pathogenic mutations.
-
Visualizations
ACR-368 Mechanism of Action and CHK1/2 Signaling Pathway
References
- 1. Acrivon Therapeutics Reports Initial Positive Clinical Data for ACR-368 and Pipeline Program Progress Today at Corporate R&D Event - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. FDA Grants Breakthrough Status to Acrivon's Cancer Response Prediction Assay | ACRV Stock News [stocktitan.net]
- 4. acrivon.gcs-web.com [acrivon.gcs-web.com]
ACR-368: A Comparative Analysis of Monotherapy and Combination Therapy
For Immediate Release
Watertown, MA - This guide provides a comprehensive comparison of clinical trial outcomes for ACR-368, a selective CHK1/CHK2 inhibitor, as both a monotherapy and in combination with other agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ACR-368's therapeutic potential.
ACR-368 (also known as prexasertib) is a clinical-stage therapeutic that targets the critical cell cycle checkpoint kinases, CHK1 and CHK2.[1] Its mechanism of action disrupts the DNA damage response in cancer cells, leading to mitotic catastrophe and apoptosis. Clinical investigations are currently underway to evaluate its efficacy in various solid tumors, with a particular focus on a precision medicine approach guided by the proprietary OncoSignature® biomarker test.[2]
Efficacy of ACR-368 Monotherapy in OncoSignature® Positive Patients
ACR-368 monotherapy is being evaluated in a Phase 1b/2 basket study (NCT05548296) for patients with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, and urothelial carcinoma who are identified as OncoSignature® positive.[3] The OncoSignature® test is a predictive precision proteomics-based assay designed to identify patients most likely to respond to ACR-368.[1]
Recent clinical data has demonstrated promising activity for ACR-368 monotherapy in this patient population. In a cohort of OncoSignature-positive patients with ovarian and endometrial cancers, a confirmed Overall Response Rate (ORR) of 50% was observed.[2] More specifically, in patients with endometrial cancer, an updated interim analysis revealed a confirmed ORR of 62.5%.[4] Notably, the median Duration of Response (DoR) in the endometrial cancer cohort had not been reached at the time of data cutoff, with all responding patients remaining on therapy for approximately 6 months, suggesting the potential for durable responses.[1]
ACR-368 Combination Therapy in OncoSignature® Negative Patients
For patients identified as OncoSignature® negative, the NCT05548296 trial is investigating ACR-368 in combination with ultra-low dose gemcitabine (B846).[3] The rationale for this combination is based on preclinical data suggesting that gemcitabine may sensitize cancer cells to ACR-368.
Initial results from the combination therapy arm in OncoSignature-negative patients with ovarian or endometrial cancers have shown encouraging signs of clinical activity.[2] In this cohort, 8 out of 16 patients achieved stable disease.[2]
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from the clinical trials of ACR-368 as a monotherapy and in combination therapy.
Table 1: Efficacy of ACR-368 Monotherapy (OncoSignature® Positive Patients)
| Indication | Number of Patients (n) | Overall Response Rate (ORR) | 95% Confidence Interval (CI) | Median Duration of Response (mDoR) |
| Ovarian & Endometrial Cancer | 10 | 50% | - | Not Reached |
| Endometrial Cancer | 8 (efficacy-evaluable) | 62.5% | 30.4 - 86.5 | Not Reached (~6 months at data cut-off) |
Table 2: Efficacy of ACR-368 Combination Therapy with Gemcitabine (OncoSignature® Negative Patients)
| Indication | Number of Patients (n) | Outcome |
| Ovarian & Endometrial Cancer | 16 | 8 patients (50%) achieved Stable Disease |
Table 3: Safety Profile of ACR-368
| Therapy | Common Treatment-Related Adverse Events (TRAEs) |
| Monotherapy | Predominantly transient and reversible mechanism-based hematological AEs, typically occurring in the first 1-2 cycles. Notable absence of long-lasting myelosuppression and severe non-hematological AEs.[4] |
| Combination with Gemcitabine | The adverse event profile was reported to be consistent with past trials of ACR-368, with predominantly reversible and transient mechanism-based hematological adverse events.[2] |
Experimental Protocols
NCT05548296: A Phase 1b/2 Basket Study of ACR-368
This is an open-label, multicenter, Phase 1b/2 basket study designed to evaluate the efficacy and safety of ACR-368.[3]
-
Patient Population: Adult subjects with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, or urothelial carcinoma.[3]
-
Biomarker Stratification: Patients undergo a tumor biopsy to determine their OncoSignature® status.[3]
-
Treatment Arms:
-
Primary Endpoints:
-
Arm 1: Overall Response Rate (ORR) per RECIST v1.1.
-
Arm 2: Safety, tolerability, and determination of the recommended Phase 2 dose of the combination, followed by ORR.
-
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).
OncoSignature® Assay Methodology
The ACR-368 OncoSignature® test is a predictive companion diagnostic. It utilizes a proteomics-based approach to identify patients whose tumors are most likely to be sensitive to ACR-368.[1] The assay is performed on pretreatment tumor biopsies.[1]
Visualizing the Mechanism and Workflow
To further elucidate the scientific basis of ACR-368 and the clinical trial design, the following diagrams are provided.
Caption: ACR-368 inhibits CHK1/CHK2, leading to apoptosis.
Caption: Patient stratification in the NCT05548296 trial.
References
ACR-368: A Comparative Analysis of Long-Term Survival Data in Gynecological Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical performance of ACR-368 (prexasertib), a selective CHK1/2 inhibitor, against alternative therapies in platinum-resistant ovarian cancer and advanced endometrial cancer. The analysis is based on publicly available clinical trial data, focusing on long-term survival outcomes where available.
Executive Summary
ACR-368 has demonstrated promising anti-tumor activity in heavily pre-treated populations with platinum-resistant ovarian cancer and advanced endometrial cancer. In platinum-resistant ovarian cancer, ACR-368 has shown a median Progression-Free Survival (PFS) of approximately 5 months in a phase 2 study.[1] For advanced endometrial cancer, particularly in patients identified by the OncoSignature biomarker, ACR-368 has achieved a confirmed Overall Response Rate (ORR) of 62.5%, with the median Duration of Response (mDoR) not yet reached at the time of data cutoff. While mature overall survival (OS) data for ACR-368 is still emerging, this guide provides a comparative landscape based on currently available metrics and the established survival outcomes of standard-of-care and other emerging therapies in these challenging indications.
Comparison of Efficacy Data
The following tables summarize the available efficacy data for ACR-368 compared to standard-of-care and other therapies for platinum-resistant ovarian cancer and advanced endometrial cancer.
Platinum-Resistant Ovarian Cancer
| Treatment | Mechanism of Action | Median PFS (months) | Median OS (months) | Overall Response Rate (ORR) (%) |
| ACR-368 (prexasertib) | CHK1/2 Inhibitor | 5.0[1] | Data not mature | 12.1 (in platinum-resistant patients)[2] |
| Single-Agent Chemotherapy (e.g., paclitaxel, topotecan, PLD) | Various (Cytotoxic) | 3.4 | ~12.0 | 11.8 |
| Chemotherapy + Bevacizumab | Cytotoxic + VEGF Inhibitor | 6.7[3] | Not significantly improved vs. chemo alone[3] | 27.3[3] |
| Mirvetuximab Soravtansine (for FRα-high patients) | Antibody-Drug Conjugate | 5.62[3] | 16.46[3] | 32.4 |
Advanced Endometrial Cancer (Second-Line Setting)
| Treatment | Mechanism of Action | Median PFS (months) | Median OS (months) | Overall Response Rate (ORR) (%) |
| ACR-368 (prexasertib) (OncoSignature-positive) | CHK1/2 Inhibitor | Data not mature | Data not mature | 62.5 |
| Lenvatinib + Pembrolizumab (pMMR) | Multi-kinase Inhibitor + PD-1 Inhibitor | 7.4 | 16.7 | 38.3[4] |
| Platinum Rechallenge | DNA Cross-linking Agent | 4.9 | 13.8 | Data variable |
Experimental Protocols
ACR-368 Clinical Trials
NCT05548296: A Phase 2 Study of ACR-368 in Endometrial Adenocarcinoma [5][6][7][8][9][10]
-
Study Design: An open-label, multicenter, phase 2 trial evaluating the efficacy and safety of ACR-368 as monotherapy or in combination with ultra-low dose gemcitabine (B846) (ULDG) in participants with endometrial cancer. The study utilizes the OncoSignature® Companion Diagnostic test to stratify patients.
-
Patient Population: Patients with histologically confirmed metastatic endometrial cancer that has progressed during or after at least one prior therapeutic regimen, including platinum-based chemotherapy and anti-PD-(L)1 therapy. Participants must have at least one measurable lesion per RECIST v1.1 criteria.
-
Intervention Arms:
-
Arm 1 (OncoSignature Positive): ACR-368 monotherapy.
-
Arm 2 (OncoSignature Negative): ACR-368 with ULDG sensitization.
-
Arm 3 (OncoSignature Unselected): ACR-368 with ULDG sensitization.
-
-
Primary Outcome Measures: Overall Response Rate (ORR) per RECIST v1.1.
-
Secondary Outcome Measures: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).
NCT03414047: A Phase 2 Study of Prexasertib (B560075) in Platinum-Resistant or Refractory Recurrent Ovarian Cancer [2][11][12]
-
Study Design: A multicenter, non-randomized, open-label, parallel-cohort, phase 2 study of prexasertib (ACR-368) in patients with high-grade serous ovarian, primary peritoneal, or fallopian tube cancer.
-
Patient Population: Patients with recurrent disease were assigned to four independent cohorts based on clinical characteristics and prior treatment, including platinum-resistant and refractory patients, and BRCA mutation status.
-
Intervention: Prexasertib administered intravenously at a dose of 105 mg/m² every two weeks in a four-week cycle.
-
Primary Outcome Measure: Objective Response Rate (ORR).
-
Secondary Outcome Measures: Disease Control Rate (DCR), Duration of Response (DoR), and safety.
Signaling Pathway and Experimental Workflow
CHK1/2 Signaling Pathway in DNA Damage Response
ACR-368 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2), key regulators of the DNA damage response (DDR).[13] In response to DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate CHK1 and CHK2.[14][15] Activated CHK1 and CHK2 then phosphorylate downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their DNA, leading to the accumulation of DNA damage and ultimately cell death.
Caption: CHK1/2 signaling pathway in response to DNA damage and inhibition by ACR-368.
ACR-368 Clinical Trial Workflow
The clinical development of ACR-368 heavily relies on the OncoSignature® test, a companion diagnostic designed to predict tumor sensitivity to the drug. This biomarker-driven approach aims to select patients who are most likely to benefit from ACR-368 treatment.
Caption: Biomarker-driven clinical trial workflow for ACR-368.
References
- 1. ACR-368 for Ovarian Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Emerging Treatment Options for Advanced or Recurrent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.uams.edu [cancer.uams.edu]
- 6. CLINICAL TRIAL / NCT05548296 - UChicago Medicine [uchicagomedicine.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mskcc.org [mskcc.org]
- 9. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal Procedures for NTR 368: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of NTR 368, also known as Ac-Neurotrophin Receptor (368-381) amide (human), a synthetic peptide used in research.
While the Safety Data Sheet (SDS) for this compound indicates no specific hazards under OSHA guidelines, it is crucial to treat all research peptides as potentially hazardous chemical waste.[1] Adherence to institutional and local regulations for chemical waste disposal is mandatory. This document synthesizes safety information with general best practices for peptide and laboratory waste management to provide clear, procedural guidance.
Immediate Safety and Handling
Before disposal, ensure proper handling procedures are followed to minimize exposure and contamination.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in either solid (lyophilized) or solution form.[2]
Work Area: Confine all handling of the peptide to a designated, clean laboratory area, such as a chemical fume hood or a specific benchtop, to prevent cross-contamination.[2]
Spill Management: In the event of a spill, contain the area immediately.
-
Solid Spills: Carefully sweep the material to avoid generating dust.[3]
-
Liquid Spills: Use an inert absorbent material to contain the spill.[3] Following containment, decontaminate the area and wash it thoroughly.[3]
Core Disposal Principles
The overarching principle for the disposal of this compound is to manage it as chemical waste in accordance with local, state, and federal regulations.[3] Never dispose of peptides in regular trash or down the sanitary sewer unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.[3][4]
Waste Segregation: It is critical to segregate this compound waste from other waste streams to prevent inadvertent chemical reactions.[5] Do not mix with incompatible chemicals.[6]
Consult Institutional Protocols: Your institution's EHS department provides specific protocols for hazardous waste disposal.[2] Always consult these guidelines for requirements tailored to your location and facilities.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of this compound in its various forms.
Decontamination of this compound Waste
For an added layer of safety, especially for larger quantities or in shared lab spaces, chemical inactivation of the peptide is recommended.
Chemical Inactivation (Bleach Method): This method is effective for both liquid and solid waste contaminated with this compound. Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can degrade peptides.[3][7]
-
For Liquid Waste: In a designated chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[3]
-
Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete inactivation.[7]
-
After the inactivation period, neutralize the bleach solution if required by your local wastewater regulations.[3]
-
Dispose of the neutralized solution as chemical waste.[3]
-
For Solid Waste (e.g., contaminated labware, gloves):
-
Collect all solid waste in a designated, leak-proof, and clearly labeled container.[3]
-
Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[3]
-
After decontamination, decant the bleach solution and manage it as described for liquid waste.[3]
-
Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.[3]
-
Autoclaving: While heat can degrade peptides, its effectiveness can vary. Therefore, autoclaving is often recommended as a secondary decontamination step or for the final treatment of waste that has already been chemically inactivated.[3]
-
Preparation: Place the waste in an autoclave-safe bag or container. For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup. Add a small amount of water to solid waste to facilitate steam penetration.[3]
-
Autoclaving Cycle: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be extended for larger loads.[3]
-
Disposal: After the cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory trash or as directed by your institution's EHS department.[3]
Data Presentation: this compound Waste Management Summary
| Waste Stream | Container Type | Labeling Requirements | Disposal Consideration |
| Unused/Expired this compound (Solid) | Designated Chemical Waste Container | "Chemical Waste", Contents ("this compound"), Hazard Class (if applicable), Accumulation Start Date | Do not mix with incompatible chemicals. Arrange for pickup by EHS or a licensed waste disposal contractor. |
| This compound Solutions (Aqueous/Organic) | Designated Liquid Chemical Waste Container (compatible with solvent) | "Chemical Waste", Contents ("this compound in [Solvent]"), Hazard Class (e.g., Flammable for organic solvents), Accumulation Start Date | Segregate halogenated and non-halogenated solvent waste.[6] Keep container closed when not in use. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Designated Chemical or Biohazardous Waste Container (as per institutional guidelines) | "Chemical Waste" or "Biohazardous Waste", Contents ("Contaminated with this compound"), Accumulation Start Date | May require decontamination (e.g., bleach soak) prior to final disposal.[3] |
| Empty this compound Containers | Regular laboratory glass or plastic waste | Deface original label. | Rinse thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste.[8] |
Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. apexbt.com [apexbt.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
